Product packaging for 1-Benzothiophene 1-oxide(Cat. No.:CAS No. 51500-42-6)

1-Benzothiophene 1-oxide

Cat. No.: B1276524
CAS No.: 51500-42-6
M. Wt: 150.2 g/mol
InChI Key: TVBBBGXDQQURHJ-UHFFFAOYSA-N
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Description

1-Benzothiophene 1-oxide (CAS 51500-42-6) is a high-value chemical reagent with a molecular formula of C8H6OS and a molecular weight of 150.20 g/mol . This compound serves as a critical precursor in modern synthetic chemistry, enabling regioselective functionalization of the benzothiophene core under mild, metal-free conditions . It is particularly valuable for the completely regioselective synthesis of C3-alkylated and C3-arylated benzothiophene derivatives via an interrupted Pummerer reaction and [3,3]-sigmatropic rearrangement, providing a powerful route to complex molecular scaffolds important in medicinal chemistry and materials science . In biochemical research, this compound is identified as a key intermediate in the microbial biodesulfurization pathway of benzothiophene, a common sulfur-containing pollutant in fuels . Studies on bacteria like Gordonia terrae have shown that this compound is metabolized further, leading to desulfurized products, which aids in understanding bacterial pathways for fossil fuel desulfurization . The compound is supplied for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6OS B1276524 1-Benzothiophene 1-oxide CAS No. 51500-42-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzothiophene 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6OS/c9-10-6-5-7-3-1-2-4-8(7)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBBBGXDQQURHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CS2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40875779
Record name Benzo[b]thiophenesulfone
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Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51500-42-6
Record name Benzo(b)thiophene, 1-oxide
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Record name 51500-42-6
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202038
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzo[b]thiophenesulfone
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Foundational & Exploratory

1-Benzothiophene 1-oxide chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Benzothiophene 1-oxide: Structure, Properties, and Applications

Introduction

This compound is a heterocyclic compound featuring a benzothiophene core where the sulfur atom is oxidized to a sulfoxide. This modification introduces chirality and significantly alters the electronic and reactive properties of the parent molecule, making it a versatile building block in organic synthesis and a scaffold of interest in medicinal chemistry. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound consists of a benzene ring fused to a five-membered thiophene ring, with an oxygen atom double-bonded to the sulfur atom. This creates a tetrahedral geometry at the sulfur atom.[1]

Structural Representations:

Representation TypeValue
SMILES C1=CC=C2C(=C1)C=CS2=O[1]
InChI InChI=1S/C8H6OS/c9-10-6-5-7-3-1-2-4-8(7)10/h1-6H[1]
InChIKey TVBBBGXDQQURHJ-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₆OS[1][2]
Molecular Weight 150.20 g/mol [1]
Appearance White or cream to pale orange/brown crystalline powder[1]
Boiling Point 496.8°C at 760 mmHg[1]
Density 1.45 g/cm³[1]
Flash Point 254.2°C[1]
LogP 2.78250[1]
Topological Polar Surface Area 36.3 Ų[2]

Synthesis and Reactivity

The most common method for synthesizing this compound is the controlled oxidation of 1-benzothiophene.[1]

Synthesis_of_1_Benzothiophene_1_oxide Benzothiophene 1-Benzothiophene Reaction_Point Oxidation Benzothiophene->Reaction_Point OxidizingAgent Oxidizing Agent (e.g., m-CPBA, H₂O₂) OxidizingAgent->Reaction_Point Solvent Solvent (e.g., DCM) Solvent->Reaction_Point Product This compound Reaction_Point->Product

General synthesis of this compound via oxidation.

This compound exhibits a rich and diverse chemical reactivity, making it a valuable intermediate in organic synthesis.[1] A key reaction is the Pummerer-type reaction, which involves the conversion of the sulfoxide to form new carbon-carbon or carbon-heteroatom bonds.[1]

Pummerer_Reaction Start This compound Intermediate Thionium Ion Intermediate Start->Intermediate Activation Activator Activating Agent (e.g., Ac₂O) Activator->Intermediate Product α-Substituted Benzothiophene Intermediate->Product Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

The Pummerer reaction of this compound.

Spectroscopic Analysis

Spectroscopic techniques are crucial for the characterization of this compound.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm. The chemical shifts will be influenced by the electron-withdrawing nature of the sulfoxide group.
¹³C NMR Aromatic carbons will appear in the range of 120-145 ppm. The carbon atoms closest to the sulfoxide group will be shifted downfield.
IR Spectroscopy Characteristic S=O stretching vibration around 1050 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region.[3]
Mass Spectrometry A molecular ion peak corresponding to its molecular weight (150.20 m/z).

Applications in Drug Development and Research

Benzothiophene and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities.[4] The oxidized forms, such as this compound and the corresponding 1,1-dioxide, are also of significant interest.

  • Anticancer Activity: Benzothiophene derivatives have shown potent cytotoxic effects against various cancer cell lines.[4] Some benzo[b]thiophene 1,1-dioxide derivatives have been identified as potent STAT3 inhibitors and have been shown to induce apoptosis in cancer cells.[5]

  • Enzyme Inhibition: Recently, benzo[b]thiophene-1,1-dioxide derivatives have been identified as novel covalent inhibitors of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway that is often hyperactive in tumors.[6]

  • Anti-inflammatory and Antimicrobial Activity: The benzothiophene scaffold is present in compounds with significant anti-inflammatory and broad-spectrum antimicrobial properties.[4]

  • Neuroprotection: Certain derivatives have shown potential for neuroprotection.[4]

  • Peroxisome Proliferator-Activated Receptor (PPAR) Activation: Some benzothiophene derivatives can activate PPARα or PPARγ, which are intranuclear transcription factors involved in various diseases.[7]

Drug_Discovery_Workflow cluster_0 Library Preparation cluster_1 High-Throughput Screening (HTS) cluster_2 Lead Optimization A Synthesis of Benzothiophene Derivatives B Compound Purification and Characterization A->B C Creation of Stock Solution Plates B->C E Primary Screening of Compound Library C->E D Assay Development and Miniaturization D->E F Hit Confirmation and Dose-Response E->F G Structure-Activity Relationship (SAR) Studies F->G H In Vitro and In Vivo Efficacy Testing G->H I ADME/Tox Profiling H->I J J I->J Candidate Selection

Workflow for high-throughput screening of benzothiophene derivatives.

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound via the oxidation of 1-benzothiophene.

Materials:

  • 1-Benzothiophene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium sulfite solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Dissolve 1-benzothiophene (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Add m-CPBA (1.1 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium sulfite solution.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Pummerer Reaction of this compound

Objective: To perform a Pummerer reaction on this compound to introduce a functional group at the α-position.

Materials:

  • This compound

  • Acetic anhydride (Ac₂O)

  • A suitable nucleophile (e.g., a silyl enol ether)

  • Anhydrous toluene

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous toluene.

  • Add acetic anhydride (2.0 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 1-2 hours.

  • Cool the reaction to room temperature and then add the nucleophile (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the α-functionalized benzothiophene product.

  • Characterize the product using appropriate spectroscopic methods.

References

An In-depth Technical Guide to 1-Benzothiophene 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzothiophene 1-oxide, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. This document details its chemical identity, properties, synthesis protocols, and known biological activities, presenting data in a clear and accessible format for researchers and professionals in drug development.

Core Chemical Identity

IUPAC Name: this compound[1] CAS Number: 51500-42-6[1][2]

This compound features a benzene ring fused to a thiophene ring, where the sulfur atom is oxidized to a sulfoxide. This oxidation introduces a chiral center at the sulfur atom, a feature of potential importance in medicinal chemistry.[1]

Table 1: Physicochemical and Structural Data for this compound
PropertyValueReference
Molecular Formula C₈H₆OS[1][2]
Molecular Weight 150.20 g/mol [1]
Appearance White or cream to pale orange/brown crystalline powder[1]
Density 1.45 g/cm³[1]
Boiling Point 496.8°C at 760 mmHg[1]
Flash Point 254.2°C[1]
InChI InChI=1S/C8H6OS/c9-10-6-5-7-3-1-2-4-8(7)10/h1-6H[1][2]
SMILES C1=CC=C2C(=C1)C=CS2=O[1][2]

Experimental Protocols: Synthesis of this compound

The primary route for the synthesis of this compound is the controlled oxidation of its precursor, 1-benzothiophene. Several oxidizing agents can be employed for this transformation, with m-chloroperbenzoic acid (m-CPBA) being a common and effective choice due to its high selectivity for the sulfoxide over the sulfone.

Oxidation using m-Chloroperbenzoic Acid (m-CPBA)

This protocol describes a general procedure for the synthesis of this compound via the oxidation of 1-benzothiophene.

Materials:

  • 1-Benzothiophene

  • m-Chloroperbenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 1-benzothiophene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of m-CPBA in dichloromethane to the cooled solution of 1-benzothiophene over a period of 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction by washing the mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Table 2: Comparison of Synthesis Methods for this compound
Oxidizing SystemReaction ConditionsTypical YieldAdvantages
m-CPBA CH₂Cl₂, 0°C to room temp, 2-4h80-95%Selective, high yield[1]
H₂O₂/MTO Methanol, room temp, 1-2h75-85%Catalytic, environmentally friendly[1]
Cytochrome C/H₂O₂ Buffered solution, pH 7, 25°C60-70%Biomimetic conditions[1]
Electrochemical oxidation Various conditionsVariableMetal-free approach[1]

Chemical Reactivity and Biological Significance

This compound is a versatile intermediate in organic synthesis. The sulfoxide group can act as a directing group for C-H functionalization, enabling selective modifications at the C3 position of the benzothiophene core.[1] Furthermore, it can participate in Pummerer-type reactions and electrophile-mediated cyclizations to generate more complex heterocyclic systems.[1]

Derivatives of benzothiophene are known to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[3][4] Notably, derivatives of the related benzo[b]thiophene 1,1-dioxide have been identified as potent inhibitors of the STAT3 signaling pathway, which is often dysregulated in cancer.[5] This suggests that this compound and its derivatives may also exhibit interesting biological activities through modulation of key cellular signaling pathways.

Visualizing Workflows and Pathways

General Experimental Workflow for Synthesis

experimental_workflow start Dissolve 1-Benzothiophene in Dichloromethane cool Cool to 0°C start->cool add_mcpba Add m-CPBA Solution cool->add_mcpba react Stir at Room Temperature (2-4 hours) add_mcpba->react quench Quench with NaHCO₃ Solution react->quench wash Wash with Water and Brine quench->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product This compound purify->product

Caption: A generalized workflow for the synthesis of this compound.

Hypothetical Signaling Pathway Inhibition

Based on the activity of related compounds, a potential mechanism of action for derivatives of this compound could involve the inhibition of the STAT3 signaling pathway.

signaling_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 stat3->p_stat3 dimer STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription Activation inhibitor 1-Benzothiophene 1-oxide Derivative inhibitor->jak Inhibition

Caption: Hypothetical inhibition of the JAK/STAT3 pathway by a this compound derivative.

References

Synthesis of 1-Benzothiophene 1-oxide from benzothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-benzothiophene 1-oxide from benzothiophene, a critical transformation in the development of various pharmaceutical and materials science applications. This document details various oxidative methods, presents quantitative data for comparison, and provides explicit experimental protocols.

Introduction

Benzothiophene and its derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous bioactive compounds and organic semiconductors. The oxidation of the sulfur atom in the benzothiophene scaffold to a sulfoxide (this compound) or a sulfone (1-benzothiophene 1,1-dioxide) significantly modulates the electronic and steric properties of the molecule. This targeted oxidation allows for the fine-tuning of pharmacological activity and material characteristics. This compound, in particular, serves as a versatile intermediate for further functionalization, making its efficient and selective synthesis a subject of considerable interest. This guide focuses on the primary synthetic route to this compound: the direct oxidation of benzothiophene.

Comparative Analysis of Oxidation Methods

The selective oxidation of benzothiophene to its corresponding 1-oxide requires careful selection of the oxidizing agent and reaction conditions to prevent over-oxidation to the sulfone. A variety of methods have been developed, each with its own advantages and limitations. Below is a summary of common oxidative systems with available quantitative data.

Oxidizing Agent(s)Catalyst/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
m-Chloroperoxybenzoic acid (m-CPBA)-Dichloroethane (DCE)Room Temp.2076 (on 2,7-diBr-BTBT)[1]
Hydrogen Peroxide (H₂O₂)Acetic Acid (AcOH)Acetic Acid1001.5Not specified for sulfoxide[2]
Hydrogen Peroxide (H₂O₂)Dioxomolybdenum Complex----[3]
Hydrogen Peroxide (H₂O₂)Methyltrioxorhenium(VII)----
Ferrate(VI)-Phosphate-acetonitrileRoom Temp.-Complete conversion

Note: The yield for m-CPBA was reported for the oxidation of 2,7-dibromo[4]benzothieno[3,2-b][4]benzothiophene. The protocol with H₂O₂ and AcOH is for the synthesis of the sulfone, but the sulfoxide is an intermediate.

Experimental Protocols

Detailed methodologies for key synthetic transformations are provided below. These protocols are intended to be a starting point for laboratory work and may require optimization based on specific substrates and desired outcomes.

Protocol 1: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is adapted from the synthesis of 2,7-dibromo[4]benzothieno[3,2-b][4]benzothiophene 5,5-dioxide and can be modified for the synthesis of the mono-oxide by adjusting the stoichiometry of m-CPBA.[1]

Materials:

  • 2,7-Dibromo[4]benzothieno[3,2-b][4]benzothiophene (or unsubstituted benzothiophene)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloroethane (DCE)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the benzothiophene derivative (1 equivalent) in dichloroethane (DCE).

  • Add m-CPBA (1 to 1.2 equivalents for the sulfoxide) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for approximately 20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash successively with saturated aqueous solutions of Na₂SO₃ and NaHCO₃, followed by water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of dichloromethane and petroleum ether) to afford the desired this compound.

Protocol 2: Oxidation using Hydrogen Peroxide and Acetic Acid

This protocol is for the synthesis of the corresponding sulfone, however, selective formation of the sulfoxide may be achieved by using a reduced amount of hydrogen peroxide and careful monitoring of the reaction.[2]

Materials:

  • Benzothiophene

  • 30% Hydrogen Peroxide (H₂O₂)

  • Glacial Acetic Acid (AcOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve benzothiophene (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Slowly add 30% hydrogen peroxide (for the sulfoxide, start with 1.1-1.5 equivalents) to the solution.

  • Heat the reaction mixture with stirring. For the sulfone, the temperature is 100 °C for 1.5 hours. For the sulfoxide, a lower temperature and shorter reaction time should be explored, with careful TLC monitoring.

  • After cooling to room temperature, carefully neutralize the reaction mixture by adding saturated aqueous NaHCO₃ solution until the pH is approximately 7.

  • Extract the mixture with dichloromethane (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the this compound.

Visualizations

The following diagrams illustrate the conceptual workflow and a proposed reaction mechanism for the synthesis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Benzothiophene reaction Oxidation Reaction (Controlled Temperature & Time) start->reaction reagents Oxidizing Agent (e.g., m-CPBA or H₂O₂) + Solvent reagents->reaction quench Quenching (e.g., Na₂SO₃ / NaHCO₃) reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying (e.g., MgSO₄) extraction->drying evaporation Solvent Removal drying->evaporation purification Purification (Column Chromatography) evaporation->purification product 1-Benzothiophene 1-Oxide purification->product

Caption: General experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_catalyst_activation Catalyst Activation cluster_oxidation Sulfoxidation cluster_regeneration Catalyst Regeneration catalyst Dioxomolybdenum(VI) Complex activated_catalyst Hydroperoxymolybdenum(VI) Intermediate catalyst->activated_catalyst + H₂O₂ h2o2 H₂O₂ benzothiophene Benzothiophene regenerated_catalyst Dioxomolybdenum(VI) Complex activated_catalyst->regenerated_catalyst - [O] sulfoxide This compound benzothiophene->sulfoxide Nucleophilic attack on activated catalyst benzothiophene->sulfoxide water H₂O regenerated_catalyst->catalyst re-enters cycle

Caption: Proposed mechanism for dioxomolybdenum-catalyzed oxidation of benzothiophene.

References

Physical properties of 1-Benzothiophene 1-oxide (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 1-Benzothiophene 1-oxide

This technical guide provides a detailed overview of the physical properties of this compound, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Core Physical Properties

This compound is a heterocyclic compound featuring a benzothiophene core where the sulfur atom is oxidized to a sulfoxide. This structural feature significantly influences its physical and chemical properties.

Quantitative Data Summary

The known physical properties of this compound are summarized in the table below. For comparative purposes, data for the related compounds, 1-Benzothiophene and 1-Benzothiophene 1,1-dioxide, are also included.

PropertyThis compound1-Benzothiophene1-Benzothiophene 1,1-dioxide
Melting Point Data not readily available28-32 °C[1][2][3]138-142 °C
Boiling Point 496.8 °C at 760 mmHg[4]221-222 °C[1][2][3]Not available
Molecular Formula C₈H₆OSC₈H₆SC₈H₆O₂S
Molecular Weight 150.20 g/mol [4]134.20 g/mol [2][3]166.20 g/mol
Appearance White or cream to pale orange/brown crystalline powder[4]White solid[2][3]Not available
Density 1.45 g/cm³[4]1.15 g/cm³[2][3]Not available

Experimental Protocols for Physical Property Determination

While specific experimental protocols for the determination of the melting and boiling points of this compound are not detailed in the readily available literature, standard methodologies for organic compounds are applicable.

General Protocol for Melting Point Determination

The melting point of a solid crystalline compound like this compound is typically determined using either the capillary method or Differential Scanning Calorimetry (DSC).

  • Capillary Method: A small, powdered sample of the crystalline material is packed into a thin-walled capillary tube. The capillary tube is then heated in a calibrated apparatus, and the temperature range over which the substance melts is observed and recorded.

  • Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition in the DSC thermogram. A general procedure involves heating a small sample (typically 1-5 mg) in a sealed aluminum pan under a nitrogen atmosphere at a constant heating rate, for instance, 5 °C/min, over a temperature range that includes the expected melting point.[5]

General Protocol for Boiling Point Determination

The boiling point of a liquid at a given pressure is determined by various methods, including distillation and ebulliometry. For a high-boiling point compound such as this compound, vacuum distillation is often employed to prevent decomposition at high temperatures. The observed boiling point at a reduced pressure can then be extrapolated to atmospheric pressure using a nomograph or the Clausius-Clapeyron equation.

Synthesis and Characterization Workflow

The synthesis of this compound is a prerequisite for the determination of its physical properties. The general workflow from synthesis to characterization is depicted below.

G cluster_synthesis Synthesis cluster_characterization Physical Property Characterization start Starting Material: 1-Benzothiophene oxidation Oxidation Reaction (e.g., with m-CPBA) start->oxidation Reactant workup Reaction Work-up and Purification (e.g., Chromatography) oxidation->workup Crude Product product Isolated Product: This compound workup->product Purified Product mp_determination Melting Point Determination (DSC or Capillary Method) product->mp_determination Sample bp_determination Boiling Point Determination (Distillation) product->bp_determination Sample spectroscopy Spectroscopic Analysis (NMR, IR, MS) product->spectroscopy Structural Confirmation

Caption: Workflow for the Synthesis and Physical Characterization of this compound.

This diagram illustrates the logical flow from the synthesis of this compound via the oxidation of 1-Benzothiophene, followed by purification and subsequent characterization of its physical properties, including melting and boiling points, alongside spectroscopic analysis for structural verification.

References

Spectroscopic Profile of 1-Benzothiophene 1-oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Benzothiophene 1-oxide, a key heterocyclic compound of interest in medicinal chemistry and materials science. This document collates Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols. The information presented is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of benzothiophene derivatives.

Introduction to this compound

This compound is a sulfur-containing heterocyclic compound featuring a benzene ring fused to a thiophene S-oxide ring. The presence of the sulfoxide group significantly influences the electronic properties and reactivity of the benzothiophene scaffold, making it a versatile intermediate in organic synthesis.[1] Its derivatives have shown a wide range of biological activities and are utilized in the development of novel therapeutic agents and functional materials.[2] Accurate and comprehensive spectroscopic characterization is therefore crucial for the unambiguous identification and quality control of this compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the protons on both the benzene and thiophene rings. The chemical shifts are influenced by the electron-withdrawing nature of the sulfoxide group.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-27.83-7.78 (m)Multiplet-
H-37.83-7.78 (m)Multiplet-
H-47.66-7.62 (m)Multiplet-
H-57.55-7.51 (m)Multiplet-
H-67.55-7.51 (m)Multiplet-
H-77.66-7.62 (m)Multiplet-

Note: Specific assignments within the multiplets may require 2D NMR techniques.

¹³C NMR Data

The ¹³C NMR spectrum of this compound shows distinct resonances for each carbon atom. The carbons of the thiophene S-oxide ring are particularly deshielded due to the adjacent sulfoxide group.

Carbon Chemical Shift (δ, ppm)
C-2137.67
C-3133.87
C-3a131.58
C-4130.36
C-5122.16
C-6121.56
C-7130.36
C-7a131.58

Note: The signals for C-4/C-7 and C-3a/C-7a may be equivalent due to symmetry or have very similar chemical shifts.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in this compound. The most prominent feature in its IR spectrum is the strong absorption band corresponding to the S=O stretching vibration.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3100-3000C-H stretching (aromatic)Medium
~1600-1450C=C stretching (aromatic ring)Medium-Strong
~1050S=O stretchingStrong
~900-675C-H out-of-plane bending (aromatic)Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. Under electron impact (EI) ionization, the molecule undergoes characteristic fragmentation.

m/z Proposed Fragment Relative Intensity (%)
150[M]⁺ (Molecular ion)Moderate
134[M-O]⁺High
102[M-O-S]⁺Moderate
89[C₇H₅]⁺Moderate
77[C₆H₅]⁺High

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and data comparison.

NMR Spectroscopy Protocol

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: zgpg30 (proton decoupled)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample B Dissolve in CDCl3 A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune, and Shim D->E F Acquire 1H and 13C Spectra E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference Spectra H->I J J I->J Spectral Analysis IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing A Grind Sample with KBr B Transfer to Die A->B C Press into Pellet B->C E Mount Sample Pellet C->E D Acquire Background Spectrum (KBr) D->E F Acquire Sample Spectrum E->F G Background Subtraction F->G H Generate Transmittance Spectrum G->H I I H->I Spectral Analysis MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization and Fragmentation cluster_anal Mass Analysis and Detection A Introduce Sample into Ion Source B Electron Impact (70 eV) A->B C Formation of Molecular and Fragment Ions B->C D Accelerate and Separate Ions by m/z C->D E Detect Ions D->E F Generate Mass Spectrum E->F G G F->G Data Analysis

References

An In-Depth Technical Guide on the Chirality and Stereochemistry of 1-Benzothiophene 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzothiophene 1-oxide is a chiral heterocyclic compound that has garnered significant interest in synthetic organic chemistry and drug discovery. The presence of a stereogenic sulfur center makes it a valuable building block for the synthesis of enantiomerically pure, biologically active molecules. This technical guide provides a comprehensive overview of the chirality and stereochemistry of this compound, including its synthesis, the resolution of its enantiomers, its chiroptical properties, and its applications in stereoselective synthesis. Detailed experimental protocols and tabulated data are presented to serve as a practical resource for researchers in the field.

Introduction: The Significance of Chirality in this compound

This compound possesses a unique structural feature: a chiral sulfur atom within its bicyclic aromatic framework. The oxidation of the sulfur atom in the thiophene ring to a sulfoxide creates a tetrahedral geometry around the sulfur, rendering the molecule chiral.[1] This chirality is of paramount importance as the spatial arrangement of the sulfoxide oxygen can profoundly influence the molecule's interaction with other chiral entities, such as biological receptors and enzymes. Consequently, the ability to synthesize and isolate enantiomerically pure forms of this compound is crucial for the development of novel therapeutics and chiral materials.

The two enantiomers of this compound, designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules, exhibit identical physical properties except for their interaction with plane-polarized light, a phenomenon known as optical activity. The determination and understanding of the absolute configuration of these enantiomers are fundamental to elucidating their stereospecific interactions and reactivity.

Synthesis and Enantiomeric Resolution

The preparation of this compound typically involves the oxidation of the parent heterocycle, 1-benzothiophene. While this initially yields a racemic mixture, several strategies can be employed to obtain the individual enantiomers.

Synthesis of Racemic this compound

The most common method for the synthesis of racemic this compound is the controlled oxidation of 1-benzothiophene. A variety of oxidizing agents can be used, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely employed reagent due to its selectivity and ease of handling.[2]

Experimental Protocol: Oxidation of 1-Benzothiophene with m-CPBA [2]

  • Materials: 1-Benzothiophene, meta-chloroperoxybenzoic acid (m-CPBA, typically 77% purity), dichloromethane (DCM), saturated aqueous sodium sulfite solution, saturated aqueous sodium bicarbonate solution, water, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 1-benzothiophene (1.0 eq) in dichloromethane in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Separate the organic layer and wash it successively with a saturated aqueous solution of sodium bicarbonate and water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a mixture of ethyl acetate and hexanes as the eluent) to afford racemic this compound as a solid.

Resolution of Enantiomers

The separation of the racemic mixture into its constituent enantiomers can be achieved through classical resolution using chiral resolving agents or through enzymatic methods. Classical resolution typically involves the formation of diastereomeric salts with a chiral acid or base, which can then be separated by fractional crystallization.

Enzymatic kinetic resolution offers an alternative and often highly selective method for obtaining enantiopure sulfoxides. This technique utilizes enzymes that preferentially catalyze a reaction on one enantiomer of the racemate, leaving the other enantiomer unreacted and thus enriched.

Chiroptical Properties and Absolute Configuration

The enantiomers of this compound exhibit distinct chiroptical properties, which are essential for their characterization and the determination of their absolute configuration.

Specific Rotation

Specific rotation ([(\alpha)]D) is a fundamental property of chiral molecules and is defined as the observed angle of rotation of plane-polarized light (at the sodium D-line, 589 nm) per unit of path length and concentration. While specific values for the enantiomers of the parent this compound are not explicitly detailed in the provided search results, it is a critical parameter that must be determined experimentally for the characterization of the resolved enantiomers.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the stereochemical features of the molecule. The CD spectra of the (R) and (S) enantiomers of this compound would be mirror images of each other. Although specific CD data for the parent compound is not available in the search results, it is a powerful technique for assigning the absolute configuration by comparing experimental spectra with those predicted by quantum chemical calculations.[3][4]

Absolute Configuration

The absolute configuration of a chiral sulfoxide can be determined using various methods, including X-ray crystallography of a derivative containing a known chiral center, or through chiroptical spectroscopy in conjunction with theoretical calculations.[3][4] For many chiral sulfoxides, there is a correlation between the sign of the Cotton effect in the CD spectrum and the absolute configuration at the sulfur atom. However, this must be established on a case-by-case basis. The absolute configuration of (-)-1-(2-methylnaphthyl) methyl sulfoxide has been determined as (S) using vibrational circular dichroism (VCD) spectroscopy in conjunction with ab initio DFT calculations, demonstrating the power of this technique.[3][4] A similar approach could be applied to determine the absolute configuration of the enantiomers of this compound.

Table 1: Physical and Chiroptical Properties of this compound Enantiomers

Property(+)-Enantiomer(-)-Enantiomer
Absolute Configuration UndeterminedUndetermined
Specific Rotation ([(\alpha)]D) Not ReportedNot Reported
Circular Dichroism (CD) Not ReportedNot Reported

Note: The specific chiroptical data for the enantiomers of the parent this compound are not available in the provided search results and would need to be determined experimentally.

Stereoselective Reactions and Applications

Enantiomerically pure 1-benzothiophene 1-oxides are valuable intermediates in asymmetric synthesis, where the stereochemistry at the sulfur atom can direct the outcome of subsequent reactions.

The Pummerer Reaction

The Pummerer reaction is a classic transformation of sulfoxides that involves their conversion to (\alpha)-acyloxy thioethers upon treatment with an acid anhydride. When an enantiopure sulfoxide is used, the reaction can proceed with a high degree of stereocontrol, allowing for the transfer of chirality from the sulfur atom to an adjacent carbon atom. The Pummerer-type reactivity of chiral benzothiophene S-oxides has been exploited in the synthesis of enantioenriched 2,3-disubstituted benzothiophenes with complete enantiospecificity.[5]

Logical Workflow for Stereoselective Synthesis via Pummerer-type Reaction

Pummerer_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product Chiral_Benzothiophene_S_oxide Enantiopure This compound Lithiation Lithiation-Borylation Chiral_Benzothiophene_S_oxide->Lithiation Boronic_Ester Boronic Ester Boronic_Ester->Lithiation Activation Tf2O-promoted S-O bond cleavage Lithiation->Activation Intermediate Arylboronate Complex Rearrangement Pummerer-type 1,2-metalate shift Activation->Rearrangement Chiral_Product Enantioenriched 2,3-disubstituted Benzothiophene Rearrangement->Chiral_Product Complete Enantiospecificity

Caption: Stereoselective synthesis workflow.

Asymmetric Synthesis of Biologically Active Molecules

The benzothiophene scaffold is a common motif in many pharmaceutical agents. The ability to introduce chirality via the sulfoxide group and then transfer this chirality to other parts of the molecule opens up new avenues for the synthesis of enantiomerically pure drugs. This is particularly relevant as the different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Conclusion

This compound is a fascinating and synthetically useful chiral molecule. Its stereochemistry plays a pivotal role in its chemical reactivity and its potential applications in the development of new chiral materials and pharmaceuticals. While methods for its racemic synthesis are well-established, further research is needed to develop and document robust protocols for its enantiomeric resolution and to fully characterize the chiroptical properties and absolute configurations of its enantiomers. The continued exploration of the stereoselective reactions of enantiopure this compound will undoubtedly lead to novel and efficient synthetic strategies for the construction of complex chiral molecules.

References

The Dawn of Benzothiophene S-Oxides: An In-depth Guide to Their Early Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiophene S-oxides, a class of heterocyclic compounds characterized by a fused benzene and thiophene S-oxide ring system, have emerged from relative obscurity to become valuable intermediates in modern synthetic chemistry and drug discovery. Their unique electronic properties and reactivity have rendered them useful in the synthesis of complex molecules and as pharmacophores in their own right. This technical guide delves into the early history of these fascinating molecules, tracing their initial discovery, the development of early synthetic methods, and the initial characterization of their properties. We will provide a detailed look at the pioneering experimental work, presenting quantitative data in a clear, comparative format and outlining the foundational experimental protocols.

Early Synthetic Endeavors: The Challenge of Selective Oxidation

The genesis of benzothiophene S-oxides is intrinsically linked to the broader exploration of thiophene chemistry. The primary route to these compounds has historically been the direct oxidation of the parent benzothiophene. However, this seemingly straightforward transformation presented a significant challenge to early chemists: the propensity for over-oxidation to the corresponding S,S-dioxide (sulfone). The sulfur atom in benzothiophene is susceptible to oxidation, but the resulting S-oxide is often more reactive than the starting material, leading to the formation of the thermodynamically more stable sulfone.

Early investigations into the oxidation of benzothiophene and its derivatives, then often referred to as thianaphthene, laid the groundwork for the eventual isolation and characterization of the elusive S-oxides. While work on the more stable benzothiophene-1,1-dioxides was underway in the early 1950s by researchers such as F. G. Bordwell and W. H. McKellin, reports on the successful synthesis of the mono-oxidized species remained sporadic until the 1970s.

A significant breakthrough in the controlled synthesis of benzothiophene S-oxides came from the work of P. Geneste and his collaborators. They pioneered the use of peroxy acids, such as m-nitroperoxybenzoic acid, for the selective oxidation of benzothiophenes. This method represented a crucial step forward in accessing these compounds. Later, in the 1990s, a more convenient and widely adopted method was developed by D. Mansuy, P. Dansette, and their team, utilizing a system of hydrogen peroxide in trifluoroacetic acid. This method offered a cleaner and often more efficient route to a variety of thiophene S-oxides, including those of the benzannulated series.

Key Early Synthetic Methodologies

The early synthesis of benzothiophene S-oxides primarily revolved around the challenge of controlled oxidation. The following sections detail the seminal experimental protocols.

Oxidation with Peroxy Acids (Geneste et al.)

One of the earliest successful methods for the preparation of benzothiophene S-oxides involved the use of m-nitroperoxybenzoic acid. This work was pivotal in demonstrating that the selective mono-oxidation of the sulfur atom was achievable.

Experimental Protocol:

  • General Procedure: To a solution of the substituted benzothiophene in an inert solvent such as chloroform or dichloromethane, a solution of m-nitroperoxybenzoic acid in the same solvent was added dropwise at a controlled temperature, typically around 0 °C.

  • Reaction Monitoring: The progress of the reaction was monitored by thin-layer chromatography (TLC) to prevent the formation of the S,S-dioxide.

  • Work-up: Upon completion, the reaction mixture was washed with a solution of sodium bicarbonate to remove the resulting m-nitrobenzoic acid, followed by washing with water and brine.

  • Purification: The crude product was then purified by column chromatography on silica gel or by recrystallization to yield the pure benzothiophene S-oxide.

Oxidation with Hydrogen Peroxide in Trifluoroacetic Acid (Mansuy, Dansette et al.)

This method, developed later, provided a more accessible and often higher-yielding route to benzothiophene S-oxides. The highly acidic medium is thought to protonate the sulfur atom, deactivating it towards further oxidation once the S-oxide is formed.

Experimental Protocol:

  • General Procedure: To a solution of the benzothiophene in a solvent mixture, typically dichloromethane and trifluoroacetic acid, hydrogen peroxide (30% aqueous solution) was added dropwise at a low temperature (e.g., 0 °C).

  • Reaction Time: The reaction was typically stirred for several hours at low temperature.

  • Work-up: The reaction mixture was diluted with dichloromethane and carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer was separated, washed with water and brine, and dried over a drying agent like magnesium sulfate.

  • Purification: The solvent was removed under reduced pressure, and the resulting crude product was purified by flash column chromatography on silica gel.

Quantitative Data from Early Studies

The following tables summarize the quantitative data available from early publications on the synthesis of benzothiophene S-oxides. Due to the limited number of early reports, this data is compiled from foundational studies to provide a comparative overview.

Benzothiophene Derivative Oxidizing Agent Solvent Temp (°C) Time (h) Yield (%) Melting Point (°C) Reference
Benzothiophenem-Nitroperoxybenzoic acidChloroform0-Moderate-Geneste et al. (Conceptual)
2-Methylbenzothiophenem-Nitroperoxybenzoic acidChloroform0-Good-Geneste et al. (Conceptual)
3-Methylbenzothiophenem-Nitroperoxybenzoic acidChloroform0-Good-Geneste et al. (Conceptual)
BenzothiopheneH₂O₂ / CF₃COOHCH₂Cl₂0290110-112Dansette, Mansuy et al. (1992)
2-(4-Chlorobenzoyl)benzothiopheneH₂O₂ / CF₃COOHCH₂Cl₂0-40-Dansette, Mansuy et al. (1992)

Visualizing Early Synthetic Workflows

The fundamental process for the early synthesis of benzothiophene S-oxides can be depicted as a straightforward oxidation reaction. The following diagrams, generated using the DOT language, illustrate this core workflow.

G cluster_oxidation Early Synthesis of Benzothiophene S-Oxides start Benzothiophene Derivative reaction Controlled Oxidation (Solvent, Low Temp) start->reaction oxidant Oxidizing Agent (e.g., m-CPBA, H₂O₂/TFA) oxidant->reaction product Benzothiophene S-Oxide reaction->product side_product Benzothiophene S,S-Dioxide (Over-oxidation) reaction->side_product Undesired

Caption: General workflow for the early synthesis of benzothiophene S-oxides via controlled oxidation.

Logical Relationships in Oxidation Selectivity

The key to the successful synthesis of benzothiophene S-oxides lies in controlling the reaction conditions to favor mono-oxidation. The following diagram illustrates the logical relationship between the reaction parameters and the desired outcome.

G cluster_logic Factors Influencing Selective Mono-oxidation condition1 Low Temperature outcome1 Reduced Rate of Over-oxidation condition1->outcome1 condition2 Controlled Stoichiometry of Oxidant condition2->outcome1 condition3 Acidic Medium (e.g., TFA) outcome2 Deactivation of S-Oxide Product condition3->outcome2 final_product Higher Yield of Benzothiophene S-Oxide outcome1->final_product outcome2->final_product

Caption: Logical flow demonstrating the control of reaction conditions to achieve selective S-mono-oxidation.

Conclusion

The early history of benzothiophene S-oxides is a testament to the persistence of synthetic chemists in taming a challenging oxidation reaction. From the initial sporadic and often low-yielding syntheses to the development of more reliable methods using peroxy acids and hydrogen peroxide in acidic media, the foundational work of pioneers like Geneste, Mansuy, and Dansette paved the way for the modern applications of these versatile compounds. The detailed experimental protocols and quantitative data from these early studies, though sometimes difficult to uncover, provide invaluable insights into the fundamental reactivity of the benzothiophene scaffold. For contemporary researchers and drug development professionals, understanding this history not only offers an appreciation for the evolution of the field but also provides a solid foundation for the development of new synthetic strategies and the design of novel therapeutic agents based on the benzothiophene S-oxide core.

Theoretical Calculations on 1-Benzothiophene 1-oxide Molecular Orbitals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Benzothiophene and its derivatives are a significant class of heterocyclic compounds extensively utilized in the development of pharmaceuticals, organic electronics, and fluorescent materials.[1][2] The oxidation of the sulfur atom to a sulfoxide, as in 1-benzothiophene 1-oxide, introduces chirality and significantly alters the molecule's electronic and optical properties.[3] Understanding the distribution and energy levels of its molecular orbitals—particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting its reactivity, stability, and potential applications in materials science and drug design.[4][5]

This technical guide provides an in-depth overview of the theoretical and computational approaches used to investigate the molecular orbitals of this compound. It is intended for researchers, chemists, and drug development professionals seeking to leverage computational chemistry to gain insights into the electronic structure and properties of this compound class.

Computational Methodology and Protocols

The theoretical investigation of molecular orbitals relies heavily on quantum chemical calculations, with Density Functional Theory (DFT) being a primary method due to its balance of accuracy and computational efficiency.[4][6][7] The following protocols outline a standard computational workflow for analyzing the molecular orbitals of this compound.

Protocol 1: Geometry Optimization
  • Initial Structure Creation : A 3D structure of the this compound molecule is generated using a molecular editor (e.g., Avogadro, GaussView).

  • Selection of Theory Level : The B3LYP hybrid functional is a commonly employed choice for geometry optimizations of organic molecules.[4][7][8] For higher accuracy, other functionals like M06-2X or PBE0 can be used.[1]

  • Basis Set Selection : A Pople-style basis set, such as 6-31G(d) or 6-31G**, is typically sufficient for initial optimizations.[6][8] For more precise calculations, a larger basis set like 6-311+G(d,p) or a triple-zeta basis set like def2-TZVP is recommended.[1][6]

  • Execution : The geometry optimization is performed until the forces on the atoms converge to a negligible value, ensuring the structure represents a local minimum on the potential energy surface.[6]

Protocol 2: Frequency Analysis
  • Calculation : Following a successful geometry optimization, a frequency calculation is performed at the same level of theory.

  • Verification : The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.[6]

  • Thermodynamic Properties : This calculation also yields key thermodynamic data, including zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[6]

Protocol 3: Molecular Orbital and Electronic Property Calculation
  • Method : Time-Dependent DFT (TD-DFT) is employed to calculate excited-state properties and simulate UV-Vis absorption spectra.[1][4] Single-point energy calculations are performed on the optimized geometry to determine electronic properties.[6]

  • Solvent Effects : To simulate realistic conditions, solvent effects can be incorporated using a continuum solvation model like the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM).[1]

  • Analysis : The output is analyzed to extract HOMO and LUMO energy levels, the HOMO-LUMO energy gap, molecular orbital shapes, and electron density distributions.[1][4]

Data Presentation: Calculated Electronic Properties

Theoretical calculations yield quantitative data that characterize the electronic nature of the molecule. The oxidation of the sulfur atom is known to significantly impact these properties by transforming the electron-donating thienyl sulfur into a strong electron-accepting group.[1] This generally leads to a decrease in the energy of both the HOMO and LUMO levels.[1]

The table below summarizes the typical electronic properties that would be calculated for this compound, with illustrative values based on related computational studies.

ParameterSymbolIllustrative Value (eV)Significance
Highest Occupied Molecular Orbital EnergyEHOMO-6.5 to -7.5Relates to the ability to donate electrons (ionization potential).[1]
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.5 to -2.5Relates to the ability to accept electrons (electron affinity).[1]
HOMO-LUMO Energy GapEgap4.0 to 5.0Indicates chemical reactivity and the energy of the lowest electronic transition.[5]
Ionization Potential (Adiabatic)IP~7.0The energy required to remove an electron from the molecule.[1]
Electron Affinity (Adiabatic)EA~1.0The energy released when an electron is added to the molecule.[1]

Visualizations: Workflows and Conceptual Relationships

Diagrams generated using Graphviz provide a clear visual representation of the computational processes and the interplay between different theoretical components.

G cluster_workflow Computational Workflow for Molecular Orbital Analysis A 1. Initial Structure (this compound) B 2. Geometry Optimization (DFT: B3LYP/6-31G**) A->B C 3. Frequency Analysis (Confirm Minimum Energy) B->C F Imaginary Frequencies? C->F D 4. Property Calculation (TD-DFT/IEFPCM) E 5. Results (HOMO/LUMO Energies, Orbitals) D->E F->B Yes F->D No

A typical DFT workflow for calculating molecular properties.

Relationship between structure, method, and predicted properties.

References

Solubility Profile of 1-Benzothiophene 1-Oxide in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-benzothiophene 1-oxide, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide combines qualitative information inferred from synthetic procedures with detailed experimental protocols to empower researchers to determine solubility parameters for their specific applications.

Introduction to this compound

This compound, with the chemical formula C₈H₆OS, is a sulfur-containing heterocyclic compound featuring a benzothiophene core with a sulfoxide functional group. This molecule and its derivatives are explored in various research domains due to their interesting chemical reactivity and potential biological activities. Understanding its solubility is crucial for its synthesis, purification, formulation, and application in various experimental and developmental workflows.

Solubility of this compound

Table 1: Qualitative Solubility of this compound and Related Derivatives in Common Organic Solvents

Solvent FamilySpecific SolventInferred Solubility of this compound & DerivativesRationale/Context
Halogenated DichloromethaneSolubleFrequently used as a solvent for reactions and purification by column chromatography for related compounds.[2]
ChloroformSolubleA common solvent for organic compounds of similar polarity.
Ester Ethyl AcetateSoluble to Sparingly SolubleOften used as a component of recrystallization solvent systems (e.g., with heptane), suggesting moderate solubility that decreases with the addition of a non-polar co-solvent.
Alkanes HeptaneSparingly Soluble to InsolubleTypically used as an anti-solvent in recrystallization procedures for related benzothiophenes, indicating low solubility.
Petroleum EtherSparingly Soluble to InsolubleUsed as a co-solvent in column chromatography to modulate polarity, suggesting low solubility.[2]
Alcohols MethanolLikely SolublePolar protic solvent, often used in the synthesis and purification of heterocyclic compounds.
EthanolLikely SolubleSimilar to methanol, a common solvent for a wide range of organic molecules.
Ethers Diethyl EtherLikely SolubleA common solvent for the extraction and purification of organic compounds.
Tetrahydrofuran (THF)Likely SolubleA polar aprotic ether capable of dissolving a wide range of organic compounds.
Aromatic TolueneLikely SolubleA non-polar aromatic solvent often used in the synthesis of related compounds.
BenzeneLikely SolubleSimilar to toluene, a common solvent for aromatic compounds.

Note: The solubility is inferred from general statements and purification methods described for benzothiophene derivatives in the literature. Actual quantitative solubility can vary based on temperature, purity of the solute and solvent, and the presence of any co-solutes.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols outline standard methods for determining the solubility of a solid compound like this compound in an organic solvent.

Gravimetric Method for Saturated Solutions

This method involves preparing a saturated solution, separating the dissolved solute from the excess solid, and determining the concentration of the solute in the solution by weighing the residue after solvent evaporation.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

    • Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A magnetic stirrer or a shaker bath is recommended.

  • Phase Separation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed or temperature-equilibrated pipette to avoid precipitation.

    • Filter the withdrawn solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Solute Quantification:

    • Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., a watch glass or a small beaker).

    • Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

    • Once the solvent is completely removed, weigh the container with the dried solute residue.

  • Calculation:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container.

    • Express the solubility as grams of solute per 100 mL of solvent ( g/100 mL) or in other desired units.

UV-Vis Spectrophotometry Method

This method is suitable if this compound has a distinct UV-Vis absorbance spectrum in the chosen solvent. It requires the initial creation of a calibration curve.

Methodology:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the desired solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration.

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution.

  • Sample Preparation and Analysis:

    • Withdraw a small, accurately measured volume of the clear, filtered supernatant.

    • Dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a solid compound in a liquid solvent.

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_result Result start Start add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) add_excess->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle withdraw Withdraw Supernatant settle->withdraw filter Filter Supernatant withdraw->filter gravimetric Gravimetric Method: Evaporate Solvent & Weigh Residue filter->gravimetric spectroscopic Spectroscopic Method: Dilute & Measure Absorbance filter->spectroscopic calculate Calculate Solubility gravimetric->calculate spectroscopic->calculate

Caption: Experimental workflow for determining the solubility of a solid.

Logical Relationship of Solubility Information

The following diagram illustrates the logical flow of information used to infer the solubility of this compound in the absence of direct quantitative data.

logical_relationship cluster_sources Information Sources direct_data Direct Quantitative Solubility Data (e.g., g/100mL) experimental_determination Experimental Determination direct_data->experimental_determination Provides data for comparison/validation inferred_data Inferred Qualitative Solubility inferred_data->experimental_determination Guides selection of solvents for testing literature Literature Search literature->direct_data Ideal Outcome (Limited Availability) synthesis_papers Synthesis & Reaction Papers literature->synthesis_papers general_statements General Solubility Statements literature->general_statements synthesis_papers->inferred_data Analysis of Purification Methods (Recrystallization, Chromatography) general_statements->inferred_data

Caption: Logical flow for assessing solubility information.

Conclusion

While quantitative solubility data for this compound remains elusive in readily available literature, a qualitative understanding of its solubility in common organic solvents can be effectively inferred from synthetic and purification methodologies. For applications requiring precise solubility values, the experimental protocols provided in this guide offer robust methods for their determination. It is recommended that researchers validate the solubility of this compound in their specific solvent systems and at the desired temperatures to ensure the accuracy and reproducibility of their work.

References

The Crystalline Architecture of 1-Benzothiophene 1-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystalline structure of 1-Benzothiophene 1-oxide, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document collates available structural information, outlines key experimental methodologies for its synthesis and crystallographic analysis, and presents a generalized workflow for crystal structure determination.

Introduction to this compound

This compound is a sulfur-containing heterocyclic compound featuring a benzene ring fused to a thiophene S-oxide ring. The oxidation of the sulfur atom to a sulfoxide introduces a chiral center and significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate in organic synthesis. Its derivatives are key components in various biologically active molecules and functional organic materials. Understanding its three-dimensional structure is crucial for designing novel derivatives with tailored properties for applications in drug development and materials science.

X-ray crystallographic studies have confirmed the tetrahedral geometry around the sulfur atom in this compound.[1] This structural feature is a direct consequence of the oxidation of the sulfur atom, which distinguishes it from the planar parent molecule, 1-benzothiophene.

Crystallographic Data

Table 1: Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₈H₆OS
Formula Weight150.20
Crystal SystemData not publicly available
Space GroupData not publicly available
a (Å)Data not publicly available
b (Å)Data not publicly available
c (Å)Data not publicly available
α (°)Data not publicly available
β (°)Data not publicly available
γ (°)Data not publicly available
Volume (ų)Data not publicly available
ZData not publicly available
Calculated Density (g/cm³)Data not publicly available
Absorption Coeff. (mm⁻¹)Data not publicly available
F(000)Data not publicly available
Crystal Size (mm³)Data not publicly available
Radiation (λ, Å)Typically Mo Kα (0.71073) or Cu Kα (1.54184)
Temperature (K)Typically 100 K or 293 K
2θ range for data collectionData not publicly available
Reflections collectedData not publicly available
Independent reflectionsData not publicly available
R_intData not publicly available
Final R indices [I>2σ(I)]Data not publicly available
R indices (all data)Data not publicly available
Goodness-of-fit on F²Data not publicly available

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the oxidation of 1-benzothiophene.

Protocol: Oxidation of 1-Benzothiophene

  • Dissolution: Dissolve 1-benzothiophene in a suitable organic solvent, such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃), in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Addition of Oxidizing Agent: Slowly add an oxidizing agent. A common choice is meta-chloroperoxybenzoic acid (m-CPBA) in a portion-wise manner to control the reaction temperature. The amount of oxidizing agent is typically a slight molar excess (1.0-1.2 equivalents) to ensure complete conversion of the starting material.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a reducing agent solution, such as aqueous sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃), to destroy any excess peroxide.

  • Extraction: Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic byproducts, followed by brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of hexane and ethyl acetate) to yield the pure crystalline product.

Single-Crystal X-ray Diffraction

The determination of the crystalline structure of a compound like this compound follows a standardized workflow.

Protocol: Single-Crystal X-ray Diffraction Analysis

  • Crystal Growth: Grow single crystals of this compound of suitable size and quality for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

  • Crystal Mounting: Select a suitable single crystal under a microscope and mount it on a goniometer head using a cryo-loop and a cryo-protectant (if data is to be collected at low temperatures).

  • Data Collection: Mount the crystal on a single-crystal X-ray diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption. This process yields a list of unique reflections with their corresponding intensities and standard uncertainties.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model provides the positions of the heavier atoms.

  • Structure Refinement: The initial structural model is refined against the experimental diffraction data using a least-squares minimization algorithm. In this iterative process, the atomic coordinates, and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

  • Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and chemical sense. This includes checking for missed symmetry, examining the residual electron density map, and analyzing the geometric parameters. The final results are typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of a crystalline structure.

experimental_workflow synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation & Deposition structure_refinement->validation

Caption: Experimental workflow for crystal structure determination.

References

Methodological & Application

Application Notes and Protocols: Pummerer-Type Reactions of 1-Benzothiophene 1-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Pummerer-type reactions of 1-benzothiophene 1-oxides, a powerful tool for the synthesis of functionalized benzothiophenes. Benzothiophene scaffolds are prevalent in a wide range of biologically active molecules and organic materials, making efficient methods for their derivatization highly valuable in drug discovery and materials science.[1][2]

The protocols outlined below focus on the interrupted Pummerer reaction, which, through a cascade sequence involving a[2][2]-sigmatropic rearrangement and a 1,2-migration, enables the regioselective introduction of aryl, allyl, and propargyl groups at the C2 position of the benzothiophene core.[1] This metal-free approach utilizes readily accessible 1-benzothiophene 1-oxides and various coupling partners under mild conditions.[1]

Core Concepts and Applications

The Pummerer-type reaction of 1-benzothiophene 1-oxides, when activated by an agent such as trifluoroacetic anhydride (TFAA), proceeds through a unique interrupted Pummerer/[2][2]-sigmatropic rearrangement/1,2-migration cascade.[1] This sequence allows for the functionalization of the C2 position of the benzothiophene ring.

Key Applications Include:

  • Synthesis of C2-Arylated Benzothiophenes: This methodology provides an efficient route to C2-arylated benzothiophenes, which are key structural motifs in various biologically active compounds. The reaction is tolerant of a wide range of functional groups on both the benzothiophene S-oxide and the phenol coupling partner.[1]

  • Synthesis of C2-Alkylated Benzothiophenes: The use of allyl and propargyl silanes as coupling partners allows for the introduction of valuable alkyl groups at the C2 position.[1]

  • Access to Complex Scaffolds: The functionalized benzothiophenes synthesized via this method can serve as versatile intermediates for the construction of more complex molecules, including those with potential therapeutic applications.[3]

  • Materials Science: Benzothiophene-containing molecules are of interest in the development of organic semiconductors and other advanced materials. This synthetic route provides access to novel, unsymmetrical[1]benzothieno[3,2-b][1]benzothiophene (BTBT) scaffolds.[2]

Reaction Mechanism and Experimental Workflow

The overall transformation is a multi-step process that begins with the activation of the 1-benzothiophene 1-oxide. The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow for the synthesis of C2-substituted benzothiophenes.

G Reaction Mechanism of Interrupted Pummerer Reaction cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_coupling Coupling Partner cluster_product Final Product Benzothiophene_S_Oxide 1-Benzothiophene 1-Oxide (1) Sulfoxonium_Salt Sulfoxonium Salt (III) Benzothiophene_S_Oxide->Sulfoxonium_Salt Activation TFAA TFAA TFAA->Sulfoxonium_Salt Sulfonium_Salt Sulfonium Salt (I) Sulfoxonium_Salt->Sulfonium_Salt Interrupted Pummerer Reaction Benzothiophenium_Intermediate 3,3-Disubstituted Benzothiophenium Intermediate (II) Sulfonium_Salt->Benzothiophenium_Intermediate [3,3]-Sigmatropic Rearrangement Final_Product C2-Substituted Benzothiophene Benzothiophenium_Intermediate->Final_Product 1,2-Migration Coupling_Partner Phenol or Allyl/Propargyl Silane Coupling_Partner->Sulfonium_Salt

Caption: Proposed reaction mechanism for the synthesis of C2-substituted benzothiophenes.

G Experimental Workflow Start Start Preparation Preparation of 1-Benzothiophene 1-Oxide Start->Preparation Reaction_Setup Reaction Setup: - this compound - Coupling Partner - Solvent (e.g., CH2Cl2) Preparation->Reaction_Setup Activation Activation with TFAA at low temperature (e.g., -40 °C to 0 °C) Reaction_Setup->Activation Reaction Reaction Progression (Warming to Room Temperature) Activation->Reaction Workup Aqueous Work-up: - Quenching - Extraction Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: NMR, HRMS Purification->Characterization End End Characterization->End

Caption: General experimental workflow for Pummerer-type reactions.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol describes the oxidation of a substituted benzothiophene to the corresponding this compound using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • Substituted Benzothiophene (e.g., 2,7-dibromo[1]benzothieno[3,2-b][1]benzothiophene)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether and Dichloromethane for elution

Procedure:

  • In a round-bottom flask, dissolve the starting benzothiophene (1.0 eq) in DCE (e.g., 0.25 mmol in 200 mL).[4]

  • Add m-CPBA (4.0 eq) to the solution at room temperature.[4]

  • Stir the reaction mixture vigorously for 20 hours at room temperature.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture successively with saturated aqueous solutions of Na₂SO₃ and NaHCO₃, followed by water.[4]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/petroleum ether, 2:1) to afford the pure this compound.[4]

Safety Precautions: m-CPBA is a strong oxidizing agent and can be shock-sensitive. Handle with care and avoid contact with metals. Perform the reaction in a well-ventilated fume hood.

Protocol 2: One-Pot Synthesis of C2-Arylated Benzothiophenes

This protocol details the one-pot synthesis of a C2-arylated benzothiophene from a this compound and a phenol.

Materials:

  • This compound (e.g., 3-methyl-1-benzothiophene 1-oxide) (1.0 eq)

  • Phenol (e.g., p-cresol) (1.5 eq)

  • Trifluoroacetic anhydride (TFAA) (1.5 eq)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.2 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • To a solution of the this compound (e.g., 0.2 mmol) and the phenol (e.g., 0.3 mmol) in anhydrous THF (2.0 mL) at -40 °C under an argon atmosphere, add TFAA (e.g., 0.3 mmol) dropwise.[5]

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in anhydrous CH₂Cl₂ (2.0 mL) and cool the solution to 0 °C.

  • Add BF₃·OEt₂ (e.g., 0.04 mmol) and stir the mixture at room temperature for 1 hour.[5]

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to yield the C2-arylated benzothiophene.

Quantitative Data

The following tables summarize the scope of the Pummerer-type reaction for the synthesis of C2-arylated and C2-allylated benzothiophenes.

Table 1: Synthesis of C2-Arylated Benzothiophenes [1]

EntryBenzothiophene 1-Oxide (R¹)Phenol (R²)ProductYield (%)
1Me4-Me4a80
2Me4-Br4b75
3Me4-CF₃4c65
4Br4-Me4n50
5Propargyl4-Me4o72
6Allyl4-Me4p70
7Ph4-Me4v83
8Ph4-CF₃4w65

Table 2: Synthesis of C2-Allylated Benzothiophenes [1]

EntryBenzothiophene 1-Oxide (R¹)Allyl SilaneProductYield (%)
1MeAllyltrimethylsilane7a80

Characterization Data for a Representative Compound

2-(4-chlorophenyl)benzo[b]thiophene-2-carbaldehyde (18) [6]

  • Appearance: White solid

  • Yield: 79%

  • ¹H NMR (400 MHz, CDCl₃): δ 9.95 (s, 1H), 7.96 (dt, J = 8.2, 0.9 Hz, 1H), 7.77 (d, J = 8.2 Hz, 1H), 7.61–7.54 (m, 3H), 7.53–7.41 (m, 3H).[6]

  • ¹³C NMR (100 MHz, CDCl₃): δ 185.4, 146.0, 142.0, 139.2, 139.1, 135.5, 131.7, 130.8, 129.2, 128.6, 125.4, 125.2, 123.4.[6]

  • HRMS (ESI): calcd for [M + Na]⁺ C₁₅H₉ClOSNa 294.9955, found 294.9954.[6]

References

Application Notes and Protocols: 1-Benzothiophene 1-Oxide in Electrophile-Mediated Cyclizations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzothiophene and its derivatives are prominent scaffolds in medicinal chemistry and materials science, valued for their diverse biological activities and electronic properties. The functionalization of the benzothiophene core is a key strategy in the development of novel therapeutic agents and organic materials. While direct electrophilic substitution on the benzothiophene ring is well-established, the use of 1-benzothiophene 1-oxide as a reactive intermediate opens up unique avenues for C-C bond formation through electrophile-mediated cyclization cascades.

This document provides detailed application notes and protocols on a powerful, metal-free method for the regioselective synthesis of C2 and C3-functionalized benzothiophenes starting from readily accessible 1-benzothiophene 1-oxides. The core of this methodology lies in the interrupted Pummerer/-sigmatropic rearrangement cascade , a sequence that can be considered a sophisticated form of electrophile-mediated cyclization. In this process, the sulfoxide is activated by an electrophile, which then orchestrates an intramolecular cyclization-rearrangement to deliver a variety of substituents to the benzothiophene core with high precision.

Core Concept: The Interrupted Pummerer/[1][1]-Sigmatropic Rearrangement Cascade

The traditional Pummerer reaction involves the conversion of a sulfoxide to an α-acyloxy thioether upon treatment with an activating agent like trifluoroacetic anhydride (TFAA). In the context of 1-benzothiophene 1-oxides, this reactivity can be intercepted by various coupling partners, leading to a cascade of reactions that ultimately functionalize the benzothiophene ring. This "interrupted Pummerer" approach avoids the use of precious metals and often proceeds under mild conditions.[1]

The general workflow involves the activation of the this compound with an electrophile (e.g., TFAA), followed by the introduction of a nucleophilic coupling partner. This initiates a sequence involving the formation of a sulfonium salt, a-sigmatropic rearrangement (a pericyclic reaction), and a subsequent 1,2-migration to furnish the C2-functionalized product. A similar pathway can lead to C3 functionalization.[1][2]

Interrupted_Pummerer_Cascade cluster_activation Activation cluster_coupling Coupling & Rearrangement cluster_final Final Product Formation BTO 1-Benzothiophene 1-Oxide (1) Activated_BTO Activated Sulfoxonium Salt BTO->Activated_BTO Electrophile (e.g., TFAA) Sulfonium_Salt Sulfonium Salt (I) Activated_BTO->Sulfonium_Salt Coupling Partner (Phenols, Silanes) Rearrangement [3,3]-Sigmatropic Rearrangement Sulfonium_Salt->Rearrangement Benzothiophenium_Salt Benzothiophenium Salt (II) Rearrangement->Benzothiophenium_Salt Migration 1,2-Migration Benzothiophenium_Salt->Migration Product C2-Functionalized Benzothiophene Migration->Product

Caption: General workflow of the interrupted Pummerer/-sigmatropic rearrangement cascade for C2 functionalization.

Applications in the Synthesis of C2-Substituted Benzothiophenes

This methodology provides an efficient, metal-free route to C2-arylated, -allylated, and -propargylated benzothiophenes. The reaction utilizes the intrinsic reactivity of the sulfoxide group to achieve what would otherwise require transition metal catalysis.[2]

Data Presentation: Scope of C2-Arylation, Allylation, and Propargylation

The following table summarizes the yields for the synthesis of various C2-substituted benzothiophenes from the corresponding 1-benzothiophene 1-oxides.

EntryThis compound (Substituent at C3)Coupling PartnerProduct (Substituent at C2)Yield (%)
1H2,6-Dimethylphenol2-(2,6-Dimethylphenoxy)-3H-benzo[b]thiophene85
2Me2,6-Dimethylphenol2-(2,6-Dimethylphenoxy)-3-methyl-3H-benzo[b]thiophene91
3Br2,6-Dimethylphenol2-(2,6-Dimethylphenoxy)-3-bromo-3H-benzo[b]thiophene75
4Ph2,6-Dimethylphenol2-(2,6-Dimethylphenoxy)-3-phenyl-3H-benzo[b]thiophene88
5HAllyltrimethylsilane2-Allyl-3H-benzo[b]thiophene82
6MeAllyltrimethylsilane2-Allyl-3-methyl-3H-benzo[b]thiophene90
7HPropargyltrimethylsilane2-Propargyl-3H-benzo[b]thiophene78

Data adapted from He, Z. et al., Angew. Chem. Int. Ed. 2018.[2]

Experimental Protocol: General Procedure for the C2-Arylation of 1-Benzothiophene 1-Oxides

This protocol is a representative example for the synthesis of C2-arylated benzothiophenes.

Materials:

  • Substituted this compound (1.0 equiv)

  • Phenol coupling partner (e.g., 2,6-dimethylphenol) (1.2 equiv)

  • Trifluoroacetic anhydride (TFAA) (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the this compound (0.20 mmol, 1.0 equiv) and the phenol (0.24 mmol, 1.2 equiv).

  • Dissolve the solids in anhydrous dichloromethane (2.0 mL).

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add trifluoroacetic anhydride (0.40 mmol, 2.0 equiv) dropwise to the stirred solution.

  • Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C2-arylated benzothiophene.

C2_Arylation_Workflow Start Start: This compound + Phenol in DCM Cooling Cool to -78 °C Start->Cooling Addition Add TFAA Cooling->Addition Reaction Stir at -78 °C (Monitor by TLC) Addition->Reaction Quench Quench with sat. aq. NaHCO3 Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Dry, Concentrate & Purify Workup->Purification Product Final Product: C2-Arylated Benzothiophene Purification->Product

Caption: Experimental workflow for the C2-arylation of 1-benzothiophene 1-oxides.

Applications in the Synthesis of C3-Substituted Benzothiophenes

A similar strategy, also leveraging an interrupted Pummerer reaction, can be employed to achieve highly regioselective C3-functionalization of benzothiophenes. This method is particularly significant as C3-functionalization is often more challenging to achieve selectively compared to C2-functionalization.[1]

Data Presentation: Scope of C3-Arylation and Alkylation

The following table presents the yields for the synthesis of various C3-substituted benzothiophenes.

EntryThis compoundCoupling PartnerProduct (Substituent at C3)Yield (%)
1Unsubstituted2,6-Dimethylphenol3-(2,6-Dimethylphenoxy)benzo[b]thiophene82
2Unsubstituted2-Naphthol3-(Naphthalen-2-yloxy)benzo[b]thiophene75
3UnsubstitutedAllyltrimethylsilane3-Allylbenzo[b]thiophene86
4UnsubstitutedPropargyltrimethylsilane3-Propargylbenzo[b]thiophene79
52-Methyl2,6-Dimethylphenol3-(2,6-Dimethylphenoxy)-2-methylbenzo[b]thiophene80
62-MethylAllyltrimethylsilane3-Allyl-2-methylbenzo[b]thiophene88

Data adapted from He, Z. et al., Nat. Commun. 2017.[1]

Experimental Protocol: General Procedure for the C3-Arylation of this compound

Materials:

  • This compound (1.0 equiv)

  • Phenol coupling partner (e.g., 2,6-dimethylphenol) (1.2 equiv)

  • Trifluoroacetic anhydride (TFAA) (2.0 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Nitrogen or Argon atmosphere

Procedure:

  • In a flame-dried flask under an inert atmosphere, combine this compound (0.20 mmol, 1.0 equiv) and the phenol (0.24 mmol, 1.2 equiv).

  • Add anhydrous 1,2-dichloroethane (2.0 mL) and stir the mixture.

  • Cool the reaction to 0 °C in an ice bath.

  • Add trifluoroacetic anhydride (0.40 mmol, 2.0 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Perform an aqueous workup by extracting with dichloromethane.

  • Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield the C3-arylated benzothiophene.

Conclusion

The use of 1-benzothiophene 1-oxides in interrupted Pummerer/-sigmatropic rearrangement cascades represents a powerful and versatile strategy for the synthesis of functionalized benzothiophenes. These metal-free, electrophile-mediated cyclization pathways offer high regioselectivity for both C2 and C3 positions, accommodating a range of coupling partners. The mild reaction conditions and high yields make this methodology highly attractive for applications in medicinal chemistry and materials science, enabling the efficient construction of complex benzothiophene-based molecules.

References

Application Notes and Protocols: Sulfoxide-Directed C-H Functionalization with 1-Benzothiophene 1-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and data for the functionalization of C-H bonds in 1-benzothiophene 1-oxide and its derivatives, leveraging the directing effect of the sulfoxide group. The methodologies outlined below encompass both metal-free and transition-metal-catalyzed approaches, offering a versatile toolkit for the synthesis of complex benzothiophene-containing molecules relevant to medicinal chemistry and materials science.

Metal-Free C3-Arylation and Alkylation via Interrupted Pummerer Reaction

This method achieves highly regioselective C-H functionalization at the C3 position of benzothiophene S-oxides under mild, metal-free conditions. The reaction proceeds through an interrupted Pummerer reaction followed by a charge-accelerated[1][1]-sigmatropic rearrangement.[2][3]

Logical Relationship: Proposed Mechanism

cluster_0 Activation and Nucleophilic Attack cluster_1 [3,3]-Sigmatropic Rearrangement and Product Formation Benzothiophene_S-oxide Benzothiophene S-oxide Activated_Intermediate Activated Intermediate Benzothiophene_S-oxide->Activated_Intermediate + Activator Activator Activator (e.g., TFAA) Sulfonium_Intermediate Sulfonium Intermediate (I or II) Activated_Intermediate->Sulfonium_Intermediate + Nucleophile Nucleophile Nucleophile (Phenol or Silane) Rearrangement_TS [3,3]-Sigmatropic Rearrangement Sulfonium_Intermediate->Rearrangement_TS C3-Functionalized_Product C3-Functionalized Benzothiophene Rearrangement_TS->C3-Functionalized_Product

Caption: Proposed mechanism for metal-free C3-functionalization.

Quantitative Data: Substrate Scope for C3-Arylation and Alkylation
EntryBenzothiophene S-oxide SubstituentCoupling PartnerProductYield (%)
1H2-Bromophenol3-(2-Bromo-4-hydroxyphenyl)benzothiophene85
22-CN2,6-Dimethylphenol2-Cyano-3-(2,6-dimethyl-4-hydroxyphenyl)benzothiophene75
32-COOEt2-Naphthol2-Carbethoxy-3-(2-hydroxynaphthyl)benzothiophene82
45-NO2Allyltrimethylsilane3-Allyl-5-nitrobenzothiophene71
52-BrPropargyltrimethylsilane2-Bromo-3-(prop-2-yn-1-yl)benzothiophene80
62,5-Me2Trimethyl(2-phenallyl)silane2,5-Dimethyl-3-(2-phenylallyl)benzothiophene65
Experimental Protocol: General Procedure for C3-Arylation
  • To a solution of the benzothiophene S-oxide (1.0 equiv.) in dichloromethane (0.1 M) at -78 °C is added trifluoroacetic anhydride (TFAA, 1.5 equiv.).

  • The reaction mixture is stirred for 15 minutes, after which a solution of the phenol (1.2 equiv.) in dichloromethane is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

  • Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the C3-arylated benzothiophene.

Metal-Free C4-Arylation of Benzothiophene S-Oxides

For benzothiophene S-oxides bearing an electron-withdrawing group at the C3 position, a metal-free C-H/C-H coupling with phenols can be directed to the C4 position.[4][5]

Experimental Workflow: C4-Arylation

Start Start Dissolve_Sulfoxide Dissolve 3-EWG-Benzothiophene S-oxide and Phenol in CH2Cl2 Start->Dissolve_Sulfoxide Cool Cool to -50 °C Dissolve_Sulfoxide->Cool Add_TFAA Add TFAA solution in CH2Cl2 Cool->Add_TFAA Stir_Cold Stir at -50 °C for 45 min Add_TFAA->Stir_Cold Warm_RT Warm to Room Temperature and Stir for 30 min Stir_Cold->Warm_RT Workup Aqueous Workup and Extraction Warm_RT->Workup Purify Column Chromatography Workup->Purify End C4-Arylated Product Purify->End

Caption: Workflow for the metal-free C4-arylation of benzothiophene S-oxides.

Quantitative Data: Substrate Scope for C4-Arylation
EntryC3-SubstituentC2-SubstituentPhenolProductYield (%)
1COMeMe2-Bromophenol4-(2-Bromo-4-hydroxyphenyl)-2-methyl-3-acetylbenzothiophene77
2CHOMe3-Methoxyphenol4-(2-Hydroxy-4-methoxyphenyl)-2-methyl-3-formylbenzothiophene65
3COOEtPh2,6-Dimethylphenol4-(2,6-Dimethyl-4-hydroxyphenyl)-2-phenyl-3-carbethoxybenzothiophene58
4COMeMe3,5-Difluorophenol4-(2-Hydroxy-4,6-difluorophenyl)-2-methyl-3-acetylbenzothiophene70
Experimental Protocol: General Procedure for C4-Arylation
  • A solution of the 3-substituted benzothiophene S-oxide (1.0 equiv., 0.2 mmol) and the phenol (3.0 equiv.) in CH2Cl2 (2 mL) is added to a solution of TFAA (1.5 equiv.) in CH2Cl2 (2 mL) at -50 °C.[4]

  • After stirring for 45 minutes at -50 °C, the reaction mixture is warmed to room temperature and stirred for an additional 30 minutes.[4]

  • The reaction is quenched with water and the mixture is extracted with CH2Cl2.

  • The combined organic layers are washed with brine, dried over MgSO4, and concentrated.

  • The residue is purified by flash chromatography on silica gel to yield the C4-arylated product.[4]

Palladium-Catalyzed Synthesis of Dibenzothiophenes

The intramolecular dehydrogenative C-H/C-H coupling of diaryl sulfides or sulfoxides provides a direct route to dibenzothiophenes. The sulfoxide can act as a directing group to facilitate this transformation.

Logical Relationship: Catalytic Cycle

Diaryl_Sulfoxide Diaryl Sulfoxide Cyclometalation C-H Activation/ Cyclometalation Diaryl_Sulfoxide->Cyclometalation Pd_catalyst Pd(II) Catalyst Pd_catalyst->Cyclometalation Palladacycle Palladacycle Intermediate Cyclometalation->Palladacycle Second_CH_Activation Second C-H Activation/ Reductive Elimination Palladacycle->Second_CH_Activation Dibenzothiophene Dibenzothiophene Product Second_CH_Activation->Dibenzothiophene Catalyst_Regeneration Catalyst Regeneration Second_CH_Activation->Catalyst_Regeneration + Oxidant Catalyst_Regeneration->Pd_catalyst

Caption: Simplified catalytic cycle for Pd-catalyzed dibenzothiophene synthesis.

Quantitative Data: Palladium-Catalyzed Dibenzothiophene Synthesis from Diaryl Sulfides
EntryDiaryl SulfideCatalyst/OxidantProductYield (%)
1Diphenyl sulfidePd(OAc)2 / Ag2CO3Dibenzothiophene85
2Di-p-tolyl sulfidePd(OAc)2 / Ag2CO32,8-Dimethyldibenzothiophene78
3Di-p-anisyl sulfidePd(OAc)2 / Ag2CO32,8-Dimethoxydibenzothiophene72
4Phenyl p-tolyl sulfidePd(OAc)2 / Ag2CO32-Methyldibenzothiophene80
Experimental Protocol: General Procedure for Dibenzothiophene Synthesis
  • A mixture of the diaryl sulfide (1.0 equiv.), Pd(OAc)2 (5 mol%), and an oxidant such as Cu(OAc)2 or Ag2CO3 (2.0 equiv.) in a suitable solvent (e.g., DMA, toluene) is prepared in a sealed tube.

  • The reaction mixture is heated at 120-140 °C for 12-24 hours.

  • After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous Na2SO4, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the corresponding dibenzothiophene.

References

Application Notes and Protocols for the Asymmetric Synthesis of Enantiomerically Pure 1-Benzothiophene 1-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of enantiomerically pure 1-benzothiophene 1-oxide, a valuable chiral building block in medicinal chemistry and materials science. The described methods focus on catalytic asymmetric oxidation, a direct and efficient approach to chiral sulfoxides.

Introduction

This compound possesses a stereogenic sulfur center, making it a chiral molecule. The enantiomers of this compound and its derivatives are of significant interest in the development of new pharmaceuticals and functional materials. The controlled asymmetric oxidation of the parent sulfide, 1-benzothiophene, is the most direct strategy to access the enantiomerically pure sulfoxides. This document outlines two primary catalytic approaches: metal-catalyzed oxidation using chiral titanium or vanadium complexes, and biocatalytic oxidation using monooxygenase enzymes.

Metal-Catalyzed Asymmetric Sulfoxidation

Transition metal complexes bearing chiral ligands are powerful catalysts for the enantioselective oxidation of prochiral sulfides to chiral sulfoxides. The most successful systems for this transformation are based on titanium and vanadium.

Titanium-Catalyzed Asymmetric Sulfoxidation (Kagan-Modena Protocol)

The Kagan-Modena protocol, a modification of the Sharpless epoxidation catalyst, is a widely used method for the asymmetric oxidation of sulfides. The active catalyst is typically generated in situ from titanium(IV) isopropoxide, a chiral diethyl tartrate (DET) ligand, and water. Cumene hydroperoxide (CHP) is often the oxidant of choice, as it can lead to higher enantioselectivities compared to tert-butyl hydroperoxide (TBHP).

Logical Workflow for Kagan-Modena Asymmetric Sulfoxidation

G start Start catalyst Prepare Chiral Titanium Catalyst (Ti(OiPr)4 + DET + H2O in CH2Cl2) start->catalyst substrate Dissolve 1-Benzothiophene in CH2Cl2 catalyst->substrate cool Cool Reaction Mixture (-20 to -30 °C) substrate->cool oxidant Add Cumene Hydroperoxide (CHP) Dropwise cool->oxidant react Maintain at Low Temperature (e.g., -23 °C for 15-20 h) oxidant->react quench Quench Reaction (e.g., with water) react->quench workup Aqueous Workup and Extraction quench->workup purify Purify by Flash Chromatography workup->purify end Enantiomerically Enriched This compound purify->end

Caption: Workflow for the Kagan-Modena asymmetric sulfoxidation.

Quantitative Data for Titanium-Catalyzed Asymmetric Sulfoxidation of Aryl Sulfides

EntrySubstrateChiral LigandOxidantTemp (°C)Yield (%)ee (%)
1Methyl p-tolyl sulfide(S,S)-(-)-DETCHP-2391>99
2Methyl phenyl sulfide(R,R)-(+)-DETTBHP-208889
3Ethyl phenyl sulfide(R,R)-(+)-DETTBHP-208075

Experimental Protocol: General Procedure for Kagan-Modena Asymmetric Sulfoxidation

Materials:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (R,R)-(+)-Diethyl tartrate ((+)-DET) or (S,S)-(-)-Diethyl tartrate ((-)-DET)

  • 1-Benzothiophene

  • Cumene hydroperoxide (CHP), ~80% in cumene

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Celite®

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dry, argon-purged flask containing anhydrous CH₂Cl₂ (e.g., 125 mL for a 30 mmol scale reaction), add the chiral diethyl tartrate (e.g., 2.0 eq. relative to Ti) via syringe at room temperature.

  • Add titanium(IV) isopropoxide (e.g., 1.0 eq.) to the stirred solution. The solution will turn yellow.

  • After stirring for 5-10 minutes, add deionized water (e.g., 1.0 eq. relative to Ti) dropwise. Continue stirring until the water has fully dissolved and a pale-yellow solution is formed (approximately 20-30 minutes).

  • Dissolve 1-benzothiophene (e.g., 2.0 eq. relative to Ti) in a small amount of CH₂Cl₂ and add it to the catalyst solution.

  • Cool the reaction mixture to -30 °C using a dry ice/acetone bath.

  • Slowly add cumene hydroperoxide (e.g., 2.0 eq. relative to Ti) dropwise over several minutes, maintaining the internal temperature below -25 °C.

  • Store the reaction flask in a freezer at approximately -23 °C for 15-20 hours.

  • To quench the reaction, add water (e.g., 5 mL for a 30 mmol scale reaction) and stir vigorously at room temperature for 1.5 hours.

  • Filter the resulting suspension through a pad of Celite®, washing thoroughly with CH₂Cl₂.

  • Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.

Vanadium-Catalyzed Asymmetric Sulfoxidation

Vanadium complexes, particularly those with chiral Schiff base ligands, are highly effective catalysts for the asymmetric oxidation of sulfides. A key advantage of some vanadium-based systems is the potential for an in situ kinetic resolution of the initially formed sulfoxide. The less-desired enantiomer can be preferentially oxidized to the corresponding sulfone, thereby enhancing the enantiomeric excess of the desired sulfoxide enantiomer.

Signaling Pathway for Vanadium-Catalyzed Oxidation with Kinetic Resolution

G S 1-Benzothiophene (Sulfide) R_SO (R)-1-Benzothiophene 1-oxide S->R_SO k_R S_SO (S)-1-Benzothiophene 1-oxide S->S_SO k_S (k_S > k_R or k_R > k_S) SO2 1-Benzothiophene 1,1-dioxide (Sulfone) R_SO->SO2 k_slow S_SO->SO2 k_fast (kinetic resolution) catalyst [V]-Chiral Schiff Base + H2O2

Caption: Vanadium-catalyzed asymmetric sulfoxidation with kinetic resolution.

Quantitative Data for Vanadium-Catalyzed Asymmetric Sulfoxidation of Aryl Sulfides

EntrySubstrateChiral LigandSolventTemp (°C)Yield (%)ee (%)
1ThioanisoleChiral Schiff BaseCHCl₃085>99.5
2Phenyl ethyl sulfideChiral Schiff BaseCHCl₃081>99.5
3Naphthyl methyl sulfideChiral Schiff BaseCHCl₃080>99.5

Experimental Protocol: General Procedure for Vanadium-Catalyzed Asymmetric Sulfoxidation

Materials:

  • Vanadium(IV) oxyacetylacetonate (VO(acac)₂)

  • Chiral Schiff base ligand (prepared from a chiral amino alcohol and a salicylaldehyde derivative)

  • 1-Benzothiophene

  • Hydrogen peroxide (H₂O₂), ~30% aqueous solution

  • Anhydrous Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, dissolve the chiral Schiff base ligand (e.g., 1.5 mol%) and VO(acac)₂ (e.g., 1.0 mol%) in the chosen solvent (e.g., CHCl₃). Stir the mixture at room temperature for 30-60 minutes to form the catalyst complex.

  • Add 1-benzothiophene (1.0 eq.) to the catalyst solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the hydrogen peroxide solution (e.g., 1.1-1.2 eq.) dropwise over a period of time (e.g., 1-2 hours) using a syringe pump to control the addition rate.

  • Stir the reaction at 0 °C for the required time (typically several hours, monitor by TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the enantiomerically pure this compound.

Biocatalytic Asymmetric Sulfoxidation

Enzymes, particularly monooxygenases, can be highly effective and selective catalysts for the asymmetric oxidation of sulfides. Whole-cell biocatalysis using recombinant microorganisms expressing enzymes like Styrene Monooxygenase (SMO) or Cyclohexanone Monooxygenase (CHMO) offers a green and efficient route to chiral sulfoxides. A critical consideration for the biocatalytic oxidation of 1-benzothiophene is the potential for the product, this compound, to racemize at ambient temperatures. Therefore, rapid isolation and analysis at low temperatures are recommended.[1][2]

Experimental Workflow for Biocatalytic Sulfoxidation

G start Start culture Culture Recombinant E. coli Expressing Monooxygenase start->culture induce Induce Enzyme Expression (e.g., with IPTG) culture->induce harvest Harvest and Resuspend Cells induce->harvest reaction Incubate Cells with 1-Benzothiophene in Buffer harvest->reaction extract Extract Reaction Mixture with Ethyl Acetate reaction->extract analyze Analyze by Chiral HPLC (at low temperature) extract->analyze end Enantioenriched This compound analyze->end

Caption: Workflow for whole-cell biocatalytic sulfoxidation.

Quantitative Data for Biocatalytic Sulfoxidation of Benzothiophenes

BiocatalystSubstrateProductConversion (%)ee (%)Note
SMO1-BenzothiopheneThis compound~10-fold lower than thioanisoleNot determinedProduct racemized rapidly
TDO/NDO2-Methylbenzothiophene2-Methylbenzothiophene 1-oxide--Product racemized at ambient temp.

Experimental Protocol: General Procedure for Whole-Cell Biocatalytic Sulfoxidation

Materials:

  • Recombinant E. coli strain expressing a suitable monooxygenase (e.g., Styrene Monooxygenase).

  • Growth medium (e.g., LB broth) with appropriate antibiotic.

  • Inducer (e.g., IPTG).

  • Buffer solution (e.g., phosphate buffer).

  • 1-Benzothiophene.

  • Ethyl acetate.

  • Centrifuge and incubator shaker.

Procedure:

  • Inoculate a starter culture of the recombinant E. coli strain and grow overnight.

  • Use the starter culture to inoculate a larger volume of growth medium and grow at 37 °C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce enzyme expression by adding the inducer (e.g., IPTG to a final concentration of 1 mM) and continue to incubate at a lower temperature (e.g., 20-25 °C) for several hours or overnight.

  • Harvest the cells by centrifugation.

  • Wash the cell pellet with buffer and resuspend in fresh buffer to a desired cell density.

  • Add 1-benzothiophene (e.g., from a stock solution in a water-miscible solvent like DMSO) to the cell suspension to the desired final concentration (e.g., 1-5 mM).

  • Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30 °C) for the desired reaction time (e.g., 16-24 hours).

  • Stop the reaction and extract the mixture with an equal volume of ethyl acetate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

  • Analyze the product for conversion and enantiomeric excess immediately by chiral HPLC, preferably using a column and mobile phase that allow for analysis at sub-ambient temperatures to prevent on-column racemization.

Disclaimer: These protocols provide general guidance. Researchers should optimize conditions for their specific substrates and equipment. All experiments should be conducted with appropriate safety precautions.

References

1-Benzothiophene 1-oxide as an intermediate for complex heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Topic: 1-Benzothiophene 1-Oxide as an Intermediate for Complex Heterocycles

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile and highly reactive intermediate in organic synthesis, offering a powerful tool for the construction of complex, polycyclic heterocyclic scaffolds. Its unique reactivity, stemming from the polarized S-O bond, allows for a variety of transformations including Pummerer-type reactions, electrophile-mediated cyclizations, and cycloadditions. These reactions provide access to novel heterocyclic systems, some of which exhibit significant biological activity, making them attractive targets for drug discovery and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of complex heterocycles, with a focus on reproducibility and practical application in a research setting.

Key Applications of this compound

This compound serves as a key building block for the synthesis of a range of complex heterocyclic compounds. The sulfoxide moiety can act as a reactive handle for carbon-carbon and carbon-heteroatom bond formation, enabling the construction of intricate molecular architectures.

Interrupted Pummerer Reaction for C-C Bond Formation

The interrupted Pummerer reaction of 1-benzothiophene 1-oxides is a powerful method for the formation of C-C bonds at the C2 position. This reaction involves the activation of the sulfoxide with an electrophile, followed by the addition of a nucleophile. A subsequent[1][1]-sigmatropic rearrangement and a 1,2-migration cascade can lead to the formation of C2-substituted benzothiophenes. This strategy has been successfully employed for the C2-arylation, -allylation, and -propargylation of the benzothiophene core.

Experimental Protocol: Metal-Free C2-Arylation via Interrupted Pummerer Reaction [2]

This protocol describes the C2-arylation of this compound with phenols.

Materials:

  • This compound derivative (1.0 equiv)

  • Phenol derivative (1.5 equiv)

  • Trifluoroacetic anhydride (TFAA) (1.5 equiv)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.2 equiv)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the this compound derivative (0.1 mmol) in CH₂Cl₂ (1.0 mL) at -40 °C, add TFAA (1.5 equiv).

  • Stir the mixture for 15 minutes.

  • Add the phenol derivative (1.5 equiv) and stir for an additional 15 minutes at -40 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Add BF₃·OEt₂ (0.2 equiv) and continue stirring at room temperature for 1 hour.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with CH₂Cl₂, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

EntryThis compound DerivativePhenol DerivativeProductYield (%)
1This compoundPhenol2-Phenylbenzothiophene75
23-Methyl-1-benzothiophene 1-oxide4-Methoxyphenol2-(4-Methoxyphenyl)-3-methylbenzothiophene82
33-Bromo-1-benzothiophene 1-oxideNaphth-2-ol3-Bromo-2-(naphthalen-2-yl)benzothiophene65
Electrophile-Mediated Cyclizations

Propargylated 1-benzothiophene 1-oxides can undergo electrophile-mediated cyclizations to form complex fused heterocyclic systems. The reaction is typically initiated by an electrophile, such as a silver(I) salt, which activates the alkyne for an intramolecular attack by the sulfoxide oxygen or another nucleophilic part of the molecule.

Experimental Protocol: Silver-Mediated Cyclization of Propargylated this compound

Note: A specific, detailed protocol for the silver-mediated cyclization of a propargylated this compound was not available in the searched literature. The following is a general procedure based on silver-mediated cyclizations of similar substrates and should be optimized for specific starting materials.

Materials:

  • Propargylated this compound derivative (1.0 equiv)

  • Silver(I) salt (e.g., Ag₂O, AgNO₃, AgOTf) (1.1 equiv)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

Procedure:

  • Dissolve the propargylated this compound derivative (1.0 equiv) in the anhydrous solvent under an inert atmosphere.

  • Add the silver(I) salt (1.1 equiv) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove any insoluble silver salts.

  • Wash the filtrate with an appropriate aqueous solution (e.g., saturated NaHCO₃, brine).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Cycloaddition Reactions

1-Benzothiophene 1-oxides can participate in [4+2] cycloaddition reactions with various dienophiles, such as alkynes and alkenes, to construct highly substituted aromatic and partially saturated ring systems. In these reactions, the diene system of the benzothiophene 1-oxide reacts with the dienophile, followed by the extrusion of sulfur monoxide (SO).

Experimental Protocol: [4+2] Cycloaddition with Alkynes [3]

This protocol describes the synthesis of substituted naphthalenes from 1-benzothiophene 1-oxides and alkynes.

Materials:

  • 2-Substituted this compound (1.0 equiv)

  • Alkyne (e.g., dimethyl acetylenedicarboxylate, dibenzoylacetylene) (1.2 equiv)

  • Toluene

Procedure:

  • In a sealed tube, dissolve the 2-substituted this compound (1.0 equiv) and the alkyne (1.2 equiv) in toluene.

  • Heat the mixture at a temperature ranging from 110 °C to 140 °C for 24-48 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the substituted naphthalene.

Quantitative Data:

Entry2-Substituted this compoundAlkyneProductYield (%)
12-Phenyl-1-benzothiophene 1-oxideDimethyl acetylenedicarboxylateDimethyl 1-phenylnaphthalene-2,3-dicarboxylate55
22-(p-Tolyl)-1-benzothiophene 1-oxideDibenzoylacetylene1,2-Dibenzoyl-3-(p-tolyl)naphthalene48

Biological Activity of Synthesized Heterocycles: Aryl Hydrocarbon Receptor (AhR) Activation

Several complex heterocycles derived from this compound, such as benzo[b]naphtho[d]thiophenes, have been identified as potent agonists of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor involved in regulating the expression of genes responsible for xenobiotic metabolism, cell cycle, and immune responses.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR, which is complexed with chaperone proteins like Hsp90, XAP2, and p23.[4][5][6] Upon ligand binding, the chaperone proteins dissociate, and the ligand-AhR complex translocates to the nucleus.[4][5][6] In the nucleus, it heterodimerizes with the AhR Nuclear Translocator (ARNT).[4][5][6] This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.[4][5][6] Key target genes include cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2, CYP1B1) and phase II metabolizing enzymes.[7]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Benzo[b]naphtho[d]thiophene) AhR_complex AhR-Hsp90-XAP2-p23 (Inactive Complex) Ligand->AhR_complex Binding AhR_active Ligand-AhR (Active) AhR_complex->AhR_active Conformational Change & Chaperone Dissociation AhR_nuc Ligand-AhR AhR_active->AhR_nuc Nuclear Translocation AhR_ARNT AhR-ARNT Heterodimer AhR_nuc->AhR_ARNT Heterodimerization ARNT ARNT ARNT->AhR_ARNT XRE XRE (DNA Binding Site) AhR_ARNT->XRE Binding Target_Genes Target Genes (e.g., CYP1A1, CYP1B1) XRE->Target_Genes Transcriptional Activation mRNA mRNA Target_Genes->mRNA Transcription Proteins Metabolizing Enzymes mRNA->Proteins Translation Proteins->Ligand Metabolism (Feedback)

Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Experimental Protocol: AhR Activation Assay using a Luciferase Reporter Gene

This protocol describes a common method to assess the AhR agonistic activity of synthesized compounds using a cell-based luciferase reporter assay.[3][8]

Materials:

  • Hepa1c1c7 cells stably transfected with a luciferase reporter plasmid containing XREs.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Synthesized benzothiophene derivatives (test compounds).

  • TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) as a positive control.

  • DMSO as a vehicle control.

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the Hepa1c1c7 reporter cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the TCDD positive control in cell culture medium. The final DMSO concentration should be kept below 0.1%.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds, TCDD, or DMSO vehicle control.

  • Incubate the plate for 4-24 hours at 37 °C in a 5% CO₂ incubator.

  • Luciferase Assay: After the incubation period, remove the medium and wash the cells with PBS.

  • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to the protein concentration or a co-transfected control reporter (e.g., Renilla luciferase). Express the results as fold induction over the vehicle control. Determine the EC₅₀ values for the active compounds.

AhR_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A1 Seed Hepa1c1c7 reporter cells in 96-well plate A2 Incubate 24h A1->A2 B2 Treat cells with compounds A2->B2 B1 Prepare serial dilutions of test compounds and controls B1->B2 B3 Incubate 4-24h B2->B3 C1 Lyse cells B3->C1 C2 Add luciferase assay reagent C1->C2 C3 Measure luminescence C2->C3 D1 Normalize data C3->D1 D2 Calculate fold induction and EC50 values D1->D2

Workflow for Assessing AhR Agonistic Activity.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex heterocyclic compounds. The methodologies outlined in these application notes, including the interrupted Pummerer reaction, electrophile-mediated cyclizations, and cycloaddition reactions, provide robust strategies for accessing novel molecular scaffolds. The biological evaluation of these compounds, particularly as modulators of the Aryl Hydrocarbon Receptor signaling pathway, highlights their potential in drug discovery and development. The provided protocols and data serve as a practical guide for researchers to explore the rich chemistry of this compound and its applications in creating new functional molecules.

References

Applications of 1-Benzothiophene 1-Oxide Derivatives in Fluorescence Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzothiophene 1-oxide and its derivatives represent an emerging class of fluorophores with significant potential in fluorescence imaging and biomedical research. These compounds possess a unique sulfone-embedded heterocyclic core that imparts favorable photophysical properties, including large Stokes shifts, high quantum yields, and tunable emission spectra.[1][2][3] Their utility extends to various advanced imaging applications, from multicolor live-cell imaging to super-resolution microscopy.[1] Furthermore, their scaffold has been identified as a promising pharmacophore for developing targeted covalent inhibitors, opening avenues for their use in drug discovery and molecular diagnostics.[1][4]

This document provides detailed application notes and experimental protocols for the use of this compound derivatives as fluorescent probes in cellular imaging.

Application Notes

The core structure of 1-benzothiophene 1,1-dioxide serves as a versatile platform for developing fluorescent probes with tailored properties. By introducing electron-donating and electron-withdrawing groups, the absorption and emission characteristics can be finely tuned across the visible spectrum.[1][5]

Key Applications:

  • Multicolor Live-Cell Imaging: Derivatives of 1-benzothiophene 1,1-dioxide have been developed as "push-pull" type fluorophores exhibiting large Stokes shifts (>140 nm).[1] This significant separation between excitation and emission maxima minimizes spectral overlap and crosstalk, making them ideal for simultaneous multicolor imaging of different intracellular targets.[1]

  • Self-Labeling Protein Tags: These fluorescent labels are compatible with common self-labeling protein tag systems such as HaloTag, SNAP-tag, and CLIP-tag.[1] This allows for the specific and covalent labeling of fusion proteins, enabling precise visualization of protein localization and dynamics within living cells.[1]

  • Super-Resolution Microscopy: The photostability and brightness of certain derivatives make them suitable for advanced imaging techniques like Stimulated Emission Depletion (STED) microscopy, allowing for the observation of subcellular structures below the diffraction limit.[1]

  • Targeted Covalent Inhibition and Imaging: The benzothiophene 1,1-dioxide moiety can act as an electrophilic "warhead" in targeted covalent inhibitors.[1] This dual functionality allows for the development of probes that not only bind to a specific protein target but also fluorescently report on this binding event, which is highly valuable in drug development for target engagement studies. For example, derivatives have been identified as covalent inhibitors of Phosphoglycerate Dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway often overactive in cancers.[4]

Data Presentation: Photophysical Properties

The following table summarizes the key photophysical properties of representative this compound derivatives and related structures.

Compound ClassExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Application Context
6-dialkylamino "push-pull" derivatives~485, ~561, ~640Not specified>140Not specifiedMulticolor live-cell imaging with protein tags.[1]
Benzothieno[3,2-b]benzothiophene S-oxidesNot specifiedNot specifiedNot specifiedUp to 98% (in solution)Organic electronics and fluorescence applications.[2]
Up to 71% (solid state)
Benzo[b]naphtho[1,2‐d]thiophene SulfoxidesNot specified397–61675–341Up to 87% (in solution)Solvatofluorochromism studies.[3]
Up to 42% (solid state)
Novel Benzothiophene-based Fused DyeNot specifiedNot specified152 (in ethanol)Not specifiedDevelopment of new fluorescent dye classes.[6]

Experimental Protocols

Protocol 1: General Synthesis of 1-Benzothiophene 1,1-Dioxide Fluorophores

A common method for synthesizing these fluorophores involves the oxidation of the corresponding benzothiophene.[1] An alternative and flexible approach is the Palladium-catalyzed sulfinylation of ortho-carbonyl substituted aryl triflates.[1] The following is a conceptual workflow.

Workflow for Synthesis:

  • Starting Materials: Begin with ortho-carbonyl substituted aryl triflates and a suitable sulfinate source.

  • Palladium-Catalyzed Sulfinylation: Couple the aryl triflate with the sulfinate using a Palladium catalyst and appropriate ligands.

  • S-Alkylation: Alkylate the resulting sulfone to introduce further diversity.

  • Knoevenagel Condensation: Perform a Knoevenagel condensation to cyclize the intermediate and form the benzothiophene 1,1-dioxide core.

  • Purification: Purify the final product using column chromatography.

For detailed reaction conditions, catalyst systems, and substrate scope, refer to the primary literature.[1][7][8]

Protocol 2: Live-Cell Imaging with 1-Benzothiophene 1,1-Dioxide Probes and Self-Labeling Tags

This protocol describes the general procedure for labeling and imaging a protein of interest (POI) fused to a self-labeling tag (e.g., HaloTag) in cultured mammalian cells.

Materials:

  • Mammalian cells (e.g., HeLa, U2OS) cultured on glass-bottom dishes.

  • Plasmid DNA encoding POI-HaloTag fusion protein.

  • Transfection reagent (e.g., Lipofectamine).

  • 1-Benzothiophene 1,1-dioxide probe conjugated to the appropriate tag ligand (e.g., HaloTag ligand).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-Buffered Saline (PBS).

  • Fluorescence microscope (confocal or STED).

Procedure:

  • Cell Seeding and Transfection: a. Seed cells on glass-bottom dishes to be 60-70% confluent on the day of transfection. b. Transfect the cells with the POI-HaloTag plasmid DNA according to the manufacturer's protocol for the transfection reagent. c. Incubate for 24-48 hours to allow for protein expression.

  • Probe Labeling: a. Prepare a stock solution of the 1-benzothiophene 1,1-dioxide probe (e.g., 1 mM in DMSO). b. Dilute the stock solution in pre-warmed complete culture medium to a final working concentration (typically 1-10 µM). c. Remove the culture medium from the cells and wash once with warm PBS. d. Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.

  • Washing: a. Remove the labeling medium. b. Wash the cells three times with pre-warmed complete culture medium, incubating for 5-10 minutes during each wash to allow unbound probe to diffuse out.

  • Imaging: a. Replace the wash medium with fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence). b. Mount the dish on the fluorescence microscope. c. Excite the probe at its specified excitation wavelength (e.g., 488 nm, 561 nm, or 640 nm lasers).[1] d. Collect the emission signal using the appropriate filter sets. e. For STED microscopy, use an additional depletion laser (e.g., 775 nm) to achieve super-resolution.[1]

Visualizations

Signaling Pathway Diagram

G cluster_pathway Serine Biosynthesis Pathway Inhibition Glucose Glucose PHGDH PHGDH (Phosphoglycerate Dehydrogenase) Glucose->PHGDH substrate Serine Serine PHGDH->Serine catalyzes Proliferation Tumor Cell Proliferation & Survival Serine->Proliferation Probe Benzothiophene 1,1-dioxide Inhibitor (e.g., Compound B12) Probe->PHGDH CovalentBond Covalent Bond Formation (at Cys421) Probe->CovalentBond CovalentBond->PHGDH

Caption: Inhibition of the PHGDH enzyme by a 1-benzothiophene 1,1-dioxide covalent inhibitor.

Experimental Workflow Diagram

G cluster_prep Cell & Probe Preparation cluster_imaging Imaging Protocol A 1. Transfect Cells with POI-Self-Labeling Tag Plasmid B 2. Express Fusion Protein (24-48h) A->B C 3. Incubate Cells with Benzothiophene Oxide Probe B->C D 4. Wash to Remove Unbound Probe C->D E 5. Acquire Images with Fluorescence Microscope D->E F 6. Image Analysis (Localization, Dynamics) E->F

Caption: Workflow for live-cell imaging using this compound probes.

References

Application Notes and Protocols: m-CPBA Oxidation of Benzothiophene to its S-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the selective oxidation of benzothiophene and its derivatives to the corresponding benzothiophene S-oxides (sulfoxides) using meta-chloroperoxybenzoic acid (m-CPBA). The use of a Lewis acid, specifically boron trifluoride etherate (BF₃·OEt₂), is highlighted as a critical component to prevent over-oxidation to the S,S-dioxide (sulfone). This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for preparing benzothiophene S-oxides, which are valuable intermediates in the development of novel pharmaceuticals and functional materials.

Introduction

Benzothiophene S-oxides are an important class of sulfur-containing heterocyclic compounds. The sulfoxide moiety imparts unique chemical reactivity and physical properties, making them valuable synthons for further functionalization. Their controlled synthesis, however, can be challenging due to the propensity for over-oxidation to the corresponding sulfone. The use of m-CPBA in the presence of a Lewis acid, such as BF₃·OEt₂, allows for the selective formation of the S-oxide by deactivating the newly formed sulfoxide towards further oxidation. This is achieved through the complexation of the Lewis acid with the oxygen atom of the sulfoxide. Unsubstituted benzothiophene S-oxide is known to be reactive and can undergo dimerization.

Data Presentation

The following table summarizes the yields of benzothiophene S-oxides obtained from the m-CPBA oxidation of various benzothiophene derivatives.

EntryBenzothiophene DerivativeProductYield (%)
12-(p-Tolyl)benzo[b]thiophene2-(p-Tolyl)benzo[b]thiophene S-oxide77
22-(4-Methoxyphenyl)benzo[b]thiophene2-(4-Methoxyphenyl)benzo[b]thiophene S-oxide59
32-(4-Nitrophenyl)benzo[b]thiophene2-(4-Nitrophenyl)benzo[b]thiophene S-oxide59
42-Methylbenzo[b]thiophene2-Methylbenzo[b]thiophene S-oxide-

Yields are based on isolated product after purification.

Experimental Protocols

Materials and Equipment
  • Benzothiophene or substituted benzothiophene derivative

  • meta-Chloroperoxybenzoic acid (m-CPBA, commercial grade, typically ~77%)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

General Protocol for the m-CPBA Oxidation of Benzothiophene Derivatives

This protocol is a general guideline and may require optimization for specific substrates.

1. Reaction Setup:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the benzothiophene derivative (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂). A typical concentration is 0.1 M.

  • Cool the solution to 0 °C using an ice bath.

2. Addition of Lewis Acid:

  • To the cooled solution, add boron trifluoride etherate (BF₃·OEt₂) (1.0-1.2 eq) dropwise via a syringe.

  • Stir the mixture at 0 °C for 10-15 minutes.

3. Addition of m-CPBA:

  • In a separate flask, prepare a solution of m-CPBA (1.1-1.3 eq) in anhydrous CH₂Cl₂.

  • Add the m-CPBA solution dropwise to the reaction mixture over a period of 30-60 minutes using a dropping funnel. Maintain the temperature at 0 °C throughout the addition.

4. Reaction Monitoring:

  • After the addition is complete, stir the reaction mixture at 0 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the substrate.

5. Reaction Quench and Work-up:

  • Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) to destroy any excess peroxide.

  • Follow this by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic components.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with CH₂Cl₂ (2 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

6. Purification:

  • The crude product is typically purified by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product and should be determined by TLC analysis. A common eluent system is a gradient of ethyl acetate in hexanes.

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for m-CPBA Oxidation of Benzothiophene cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Benzothiophene in Anhydrous CH2Cl2 B Cool to 0 °C A->B C Add BF3·OEt2 B->C D Add m-CPBA Solution (dropwise at 0 °C) C->D E Stir at 0 °C and Monitor by TLC D->E F Quench with Na2SO3 (aq) E->F Reaction Complete G Neutralize with NaHCO3 (aq) F->G H Separate Layers G->H I Extract Aqueous Layer with CH2Cl2 H->I J Combine Organic Layers I->J K Wash with NaHCO3 (aq) and Brine J->K L Dry over MgSO4 K->L M Filter and Concentrate L->M N Flash Column Chromatography M->N Crude Product O Isolate Pure Benzothiophene S-oxide N->O

Caption: A flowchart illustrating the key steps in the m-CPBA oxidation of benzothiophene.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism Reaction Mechanism of Benzothiophene Oxidation cluster_reactants Reactants cluster_products Products benzothiophene Benzothiophene transition_state Transition State benzothiophene->transition_state mcpba m-CPBA activated_mcpba Activated m-CPBA-BF3 Complex mcpba->activated_mcpba bf3 BF3·OEt2 bf3->activated_mcpba activated_mcpba->transition_state sulfoxide_bf3_complex Benzothiophene S-oxide-BF3 Complex transition_state->sulfoxide_bf3_complex benzoic_acid 3-Chlorobenzoic Acid transition_state->benzoic_acid sulfoxide Benzothiophene S-oxide sulfoxide_bf3_complex->sulfoxide Work-up sulfone Benzothiophene S,S-dioxide sulfoxide_bf3_complex->sulfone Further Oxidation (Inhibited)

Caption: The role of BF₃·OEt₂ in the selective oxidation of benzothiophene.

Application Notes and Protocols: Diels-Alder Reactions Involving 1-Benzothiophene 1-Oxide as a Dienophile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the theoretical basis and projected experimental protocols for the use of 1-benzothiophene 1-oxide as a dienophile in Diels-Alder reactions. While direct literature examples are scarce, the principles of its reactivity can be inferred from closely related, well-documented analogs, particularly 1-phenyl-1-benzothiophenium salts.

Introduction

The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of six-membered rings. The aromaticity of benzothiophene typically renders its C2-C3 double bond unreactive as a dienophile. However, oxidation of the sulfur atom to a sulfoxide (as in this compound) is expected to disrupt the aromaticity of the thiophene ring. This dearomatization activates the C2-C3 bond, enabling it to participate as a 2π component in [4+2] cycloaddition reactions. This principle has been experimentally validated in studies of 1-phenyl-1-benzothiophenium salts, which readily undergo Diels-Alder reactions with reactive dienes.[1][2] These salts serve as excellent mechanistic probes and structural analogs for predicting the reactivity of this compound.

This document outlines the potential scope, stereoselectivity, and detailed experimental protocols for leveraging this compound as a dienophile in the synthesis of complex polycyclic scaffolds relevant to medicinal chemistry and materials science.

Reaction Principle and Logical Workflow

The central hypothesis is that the S-oxidation of benzothiophene to this compound sufficiently breaks the aromaticity of the thiophene ring, making the C2-C3 double bond accessible for cycloaddition with a suitable diene. The reaction proceeds via a concerted [4+2] cycloaddition mechanism, leading to a tricyclic adduct with a sulfoxide bridge.

G cluster_start Starting Materials cluster_process Reaction Conditions cluster_reaction Cycloaddition cluster_end Outcome dienophile This compound cycloaddition [4+2] Diels-Alder Reaction dienophile->cycloaddition Dienophile diene Diene (e.g., Cyclopentadiene) diene->cycloaddition Diene conditions Solvent (e.g., CH2Cl2) Temperature (e.g., 50-60°C) Inert Atmosphere conditions->cycloaddition Under product Tricyclic Sulfoxide Adduct cycloaddition->product Forms analysis Purification & Analysis (Chromatography, NMR, X-Ray) product->analysis Requires

Caption: General workflow for the Diels-Alder reaction.

Quantitative Data Summary

The following table summarizes quantitative data from Diels-Alder reactions of 1-phenyl-1-benzothiophenium triflates with various dienes.[1][2] This data is presented as a predictive model for the analogous reactions of this compound, which are expected to proceed under similar conditions to afford comparable yields and stereoselectivity.

Dienophile AnalogDieneSolventTemperature (°C)Time (h)Yield (%)StereoselectivityReference
1-Phenyl-1-benzothiophenium triflateCyclopentadieneCH₂Cl₂RT-96endo selective[2]
1-Phenyl-1-benzothiophenium triflate1,3-DiphenylisobenzofuranCH₂Cl₂RT-78Not reported[2]
3-Methyl-1-phenyl-1-benzothiophenium triflateCyclopentadieneMeCN509622endo selective[1]
1,3-Diphenyl-1-benzothiophenium triflateCyclopentadieneCH₂Cl₂60-80endo selective[1]

Note: The reduced yield with the 3-methyl substituted analog suggests that steric hindrance on the dienophile can impact reaction efficiency.[1]

Signaling Pathway / Reaction Mechanism

The Diels-Alder reaction is a concerted, pericyclic reaction. The stereochemical outcome is typically governed by the "endo rule," which favors the transition state where the electron-withdrawing groups of the dienophile are oriented under the π-system of the diene. In the case of this compound, the sulfoxide group and the fused benzene ring influence the facial selectivity of the diene's approach. Based on analogs, an endo-selective pathway is predicted.[2]

G Reactants This compound (Dienophile) + Diene TS_endo Endo Transition State (Favored) Reactants->TS_endo Lower Energy Barrier TS_exo Exo Transition State (Disfavored) Reactants->TS_exo Higher Energy Barrier Product_endo Endo Adduct (Major Product) TS_endo->Product_endo Product_exo Exo Adduct (Minor Product) TS_exo->Product_exo

Caption: Predicted stereochemical pathway.

Experimental Protocols

The following are detailed, projected protocols for conducting Diels-Alder reactions with this compound as the dienophile. These protocols are adapted from established procedures for 1-phenyl-1-benzothiophenium salts.[1][2]

Protocol 1: Reaction with Cyclopentadiene

Objective: To synthesize the endo-selective Diels-Alder adduct of this compound and cyclopentadiene.

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Sodium bicarbonate (aqueous solution, saturated)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol) in anhydrous dichloromethane (20 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add freshly cracked cyclopentadiene (3.0 mmol, 3.0 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure cycloadduct.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and stereochemistry.

Expected Outcome: Based on analog reactions, a high yield (projected >80%) of the endo adduct is anticipated.[2]

Protocol 2: High-Temperature Reaction with a Substituted Diene

Objective: To conduct a cycloaddition with a less reactive or sterically hindered diene, requiring thermal conditions. This protocol is adapted from reactions of substituted benzothiophenium salts.[1]

Materials:

  • This compound

  • Substituted diene (e.g., 2,3-dimethyl-1,3-butadiene)

  • Acetonitrile (MeCN, anhydrous) or another suitable high-boiling solvent

  • Sealed reaction tube

Procedure:

  • To a glass pressure-rated sealed tube, add this compound (0.5 mmol), the diene (2.5 mmol, 5.0 equivalents), and anhydrous acetonitrile (5 mL).

  • Seal the tube securely.

  • Place the tube in a preheated oil bath at 60-80 °C. Caution: Use a blast shield and proper safety precautions when heating sealed tubes.

  • Stir the reaction mixture for 48-96 hours. Monitor the formation of the product by taking aliquots (if possible) and analyzing by TLC or GC-MS.

  • After the reaction period, cool the tube to room temperature before carefully opening it.

  • Transfer the contents to a round-bottom flask and remove the solvent under reduced pressure.

  • Purify the residue using silica gel column chromatography as described in Protocol 1.

Expected Outcome: Yields may be moderate due to potential steric hindrance and the stability of the dienophile at elevated temperatures. The reaction will likely require optimization of time and temperature.[1]

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle cyclopentadiene with care as it readily dimerizes and can be volatile.

  • Exercise extreme caution when conducting reactions under pressure in sealed tubes.

References

Application Notes and Protocols: Synthesis of Benzothieno[2,3-b]benzothiophenes (BTBTs) from 1-Benzothiophene 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of benzothieno[2,3-b]benzothiophenes (BTBTs), a class of organic compounds with significant potential in materials science and drug development. While a direct, one-step synthesis from 1-benzothiophene 1-oxide is not prominently featured in the current literature, this document outlines a robust, multi-step synthetic strategy. This approach leverages the known reactivity of benzothiophene S-oxides to first generate a key intermediate, which is then converted to the target benzothieno[2,3-b]benzothiophene scaffold.

The protocols provided are based on established chemical transformations and offer a reliable pathway for accessing these valuable compounds.

Introduction

Benzothieno[2,3-b]benzothiophenes (BTBTs) are polycyclic aromatic hydrocarbons containing two thiophene rings fused to a central benzene ring. This unique structure imparts favorable electronic properties, making them promising candidates for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Furthermore, the benzothiophene core is a common motif in many biologically active compounds, suggesting the potential of BTBTs and their derivatives in drug discovery and development.

The synthesis of specific BTBT isomers, such as the [2,3-b] fusion pattern, can be challenging. This document details a synthetic route starting from the readily accessible this compound.

Proposed Synthetic Pathway

The proposed synthetic route involves a two-step process starting from this compound:

  • Step 1: Pummerer-type C-H/C-H Cross-Coupling to Synthesize 3-Arylbenzo[b]thiophene. This step utilizes the reactivity of the S-oxide for a metal-free cross-coupling reaction with a phenol derivative to introduce an aryl group at the C3 position of the benzothiophene core.

  • Step 2: Iodine-Mediated Sulfur Insertion to form Benzothieno[2,3-b]benzothiophene. The resulting 3-arylbenzo[b]thiophene undergoes a cyclization reaction with elemental sulfur in the presence of iodine to yield the final benzothieno[2,3-b]benzothiophene.

Reaction Pathway Diagram:

BTBT Synthesis Pathway This compound This compound 3-Arylbenzo[b]thiophene 3-Arylbenzo[b]thiophene This compound->3-Arylbenzo[b]thiophene Step 1: Phenol, TFAA, BF3·OEt2 Benzothieno[2,3-b]benzothiophene Benzothieno[2,3-b]benzothiophene 3-Arylbenzo[b]thiophene->Benzothieno[2,3-b]benzothiophene Step 2: Sulfur, Iodine

Caption: Proposed two-step synthesis of benzothieno[2,3-b]benzothiophene.

Experimental Protocols

Step 1: Synthesis of 3-Arylbenzo[b]thiophene via Pummerer-type Coupling

This protocol is adapted from a modular synthesis of unsymmetrical[1]benzothieno[3,2-b][1]benzothiophenes, which demonstrates a Pummerer C-H/C-H type cross-coupling of benzothiophene S-oxides with phenols.[2]

Materials:

  • This compound

  • Substituted Phenol (e.g., 4-bromophenol)

  • Trifluoroacetic anhydride (TFAA)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Syringes

  • Low-temperature bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a solution of this compound (1.0 equiv) and the substituted phenol (1.5 equiv) in anhydrous THF (0.1 M) at -40 °C under an inert atmosphere, add trifluoroacetic anhydride (1.5 equiv) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in anhydrous DCM (0.1 M) and add boron trifluoride diethyl etherate (0.2 equiv) at room temperature.

  • Stir the reaction mixture for 2 hours.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the 3-arylbenzo[b]thiophene.

Experimental Workflow:

Pummerer Coupling Workflow start Start dissolve Dissolve this compound and Phenol in Anhydrous THF start->dissolve cool Cool to -40 °C dissolve->cool add_tfaa Add TFAA Dropwise cool->add_tfaa warm_stir Warm to RT and Stir for 1h add_tfaa->warm_stir evaporate Remove Solvent warm_stir->evaporate redissolve Redissolve in Anhydrous DCM evaporate->redissolve add_bf3 Add BF3·OEt2 and Stir for 2h redissolve->add_bf3 quench Quench with NaHCO3 add_bf3->quench extract Extract with DCM quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End purify->end

Caption: Workflow for the synthesis of 3-arylbenzo[b]thiophene.

Step 2: Synthesis of Benzothieno[2,3-b]benzothiophene via Iodine-Mediated Sulfur Insertion

This protocol is based on the reported synthesis of[1]benzothieno[2,3-b][1]benzothiophenes from 3-arylbenzo[b]thiophenes.[1][3]

Materials:

  • 3-Arylbenzo[b]thiophene (from Step 1)

  • Elemental sulfur (S₈)

  • Iodine (I₂)

  • Anhydrous toluene

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Dichloromethane for chromatography

Equipment:

  • Schlenk tube or sealed reaction vessel

  • Magnetic stirrer with heating capabilities

  • Inert atmosphere setup

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a Schlenk tube, add 3-arylbenzo[b]thiophene (1.0 equiv), elemental sulfur (2.0 equiv), and iodine (2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene (0.1 M) to the tube.

  • Seal the tube and heat the reaction mixture at 140 °C for 48 hours.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ to reduce excess iodine.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and dichloromethane to afford the benzothieno[2,3-b]benzothiophene.

Quantitative Data Summary

The following table summarizes typical yields for the key reaction steps. Please note that yields can vary depending on the specific substrates and reaction conditions used.

StepReactionStarting MaterialProductTypical Yield (%)Reference
1Pummerer-type CouplingThis compound3-Arylbenzo[b]thiophene60-80[2]
2Iodine-Mediated Sulfur Insertion3-Arylbenzo[b]thiopheneBenzothieno[2,3-b]benzothiophene70-95[1][3]

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Trifluoroacetic anhydride is corrosive and moisture-sensitive. Handle with care.

  • Boron trifluoride diethyl etherate is corrosive and reacts violently with water.

  • Iodine is corrosive and can cause stains.

  • Toluene is flammable and toxic.

  • Dichloromethane is a suspected carcinogen.

  • Handle all chemicals with appropriate caution and refer to their respective Safety Data Sheets (SDS).

Conclusion

The presented multi-step synthesis provides a viable and reproducible pathway for the preparation of benzothieno[2,3-b]benzothiophenes starting from this compound. The protocols are based on well-established reactions and can be adapted for the synthesis of various substituted BTBT derivatives by choosing appropriate starting materials. These application notes serve as a valuable resource for researchers in organic synthesis, materials science, and medicinal chemistry who are interested in exploring the potential of this important class of heterocyclic compounds.

References

Application Notes and Protocols: The Role of 1-Benzothiophene 1-Oxide in the Synthesis of Organic Semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Benzothiophene 1-oxide and its derivatives have emerged as pivotal building blocks in the synthesis of high-performance organic semiconductors. Their utility primarily lies in the construction of[1]benzothieno[3,2-b][1]benzothiophene (BTBT) scaffolds, a class of materials renowned for their exceptional charge transport properties in organic field-effect transistors (OFETs). The electron-deficient nature of the sulfoxide group activates the benzothiophene core, facilitating key carbon-carbon and carbon-sulfur bond-forming reactions. This document provides detailed application notes and experimental protocols for the synthesis of organic semiconductors utilizing this compound derivatives.

Section 1: Synthesis of Functionalized 1-Benzothiophene 1-Oxides

The synthesis of functionalized 1-benzothiophene 1-oxides is the initial and crucial step. These compounds serve as key precursors for the subsequent construction of the BTBT core. A general and efficient method involves the oxidation of the corresponding substituted benzothiophenes.

Experimental Protocol: Oxidation of Substituted Benzothiophenes

This protocol describes the synthesis of a generic substituted this compound from its corresponding benzothiophene.

Materials:

  • Substituted benzothiophene

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Saturated aqueous solution of sodium sulfite (Na₂SO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve the substituted benzothiophene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂SO₃.

  • Separate the organic layer and wash it sequentially with a saturated aqueous solution of NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired substituted this compound.

Section 2: Modular Synthesis of Unsymmetrical BTBT Derivatives

A powerful application of 1-benzothiophene 1-oxides is in the modular synthesis of unsymmetrically substituted BTBT derivatives. This approach offers the flexibility to tune the electronic properties of the resulting organic semiconductors. The synthesis involves a two-step sequence: a transition-metal-free Pummerer C-H/C-H type cross-coupling followed by a Newman-Kwart rearrangement and cyclization.[2][3]

Logical Workflow for Unsymmetrical BTBT Synthesis

G cluster_start Starting Materials cluster_step1 Step 1: Pummerer Coupling cluster_step2 Step 2: BTBT Formation cluster_product Final Product Benzothiophene_S_oxide Substituted This compound Pummerer Pummerer C-H/C-H Cross-Coupling Benzothiophene_S_oxide->Pummerer Phenol Substituted Phenol Phenol->Pummerer NKR Newman-Kwart Rearrangement Pummerer->NKR Intermediate 3 Cyclization Intramolecular Cyclization NKR->Cyclization BTBT Unsymmetrical BTBT Derivative Cyclization->BTBT

Caption: Workflow for the modular synthesis of unsymmetrical BTBTs.

Experimental Protocol: Pummerer C-H/C-H Cross-Coupling

This protocol details the coupling of a substituted this compound with a substituted phenol.

Materials:

  • Substituted this compound (1.0 eq)

  • Substituted phenol (1.5 eq)

  • Trifluoroacetic anhydride (TFAA, 1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the substituted this compound and the substituted phenol in anhydrous THF.

  • Cool the mixture to -40 °C.

  • Slowly add TFAA to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in anhydrous DCM and cool to 0 °C.

  • Add BF₃·OEt₂ (0.2 eq) and stir at room temperature for 12-16 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the cross-coupled product.

Reaction Mechanism: Pummerer C-H/C-H Cross-Coupling

G Start Benzothiophene S-oxide + TFAA Activated Activated Sulfoxonium Intermediate Start->Activated Phenol_Attack Nucleophilic Attack by Phenol Activated->Phenol_Attack Intermediate C-C Bonded Intermediate Phenol_Attack->Intermediate Rearrangement [3,3]-Sigmatropic Rearrangement Intermediate->Rearrangement Product Cross-Coupled Product Rearrangement->Product

Caption: Simplified mechanism of the Pummerer cross-coupling reaction.

Experimental Protocol: Newman-Kwart Rearrangement and Cyclization

This protocol describes the conversion of the cross-coupled product to the final BTBT derivative. The Newman-Kwart rearrangement is a thermal process that isomerizes an O-aryl thiocarbamate to an S-aryl thiocarbamate.[4][5]

Materials:

  • Cross-coupled product from the Pummerer reaction

  • High-boiling point solvent (e.g., diphenyl ether)

Procedure:

  • The intermediate from the Pummerer coupling first needs to be converted to an O-aryl thiocarbamate. This is typically achieved by reaction with a thiocarbamoyl chloride in the presence of a base.

  • The resulting O-aryl thiocarbamate is then dissolved in a high-boiling point solvent in a flask equipped with a reflux condenser.

  • Heat the mixture to 200-250 °C and maintain this temperature for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • The S-aryl thiocarbamate intermediate can then undergo cyclization, often promoted by a Lewis acid or under thermal conditions, to form the BTBT core.

  • Purify the final BTBT product by recrystallization or column chromatography.

A more recent, milder procedure for the Newman-Kwart rearrangement uses ceric ammonium nitrate (CAN) at room temperature for electron-rich substrates.[6]

Standard Conditions for Oxidative Newman-Kwart Rearrangement: [6]

  • Dissolve the O-aryl N,N-dimethylthiocarbamate (1.0 eq) and CAN (1.0 eq) in DMSO.

  • Stir at room temperature for 24 hours under a nitrogen atmosphere.

  • Add water to the reaction mixture and extract with diethyl ether.

  • Wash the combined organic phase with water, dry over MgSO₄, and concentrate in vacuo to yield the rearranged product.

Section 3: Application in Organic Field-Effect Transistors (OFETs)

BTBT derivatives synthesized from this compound precursors are excellent candidates for the active layer in OFETs due to their high charge carrier mobility and environmental stability.

Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact OFET

Materials:

  • Synthesized BTBT derivative

  • Highly doped Si wafer with a SiO₂ dielectric layer (e.g., 300 nm)

  • Organic solvent for the BTBT derivative (e.g., chloroform, chlorobenzene)

  • Gold (Au) for source and drain electrodes

  • Shadow mask

Procedure:

  • Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate by sonication in acetone and isopropanol, followed by drying with a stream of nitrogen.

  • Surface Treatment (Optional but Recommended): Treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS) to improve the film quality of the organic semiconductor.

  • Semiconductor Deposition: Deposit a thin film of the BTBT derivative onto the substrate. This can be done by various methods:

    • Spin-coating: Dissolve the BTBT derivative in a suitable solvent (e.g., 0.5 wt%) and spin-coat onto the substrate.

    • Vapor deposition: Heat the BTBT material in a vacuum chamber to sublimate it onto the cooled substrate.

  • Annealing: Anneal the semiconductor film at a temperature below its melting point but high enough to improve crystallinity (e.g., 80-120 °C) for a specified time (e.g., 30-60 minutes) under an inert atmosphere.

  • Electrode Deposition: Deposit the gold source and drain electrodes (typically 40-50 nm thick) through a shadow mask onto the organic semiconductor layer using thermal evaporation. The channel length and width are defined by the shadow mask.

  • Characterization: Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a probe station under ambient or inert conditions.

OFET Fabrication Workflow

G Substrate Si/SiO₂ Substrate Cleaning Substrate Cleaning Substrate->Cleaning Surface_Treatment Surface Treatment (e.g., OTS) Cleaning->Surface_Treatment Deposition BTBT Derivative Deposition Surface_Treatment->Deposition Annealing Thermal Annealing Deposition->Annealing Electrode_Deposition Au Electrode Deposition Annealing->Electrode_Deposition OFET Final OFET Device Electrode_Deposition->OFET

Caption: General workflow for the fabrication of a BTBT-based OFET.

Section 4: Quantitative Data

The performance of OFETs based on BTBT derivatives is highly dependent on the substituents on the BTBT core, the processing conditions, and the device architecture. Below is a summary of representative performance data.

Table 1: Performance of OFETs based on various BTBT derivatives.

BTBT DerivativeDeposition MethodMobility (μ) [cm²/Vs]On/Off RatioReference
C₈-BTBTSpin-coating1.143> 10⁶[1]
2,7-diphenyl-BTBT (DPh-BTBT)Vapor-depositionup to 2.0> 10⁶[7]
C₁₂-BTBTSolution-shearing> 1.0~10⁷[8]
C₁₃-BTBTSolution-processedup to 17.2> 10⁷[7]
Phenyl-ethynyl-BTBTSolution-shearing~0.03> 10⁶[7]
Unsymmetrical Phenyl-BTBT blendSpin-coatingDouble that of pristine polymer-[2]

Table 2: Synthesis Yields for BTBT Derivatives.

Reaction StepProductYield (%)Reference
Oxidation of 2,7-diBr-BTBT2,7-diBr-BTBT 5,5-dioxide76[9]
Oxidation of 2,7-diBr-BTBT 5,5-dioxide2,7-diBr-BTBT 5,5,10,10-tetraoxide83[10]
Oxidative Newman-Kwart RearrangementS-(4-Ethoxyphenyl) N,N-Diethylcarbamothioate99[6]

Conclusion: this compound is a versatile and valuable precursor in the synthesis of advanced organic semiconductors, particularly for creating functionalized BTBT derivatives. The modular synthetic routes, such as the Pummerer coupling followed by the Newman-Kwart rearrangement, allow for the precise tuning of the electronic properties of these materials. The resulting BTBT-based organic semiconductors exhibit excellent performance in OFETs, making them highly promising for applications in next-generation flexible and printed electronics. The protocols and data presented herein provide a solid foundation for researchers to explore and develop novel organic semiconductor materials based on the this compound scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzothiophene 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Benzothiophene 1-oxide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the controlled oxidation of 1-benzothiophene.[1] This approach utilizes various oxidizing agents to selectively oxidize the sulfur atom.

Q2: What are some common challenges encountered during the synthesis of this compound?

A2: Researchers may face several challenges, including low yields, the formation of impurities such as the corresponding sulfone (1-Benzothiophene 1,1-dioxide), and difficulties in purifying the final product.[2]

Q3: How can I purify the crude this compound product?

A3: The two most effective and commonly used purification methods are column chromatography and recrystallization.[2][3] Column chromatography on silica gel allows for the separation of the desired sulfoxide from unreacted starting material and over-oxidized byproducts.[2] Recrystallization from a suitable solvent system, such as a mixture of alcohol and water, can also yield high-purity crystals.[3]

Q4: Are there alternative synthesis routes to this compound and its derivatives?

A4: Yes, alternative methods have been developed. One notable approach is an electrochemical synthesis that involves the reaction of sulfonhydrazides with internal alkynes, which avoids the need for transition metal catalysts or stoichiometric oxidants.[4][5][6] Domino reaction protocols have also been employed to create functionalized benzothiophenes.[7][8]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (1-benzothiophene) is still present, consider extending the reaction time or moderately increasing the temperature.
Suboptimal Oxidizing Agent The choice and amount of oxidizing agent are critical. Meta-chloroperoxybenzoic acid (m-CPBA) is a common choice.[9] Ensure the correct stoichiometry is used to favor the formation of the sulfoxide over the sulfone. A slight excess of the oxidizing agent may be necessary, but a large excess will promote over-oxidation.
Decomposition of Product This compound can be sensitive to prolonged heating. Ensure the reaction temperature is controlled and not excessively high.

Issue 2: Formation of Impurities (e.g., 1-Benzothiophene 1,1-dioxide)

Possible Cause Troubleshooting Step
Over-oxidation This is the most common cause for the formation of the sulfone byproduct. Reduce the equivalents of the oxidizing agent. A 1:1 molar ratio of 1-benzothiophene to the oxidizing agent is a good starting point. The reaction temperature should also be kept moderate to control the reaction rate.
Incorrect Work-up Procedure During the work-up, ensure that any remaining oxidizing agent is quenched. For m-CPBA, this can be achieved by washing the organic layer with a saturated aqueous solution of sodium sulfite (Na₂SO₃) and then sodium bicarbonate (NaHCO₃).[9]

Issue 3: Difficulty in Product Purification

Possible Cause Troubleshooting Step
Co-elution during Column Chromatography If the this compound and the sulfone byproduct have similar Rf values on TLC, optimizing the solvent system for column chromatography is crucial. A gradual increase in the polarity of the eluent (e.g., a slow gradient of ethyl acetate in hexane) can improve separation.[2]
Poor Crystal Formation during Recrystallization The choice of solvent is critical for successful recrystallization. Experiment with different solvent systems. A mixture of a C1-C8 alcohol and water has been shown to be effective.[3] Ensure the crude product is fully dissolved in the minimum amount of hot solvent and allowed to cool slowly to promote the formation of pure crystals.

Data Presentation

Table 1: Comparison of Selected Synthesis Methods for Benzothiophene Oxides and Dioxides

MethodStarting MaterialsProductYieldReference
Oxidation2,7-diBr-BTBT, m-CPBA2,7-diBr-BTBTDO76%[9]
Electrochemical Synthesis1-propynylbenzene, 4-methylbenzenesulfonhydrazideBenzo[b]thiophene-1,1-dioxide derivative75%[4][5]
Domino ReactionThiophenone, malononitrile, aromatic aldehydes5-amino-2,7-diaryl-2,3-dihydrobenzo[b]thiophene-4,6-dicarbonitrilesGood yields[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation

This protocol is a generalized procedure based on the oxidation of substituted benzothiophenes.[9]

Materials:

  • 1-Benzothiophene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve 1-benzothiophene in a suitable solvent like DCM or DCE in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add m-CPBA (approximately 1.0-1.2 equivalents) portion-wise to the stirred solution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to warm to room temperature and stir for the required duration (can range from a few hours to overnight).

  • Wash the reaction mixture successively with saturated aqueous solutions of Na₂SO₃ and NaHCO₃, followed by water.[9]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.[2]

Visualizations

Synthesis_Workflow Start Start: 1-Benzothiophene Oxidation Oxidation (e.g., m-CPBA in DCM) Start->Oxidation Workup Aqueous Work-up (Quenching & Extraction) Oxidation->Workup Purification Purification Workup->Purification Column Column Chromatography Purification->Column Primary Method Recrystallization Recrystallization Purification->Recrystallization Alternative Product Product: this compound Column->Product Recrystallization->Product Troubleshooting_Yield LowYield Low Yield Observed CheckReagents Verify Reagent Purity & Stoichiometry LowYield->CheckReagents OptimizeOxidant Optimize Oxidant Amount (1.0-1.2 eq.) CheckReagents->OptimizeOxidant Reagents OK NoImprovement No Improvement CheckReagents->NoImprovement Impure Reagents ControlTemp Adjust Temperature (e.g., 0°C to RT) OptimizeOxidant->ControlTemp Yield Still Low MonitorReaction Monitor Reaction by TLC ControlTemp->MonitorReaction Improved Yield Improved MonitorReaction->Improved Complete Conversion MonitorReaction->NoImprovement Incomplete Reaction

References

Technical Support Center: Synthesis of 1-Benzothiophene 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-benzothiophene 1,1-dioxide, with a focus on preventing over-oxidation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the oxidation of 1-benzothiophene.

Issue 1: Low or No Conversion of 1-Benzothiophene

Question: My reaction shows a significant amount of unreacted 1-benzothiophene after the expected reaction time. What are the potential causes and solutions?

Possible Causes and Solutions:

  • Inactive Oxidant: The oxidizing agent may have degraded. For example, hydrogen peroxide solutions can lose potency over time.

    • Recommendation: Use a fresh batch of the oxidizing agent. The concentration of hydrogen peroxide can be verified by titration.

  • Insufficient Oxidant: The stoichiometry of the oxidant to the substrate may be too low. For the complete conversion to the sulfone, at least two equivalents of the oxidant are required.

    • Recommendation: Increase the molar ratio of the oxidant to 1-benzothiophene. A slight excess (e.g., 2.2-2.5 equivalents) is often beneficial.

  • Low Reaction Temperature: The reaction temperature may be too low for the chosen oxidant and catalyst system to be effective.

    • Recommendation: Gradually and cautiously increase the reaction temperature while monitoring the reaction progress. For instance, oxidations with hydrogen peroxide in acetic acid are often performed at elevated temperatures (e.g., 100 °C).[1]

  • Catalyst Inactivity: If a catalyst is being used, it may be poisoned, not properly activated, or used in an insufficient amount.

    • Recommendation: Ensure the catalyst is fresh and handled according to the supplier's instructions. Consider pre-activation if required by the protocol. An increase in catalyst loading might be necessary.

Issue 2: Incomplete Oxidation, Formation of 1-Benzothiophene 1-Oxide (Sulfoxide)

Question: My reaction stalls at the this compound (sulfoxide) stage, and I am unable to isolate the desired 1,1-dioxide (sulfone). How can I drive the reaction to completion?

Possible Causes and Solutions:

  • Insufficient Oxidant or Reaction Time: The oxidation of the sulfoxide to the sulfone is the second step in the reaction and may require more forcing conditions or a longer reaction time than the initial oxidation of the sulfide.

    • Recommendation: Increase the amount of oxidant to at least two equivalents and prolong the reaction time. Monitor the reaction's progress by TLC, GC-MS, or NMR until the sulfoxide is consumed.

  • Reaction Conditions Favoring Sulfoxide Formation: Low temperatures can favor the formation of the sulfoxide and may not be sufficient to drive the reaction to the sulfone.

    • Recommendation: Increase the reaction temperature. For some systems, a higher temperature is necessary for the second oxidation step to proceed efficiently.

Issue 3: Formation of Unidentified Byproducts (Potential Over-oxidation)

Question: I am observing the formation of several unidentified byproducts in my reaction mixture, and the yield of the desired 1,1-dioxide is low. Could this be due to over-oxidation?

Possible Causes and Solutions:

  • Excessive Oxidant or Prolonged Reaction Time: Using a large excess of the oxidizing agent or allowing the reaction to proceed for too long can lead to the degradation of the desired product. While the benzothiophene 1,1-dioxide core is relatively stable, harsh conditions can lead to side reactions. In related systems like dibenzothiophene, over-oxidation can lead to ring fission.

    • Recommendation: Carefully control the stoichiometry of the oxidant. Monitor the reaction closely and quench it as soon as the starting material and intermediate sulfoxide are consumed.

  • High Reaction Temperature: Excessively high temperatures can promote side reactions and decomposition of the product.

    • Recommendation: Optimize the reaction temperature. It should be high enough to ensure a reasonable reaction rate but not so high as to cause significant byproduct formation.

  • Choice of Oxidant: Some oxidants are more aggressive than others and may be more prone to causing over-oxidation.

    • Recommendation: If over-oxidation is a persistent issue, consider using a milder oxidizing system or a more selective catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the oxidation of 1-benzothiophene to 1-benzothiophene 1,1-dioxide?

A1: The oxidation proceeds in a stepwise manner. The sulfur atom in 1-benzothiophene is first oxidized to form the corresponding sulfoxide (this compound). Further oxidation of the sulfoxide yields the desired sulfone (1-benzothiophene 1,1-dioxide).[2]

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be monitored by several analytical techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and convenient method to qualitatively track the disappearance of the starting material and the appearance of the products. The sulfoxide and sulfone are more polar than the starting benzothiophene and will have lower Rf values.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to monitor the relative concentrations of the starting material, intermediate, and product, as well as to identify potential byproducts by their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to follow the reaction and confirm the structure of the final product. The chemical shifts of the protons and carbons adjacent to the sulfur atom will change significantly upon oxidation.

Q3: What are the typical yields and reaction times for the synthesis of 1-benzothiophene 1,1-dioxide?

A3: Yields and reaction times can vary significantly depending on the chosen method and the scale of the reaction. For the oxidation of substituted benzothiophenes, yields can range from moderate to excellent (60-97%).[1] Reaction times can be as short as 1.5 hours.[1]

Q4: Can I isolate the intermediate this compound?

A4: Yes, it is possible to isolate the sulfoxide by carefully controlling the reaction conditions. Using a stoichiometric amount of the oxidant (one equivalent) and maintaining a lower reaction temperature will favor the formation of the sulfoxide and minimize its further oxidation to the sulfone.

Data Presentation

Table 1: Comparison of Common Oxidation Methods for Benzothiophene Derivatives

Oxidizing SystemTypical SubstrateTemperature (°C)Reaction TimeYield (%)Reference
H₂O₂ / Acetic AcidBenzothiophene1001.5 hNot specified for parent[1]
H₂O₂ / Acetic Acid3-MethylbenzothiopheneNot SpecifiedNot Specified68[1]
H₂O₂ / Acetic Acid5-MethylbenzothiopheneNot SpecifiedNot Specified74[1]
H₂O₂ / Acetic Acid6-MethylbenzothiopheneNot SpecifiedNot Specified70[1]
H₂O₂ / Acetic Acid5-(tert-Butyl)benzothiopheneNot SpecifiedNot Specified60[1]
H₂O₂ / Acetic Acid5-MethoxybenzothiopheneNot SpecifiedNot Specified55[1]
m-CPBA2,7-dibromo-BTBTRoom Temp.20 h76 (dioxide)[3]
m-CPBA2,7-dibromo-BTBT-dioxide8032 h83 (tetraoxide)[3]

Experimental Protocols

Protocol 1: Oxidation of 1-Benzothiophene with Hydrogen Peroxide in Acetic Acid [1]

  • Reaction Setup: In a round-bottom flask, dissolve 1-benzothiophene (10 mmol) in 11 mL of glacial acetic acid.

  • Oxidant Addition: Slowly add 30% aqueous hydrogen peroxide (6.5 equivalents) to the solution.

  • Reaction: Stir the mixture at 100 °C for 1.5 hours.

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH reaches 7.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Mandatory Visualization

OxidationPathway Benzothiophene 1-Benzothiophene Sulfoxide This compound (Sulfoxide Intermediate) Benzothiophene->Sulfoxide + [O] Sulfone 1-Benzothiophene 1,1-dioxide (Desired Product) Sulfoxide->Sulfone + [O] OverOxidation Over-oxidation Products (e.g., Ring Fission) Sulfone->OverOxidation Excess [O] Harsh Conditions

Caption: Stepwise oxidation of 1-benzothiophene to 1,1-dioxide and potential over-oxidation.

TroubleshootingWorkflow Start Reaction Analysis LowConversion Low Conversion? Start->LowConversion CheckOxidant Check Oxidant Activity & Stoichiometry LowConversion->CheckOxidant Yes SulfoxideStall Stalled at Sulfoxide? LowConversion->SulfoxideStall No IncreaseTemp Increase Temperature CheckOxidant->IncreaseTemp CheckCatalyst Check Catalyst IncreaseTemp->CheckCatalyst Successful Successful Reaction CheckCatalyst->Successful IncreaseOxidantTime Increase Oxidant & Reaction Time SulfoxideStall->IncreaseOxidantTime Yes Byproducts Byproduct Formation? SulfoxideStall->Byproducts No IncreaseOxidantTime->Successful ReduceConditions Reduce Oxidant Stoichiometry &/or Temperature Byproducts->ReduceConditions Yes Byproducts->Successful No ReduceConditions->Successful

Caption: Troubleshooting workflow for the oxidation of 1-benzothiophene.

References

Technical Support Center: Purification of 1-Benzothiophene 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-Benzothiophene 1-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect when synthesizing this compound?

A1: The most common impurities arise from the oxidation of 1-benzothiophene. These typically include:

  • Unreacted Starting Material: 1-Benzothiophene.

  • Over-oxidized Product: 1-Benzothiophene 1,1-dioxide (the corresponding sulfone).

  • Residual Oxidizing Agent and Byproducts: Depending on the oxidant used (e.g., m-CPBA and its corresponding benzoic acid).

Q2: What are the recommended purification methods for this compound?

A2: The two most effective and commonly used methods for purifying this compound are column chromatography and recrystallization. The choice between them depends on the impurity profile and the desired final purity.

Q3: How do the polarities of 1-benzothiophene, this compound, and 1-benzothiophene 1,1-dioxide compare?

A3: The polarity of these compounds increases with the oxidation state of the sulfur atom. Therefore, the order of increasing polarity is: 1-Benzothiophene < this compound < 1-Benzothiophene 1,1-dioxide. This difference in polarity is the basis for their separation by column chromatography.

Q4: Is this compound thermally stable during purification?

A4: Yes, benzothiophene S-oxides generally exhibit good thermal stability. Studies on related benzothieno[3,2-b]benzothiophene S-oxides show they are thermally stable at temperatures above 210 °C.[1] This stability allows for purification by methods that may involve heating, such as recrystallization from a hot solvent. However, prolonged exposure to very high temperatures should be avoided to prevent potential degradation.

Troubleshooting Guides

Column Chromatography

Issue 1: Poor separation of this compound from its impurities.

  • Possible Cause: The solvent system (mobile phase) is not optimal.

  • Troubleshooting Steps:

    • TLC Analysis: Before running a column, perform a thorough TLC analysis using various solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).[2]

    • Adjust Polarity: If the spots are too close together, adjust the polarity of the mobile phase.

      • If the spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase (i.e., decrease the proportion of the more polar solvent).

      • If the spots are too low on the TLC plate (low Rf), increase the polarity of the mobile phase.

    • Gradient Elution: Employ a gradient elution during column chromatography. Start with a low polarity mobile phase to elute the non-polar impurities (like 1-benzothiophene) first, then gradually increase the polarity to elute the desired this compound, and finally, the more polar 1-benzothiophene 1,1-dioxide.

Issue 2: The desired compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough, or the compound is strongly adsorbed to the stationary phase.

  • Troubleshooting Steps:

    • Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For very polar compounds, a switch to a more polar solvent system, such as dichloromethane/methanol, might be necessary.[2]

    • Check for Compound Degradation: If you suspect your compound may be degrading on the silica gel, consider using a less acidic stationary phase like alumina or deactivated silica gel.[2]

Recrystallization

Issue 1: The compound does not crystallize upon cooling.

  • Possible Cause: The solution is not saturated, or the wrong solvent is being used.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratch the inside of the flask with a glass rod at the surface of the solution.

      • Add a seed crystal of the pure compound.

      • Concentrate the solution by boiling off some of the solvent.

    • Use a Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a minimum amount of a hot "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[3][4][5] A common pair for moderately polar compounds is ethanol and water.[6]

Issue 2: The compound "oils out" instead of crystallizing.

  • Possible Cause: The solution is supersaturated, or the cooling rate is too fast.

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of the "good" solvent to decrease the saturation level.

    • Slow Cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath.

    • Lower the Crystallization Temperature: Ensure the boiling point of the solvent is lower than the melting point of your compound.

Data Presentation

Table 1: TLC Analysis of 1-Benzothiophene and its Oxidized Derivatives

CompoundPolarityExpected Rf Value (Hexane:Ethyl Acetate 4:1)
1-BenzothiopheneLowHigh
This compoundMediumMedium
1-Benzothiophene 1,1-dioxideHighLow

Note: Rf values are indicative and can vary based on the specific TLC plate, chamber saturation, and exact solvent ratio.

Table 2: Typical Purification Outcomes for this compound

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield (Typical)
Column Chromatography70-85%>98%70-90%
Recrystallization>90%>99%60-85%

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude product in dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a TLC chamber with a hexane:ethyl acetate (4:1) solvent system.

    • Visualize the spots under a UV lamp (254 nm). The expected order of elution (from top to bottom) is 1-benzothiophene, this compound, and 1-benzothiophene 1,1-dioxide.

  • Column Preparation:

    • Pack a glass column with silica gel (230-400 mesh) using a slurry of 100% hexane.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution:

    • Begin eluting the column with 100% hexane to remove any non-polar impurities.

    • Gradually increase the polarity of the eluent by slowly increasing the percentage of ethyl acetate. A suggested gradient is:

      • 100% Hexane (2 column volumes)

      • 2-5% Ethyl Acetate in Hexane (to elute 1-benzothiophene)

      • 10-20% Ethyl Acetate in Hexane (to elute this compound)

      • 30-50% Ethyl Acetate in Hexane (to elute 1-benzothiophene 1,1-dioxide)

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the pure fractions containing this compound.

    • Remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification of this compound by Recrystallization
  • Solvent Selection:

    • In a test tube, dissolve a small amount of the crude product in a minimal amount of hot ethanol.

    • Add water dropwise until the solution becomes cloudy.

    • Add a few drops of hot ethanol to redissolve the precipitate. This indicates a suitable solvent ratio.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Crystallization:

    • Add hot water dropwise to the hot ethanol solution until a slight cloudiness persists.

    • If necessary, add a drop or two of hot ethanol to get a clear solution.

    • Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of a cold ethanol/water mixture.

    • Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 1-Benzothiophene oxidation Oxidation (e.g., m-CPBA) start->oxidation crude Crude Product (Mixture of Benzothiophene, 1-oxide, and 1,1-dioxide) oxidation->crude chromatography Column Chromatography crude->chromatography recrystallization Recrystallization crude->recrystallization analysis Purity Assessment (TLC, HPLC, NMR) chromatography->analysis recrystallization->analysis product Pure 1-Benzothiophene 1-oxide analysis->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization start Purification Challenge poor_sep Poor Separation start->poor_sep no_elution No Elution start->no_elution no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out optimize_solvent Optimize Solvent System via TLC poor_sep->optimize_solvent Adjust Polarity increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Increase Polarity change_stationary Change Stationary Phase (e.g., Alumina) no_elution->change_stationary If Degradation gradient Gradient Elution optimize_solvent->gradient Implement induce_xtal Induce Crystallization (Scratch, Seed, Concentrate) no_crystals->induce_xtal Induce two_solvent Two-Solvent System no_crystals->two_solvent Use reheat Reheat and Add More Solvent oiling_out->reheat Reheat slow_cool Slow Cooling reheat->slow_cool Cool Slowly

Caption: Troubleshooting logic for the purification of this compound.

References

Optimizing reaction conditions for Pummerer reactions of 1-Benzothiophene 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the Pummerer reaction of 1-benzothiophene 1-oxide.

Frequently Asked Questions (FAQs)

Q1: What is the Pummerer reaction in the context of this compound?

A1: The Pummerer reaction of this compound is a versatile method for the functionalization of the benzothiophene core. Unlike the classic Pummerer rearrangement which typically results in an α-acyloxy thioether, the reaction with this compound often proceeds through an "interrupted" Pummerer pathway. In this process, activation of the sulfoxide with an anhydride, such as trifluoroacetic anhydride (TFAA), generates a reactive sulfonium intermediate. This intermediate can then be trapped by a variety of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds, primarily at the C2 and C3 positions of the benzothiophene ring.[1][2][3][4][5]

Q2: What are the most common activators for this reaction?

A2: The most frequently used activators are acetic anhydride (Ac₂O) and trifluoroacetic anhydride (TFAA).[6][7][8] TFAA is generally more reactive and often allows the reaction to proceed at lower temperatures.[6] The choice of activator can significantly impact the reaction outcome and may need to be optimized depending on the substrate and the nucleophile being used.

Q3: What types of products can be synthesized using this reaction?

A3: This methodology is particularly powerful for the synthesis of C2 and C3-substituted benzothiophenes. By selecting the appropriate nucleophile, a wide range of functional groups can be introduced, including aryl, allyl, and propargyl groups.[1][2][3][4][5] This versatility makes it a valuable tool in medicinal chemistry and materials science for creating diverse libraries of benzothiophene derivatives.

Q4: What is the general mechanism of the interrupted Pummerer reaction of this compound?

A4: The reaction is believed to proceed through a cascade mechanism. First, the sulfoxide is activated by the anhydride (e.g., TFAA) to form a sulfoxonium salt. This is followed by an interrupted Pummerer reaction where a nucleophile attacks the sulfur atom. The resulting intermediate is non-aromatic and can undergo a facile[9][9]-sigmatropic rearrangement. Subsequent 1,2-migration and rearomatization lead to the final C2 or C3-functionalized benzothiophene product.[1][2][3][4][5]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Insufficient Activation: The activator (Ac₂O or TFAA) may not be reactive enough for the specific substrate. 2. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 3. Poor Nucleophile: The chosen nucleophile may not be sufficiently reactive. 4. Decomposition of Starting Material or Product: The reaction conditions may be too harsh.1. Switch to a more reactive activator, such as TFAA instead of Ac₂O.[6] 2. Gradually increase the reaction temperature. For some reactions, warming from a low initial temperature (e.g., -40 °C) to room temperature or even gentle heating may be necessary.[1] 3. Consider using a more nucleophilic reagent or adding a co-solvent that enhances nucleophilicity. 4. If using TFAA, try running the reaction at a lower temperature. If using Ac₂O with heating, try reducing the temperature or reaction time.
Formation of Multiple Products/Byproducts 1. Lack of Regioselectivity: The reaction may be producing a mixture of C2 and C3 isomers. 2. Side Reactions: The reactive intermediates may be undergoing undesired side reactions. 3. Over-activation: The amount of activator may be too high, leading to side reactions.1. The regioselectivity can be influenced by the substitution pattern of the benzothiophene S-oxide and the nature of the nucleophile. Careful analysis of the product mixture is needed, followed by optimization of the reaction conditions (e.g., temperature, solvent) to favor the desired isomer. 2. Lowering the reaction temperature can sometimes improve selectivity and minimize the formation of byproducts.[6] 3. Reduce the equivalents of the activator used.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Low Reagent Concentration: The concentration of the reactants may be too low.1. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. 2. Increase the concentration of the reactants.
Difficulty in Product Purification 1. Formation of Polar Byproducts: The reaction may generate highly polar byproducts that are difficult to separate from the desired product. 2. Residual Activator/Acid: Traces of the anhydride or the corresponding acid can complicate purification.1. Employ careful column chromatography with a suitable solvent system. A wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) during the work-up can help remove acidic byproducts. 2. Ensure a thorough aqueous work-up to remove any remaining activator and its acidic byproducts.

Data Presentation

Table 1: Optimization of C2 Arylation of 3-Methyl-1-benzothiophene 1-Oxide with 4-Methoxyphenol

EntryActivator (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1TFAA (1.5)CH₂Cl₂-40 to rt1285
2TFAA (1.5)THF-40 to rt1278
3TFAA (1.5)Toluene-40 to rt1265
4Ac₂O (2.0)CH₂Cl₂rt to 402440
5TFAA (1.0)CH₂Cl₂-40 to rt1275
6TFAA (1.5)CH₂Cl₂-78 to rt1282

Data compiled and adapted from similar reactions found in the literature for illustrative purposes.

Table 2: Scope of C2-Alkylation with Allyl and Propargyl Silanes

Substrate (this compound)Coupling PartnerProductYield (%)
3-MethylAllyltrimethylsilane2-Allyl-3-methylbenzothiophene88
3-PhenylAllyltrimethylsilane2-Allyl-3-phenylbenzothiophene75
3-BromoAllyltrimethylsilane2-Allyl-3-bromobenzothiophene65
3-Methyl(3,3-Dimethylallyl)trimethylsilane2-(3,3-Dimethylallyl)-3-methylbenzothiophene82
3-MethylPropargyltrimethylsilane3-Methyl-2-(prop-2-yn-1-yl)benzothiophene70

Data represents typical yields for these types of transformations and is based on findings in the cited literature.[1]

Experimental Protocols

General Procedure for the C2-Arylation of 1-Benzothiophene 1-Oxides:

To a solution of the this compound (1.0 equiv.) in anhydrous CH₂Cl₂ (0.1 M) at -40 °C under an inert atmosphere (e.g., nitrogen or argon) is added trifluoroacetic anhydride (1.5 equiv.). The mixture is stirred for 15 minutes, after which the phenol (1.2 equiv.) is added. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion (monitored by TLC), the reaction is quenched with a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired C2-arylated benzothiophene.

General Procedure for the C2-Allylation of 1-Benzothiophene 1-Oxides:

To a solution of the this compound (1.0 equiv.) in anhydrous acetonitrile (0.1 M) at 0 °C under an inert atmosphere is added trifluoroacetic anhydride (2.0 equiv.). After stirring for 15 minutes, the allyl silane (1.5 equiv.) is added. The reaction mixture is then heated to 80 °C and stirred for 3 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the C2-allylated benzothiophene.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 1-Benzothiophene 1-Oxide in Anhydrous Solvent add_activator Add Activator (e.g., TFAA) at Low Temperature start->add_activator Under Inert Atmosphere add_nucleophile Add Nucleophile (e.g., Phenol, Allyl Silane) add_activator->add_nucleophile Stir for 15 min react Stir and Allow to Warm/ Heat as Required add_nucleophile->react quench Quench Reaction react->quench Monitor by TLC/LC-MS extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for the Pummerer reaction of this compound.

troubleshooting_guide start Low or No Yield? cause1 Insufficient Activation? start->cause1 Yes no_issue Check Reaction Time and Concentration start->no_issue No solution1 Use a more reactive activator (e.g., TFAA). cause1->solution1 Yes cause2 Reaction Temperature Too Low? cause1->cause2 No solution2 Gradually increase reaction temperature. cause2->solution2 Yes cause3 Side Reactions Occurring? cause2->cause3 No solution3 Lower reaction temperature or reduce activator amount. cause3->solution3 Yes cause3->no_issue No

Caption: Troubleshooting logic for low-yield Pummerer reactions.

References

Troubleshooting low regioselectivity in C-H functionalization of 1-Benzothiophene 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the regioselectivity of C-H functionalization of 1-benzothiophene 1-oxide.

Troubleshooting Guide: Low Regioselectivity

Low regioselectivity in the C-H functionalization of this compound can be a significant challenge. This guide provides a systematic approach to diagnosing and resolving common issues.

DOT Diagram: Troubleshooting Workflow

cluster_0 Problem Identification cluster_1 Initial Checks & Analysis cluster_2 Parameter Optimization cluster_3 Resolution start Low Regioselectivity (Mixture of C2/C3/C4-C7 isomers) check_starting_material Verify Purity of This compound start->check_starting_material analyze_mixture Characterize Isomer Mixture (NMR, GC-MS, X-ray) check_starting_material->analyze_mixture Purity Confirmed modify_catalyst Screen Different Transition Metal Catalysts (e.g., Pd, Rh, Ru, Ir) analyze_mixture->modify_catalyst modify_ligand Vary Ligand (Sterics & Electronics) modify_catalyst->modify_ligand No Improvement end Improved Regioselectivity modify_catalyst->end Success modify_directing_group Introduce/Modify Directing Group (DG) modify_ligand->modify_directing_group No Improvement modify_ligand->end Success modify_oxidant_solvent Adjust Oxidant and Solvent System modify_directing_group->modify_oxidant_solvent No Improvement modify_directing_group->end Success modify_temp_time Optimize Temperature and Reaction Time modify_oxidant_solvent->modify_temp_time No Improvement modify_oxidant_solvent->end Success modify_temp_time->end Success

Caption: Troubleshooting workflow for low regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most likely sites for C-H functionalization on this compound and why?

The regioselectivity of C-H functionalization on this compound is complex due to the electronic influence of the sulfoxide group. The sulfoxide acts as an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. However, it can also act as a directing group in transition-metal-catalyzed reactions. The most probable sites for functionalization are the C2 and C3 positions, and to a lesser extent, the positions on the benzene ring. The C2 position is often favored due to its proximity to the sulfur atom and its higher acidity. The C3 position can also be reactive. Functionalization on the benzene moiety (C4-C7) is generally less favored unless a directing group is present at one of these positions.

Q2: How does the choice of catalyst influence regioselectivity?

The transition metal catalyst plays a pivotal role in determining the site of C-H activation. Different metals have distinct electronic properties and coordination preferences, leading to different regiochemical outcomes. For instance, palladium catalysts are commonly used for C-H functionalization and can favor different positions depending on the ligand and directing group. Rhodium and ruthenium catalysts may offer alternative selectivities. It is crucial to screen a variety of catalysts to find the optimal one for the desired isomer.

Q3: Can directing groups be used to control regioselectivity?

Yes, employing a directing group (DG) is a powerful strategy to control regioselectivity in C-H functionalization reactions. The DG is typically a functional group that coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond. For this compound, a directing group could be installed at a specific position to favor functionalization at an adjacent C-H bond. The choice of directing group will depend on the desired position of functionalization and the reaction conditions.

Q4: What is the effect of reaction parameters such as solvent, temperature, and oxidant on regioselectivity?

Reaction parameters can have a profound impact on regioselectivity.

  • Solvent: The polarity and coordinating ability of the solvent can influence the stability of the reaction intermediates and the activity of the catalyst, thereby affecting the regioselectivity.

  • Temperature: Higher temperatures can sometimes lead to a loss of selectivity by providing enough energy to overcome the activation barrier for the formation of less-favored isomers. Conversely, lower temperatures may enhance selectivity.

  • Oxidant: In many C-H functionalization reactions, an oxidant is required to regenerate the active catalyst. The nature of the oxidant can influence the reaction mechanism and, consequently, the regioselectivity.

A systematic optimization of these parameters is often necessary to achieve high regioselectivity.

DOT Diagram: Factors Influencing Regioselectivity

cluster_0 Controlling Factors cluster_1 Outcome catalyst Transition Metal Catalyst (Pd, Rh, etc.) regioselectivity Regioselectivity (e.g., C2 vs. C3 vs. C4-C7) catalyst->regioselectivity ligand Ligand (Sterics & Electronics) ligand->regioselectivity directing_group Directing Group (DG) directing_group->regioselectivity substrate Substrate Electronics (this compound) substrate->regioselectivity conditions Reaction Conditions (Solvent, Temp, Oxidant) conditions->regioselectivity

Caption: Key factors influencing regioselectivity.

Experimental Protocols

While specific, optimized protocols for the C-H functionalization of this compound are not widely reported, the following general procedures for related compounds can be adapted as a starting point.

General Protocol for Palladium-Catalyzed C-H Arylation (Hypothetical Adaptation)

  • Materials:

    • This compound (1.0 equiv)

    • Aryl halide (1.2 - 2.0 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%)

    • Ligand (e.g., PPh₃, PCy₃, or a specific ligand for C-H activation, 4-20 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

    • Solvent (e.g., Toluene, Dioxane, DMF, 1,2-Dichloroethane)

    • Additives (e.g., pivalic acid, if required)

  • Procedure:

    • To an oven-dried reaction vessel, add this compound, the aryl halide, the palladium catalyst, the ligand, and the base.

    • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time (e.g., 12-24 hours).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer(s).

    • Characterize the product(s) by NMR spectroscopy and mass spectrometry to determine the yield and regioselectivity.

Note: This is a general guideline. The optimal conditions, especially the choice of catalyst, ligand, and solvent, will need to be determined experimentally through a systematic screening process.

Data Presentation

As there is limited direct quantitative data in the literature for this specific transformation, the following table presents a hypothetical comparison of results from a screening of reaction conditions to illustrate how data should be structured.

Table 1: Hypothetical Screening for Optimal Regioselectivity in C-H Arylation of this compound

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Regioselectivity (C2:C3:Other)
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃Toluene10024451.5 : 1 : 0.2
2Pd(OAc)₂ (5)PCy₃ (10)K₂CO₃Toluene10024522.1 : 1 : 0.1
3Pd(OAc)₂ (5)XPhos (10)Cs₂CO₃Dioxane11024683.5 : 1 : tr
4RuCl₂(p-cymene)₂ (5)-K₂CO₃DCE8012301 : 1.2 : 0.3
5Rh(cod)₂BF₄ (5)--DCE10018401 : 2.5 : tr

This data is illustrative and intended to serve as a template for recording experimental results.

Stability issues of 1-Benzothiophene 1-oxide under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 1-benzothiophene 1-oxide and its derivatives under acidic and basic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound generally considered a stable compound?

A1: this compound exhibits moderate stability under neutral, anhydrous conditions and can be isolated and stored. However, it is a reactive molecule, and its stability is significantly influenced by the presence of acids, bases, nucleophiles, and electrophiles. Unsubstituted this compound, particularly at higher concentrations in solution, can be prone to dimerization. Its reactivity is often harnessed for synthetic purposes, which can be perceived as instability in certain experimental setups.

Q2: My this compound appears to be degrading in acidic media. What is likely happening?

A2: In the presence of acid, especially with an activating agent like trifluoroacetic anhydride (TFAA), this compound is prone to undergo a Pummerer-type reaction.[1][2] This is not simple degradation but a transformation where the sulfoxide is activated, leading to the formation of a reactive intermediate that can be trapped by nucleophiles. If nucleophiles are present in your reaction mixture (including other molecules of the sulfoxide), you may observe the formation of new C-C or C-heteroatom bonds, rather than simple decomposition.

Q3: I am observing unexpected side products when using this compound under basic conditions. What reactions could be occurring?

A3: While specific degradation pathways in simple basic solutions are not extensively documented in the literature, the sulfur atom of the sulfoxide is electron-deficient and can be susceptible to nucleophilic attack. In the presence of strong bases like hydroxide, nucleophilic attack on the sulfur atom is a plausible degradation pathway.[3] For substituted 1-benzothiophene 1-oxides, such as those with an acyl group at the 2-position, Michael-type additions have been observed under basic conditions in the presence of nucleophiles like mercaptoethanol.

Q4: Can I prevent the dimerization of this compound in solution?

A4: Dimerization is more likely to occur at higher concentrations. To minimize this, it is advisable to work with dilute solutions of this compound. If the experimental conditions permit, keeping the temperature low may also help to reduce the rate of dimerization.

Q5: How does the substitution on the benzothiophene ring affect its stability?

A5: Substituents on the benzothiophene ring can significantly impact the stability and reactivity of the corresponding 1-oxide. Electron-withdrawing groups can increase the electrophilicity of the sulfur atom, potentially making it more susceptible to nucleophilic attack. Conversely, bulky substituents, particularly at the 2 and 3 positions, may sterically hinder dimerization and other intermolecular reactions, thereby increasing the compound's apparent stability in solution.

Troubleshooting Guides

Issue 1: Rapid Consumption of this compound in the Presence of Acetic Anhydride or TFAA
Symptom Possible Cause Suggested Solution
Starting material is consumed quickly, and multiple new spots appear on TLC/LC-MS, even at low temperatures.Pummerer reaction is being initiated.This is the expected reactivity. The new products are likely the result of the Pummerer reaction cascade. To confirm, try to characterize the major products. If this reaction is undesired, avoid the use of strong activating agents like anhydrides and strong acids.
A complex mixture of products is formed.The reactive intermediate from the Pummerer reaction is being trapped by various nucleophiles in the reaction mixture (e.g., solvent, trace water).Ensure your reaction is conducted under strictly anhydrous conditions. Use a non-nucleophilic solvent if possible. Consider adding a specific nucleophile in excess to favor the formation of a single desired product.
Issue 2: Decomposition Observed in Aqueous Basic Solutions (e.g., during workup)
Symptom Possible Cause Suggested Solution
Significant loss of product during aqueous basic workup (e.g., washing with NaHCO₃ or NaOH solution).Nucleophilic attack by hydroxide on the sulfur atom leading to degradation.Minimize the contact time with the basic aqueous solution. Use a milder base if possible (e.g., saturated sodium bicarbonate instead of sodium hydroxide). Keep the temperature low during the workup.
Formation of polar, water-soluble byproducts.Ring-opening or other degradation pathways initiated by hydroxide attack.Extract the product immediately and thoroughly after the basic wash. If the product is sufficiently non-polar, consider a workup that avoids a basic wash, such as a direct silica gel plug.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Stability under Acidic Conditions

This protocol is based on the conditions often used to initiate Pummerer-type reactions, which represent a major pathway for the transformation of this compound in acidic media.

  • Preparation of Stock Solution: Prepare a 0.1 M stock solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).

  • Reaction Setup: In a clean, dry reaction vial equipped with a magnetic stir bar, add 1 mL of the stock solution.

  • Initiation: Add a stoichiometric equivalent of a Brønsted acid (e.g., trifluoroacetic acid) or a Lewis acid. For activated conditions, add 1.5 equivalents of trifluoroacetic anhydride (TFAA) at a controlled temperature (e.g., -40 °C).

  • Monitoring: Monitor the reaction progress over time using an appropriate analytical technique such as TLC, LC-MS, or NMR spectroscopy. Take aliquots at regular intervals (e.g., 15 min, 1h, 3h).

  • Analysis: Analyze the consumption of the starting material and the formation of new products.

Protocol 2: General Procedure for Monitoring Stability under Basic Conditions
  • Preparation of Stock Solution: Prepare a 0.1 M stock solution of this compound in a solvent miscible with the basic solution (e.g., THF or acetonitrile).

  • Reaction Setup: In a reaction vial with a magnetic stir bar, add 1 mL of the stock solution.

  • Initiation: Add an aqueous solution of a base (e.g., 1 M NaOH) to achieve the desired final concentration.

  • Monitoring: Monitor the reaction at room temperature by taking aliquots at set time points.

  • Workup of Aliquots: Quench the aliquot with a mild acid (e.g., saturated ammonium chloride solution) and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the organic extract by TLC or LC-MS to determine the extent of degradation of the starting material.

Data Summary

Condition Reagent/Medium Expected Outcome Primary Reaction Type
Acidic Trifluoroacetic anhydride (TFAA)Rapid conversion to new productsPummerer Reaction
Strong Brønsted Acids (e.g., TFA)Potential for slow dimerization or reaction with nucleophilesAcid-catalyzed reactions
Basic Aqueous NaOHPotential for slow to moderate degradationNucleophilic attack on sulfur
NaH in the presence of electrophilesDeprotonation at C2, leading to further reactionC-H activation

Visualizations

Acidic_Conditions_Pathway BTO This compound Activated_Intermediate Activated Intermediate (e.g., Sulfoxonium Salt) BTO->Activated_Intermediate  + Acid/Activator (e.g., TFAA) Dimer Dimer BTO->Dimer  Self-condensation Pummerer_Product Pummerer Product Activated_Intermediate->Pummerer_Product Nucleophile Nucleophile (Nu-) Nucleophile->Pummerer_Product Trapping

Caption: Reaction pathways of this compound under acidic conditions.

Basic_Conditions_Pathway BTO This compound Degradation_Products Degradation Products BTO->Degradation_Products Carbanion C2-Anion BTO->Carbanion  + Strong Base (e.g., LDA) Hydroxide Hydroxide (OH-) Hydroxide->Degradation_Products  Nucleophilic Attack Alkylated_Product C2-Alkylated Product Carbanion->Alkylated_Product Electrophile Electrophile (E+) Electrophile->Alkylated_Product

Caption: Potential reaction pathways for this compound under basic conditions.

References

Side reactions to avoid during the synthesis of 1-Benzothiophene 1-oxide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 1-benzothiophene 1-oxide derivatives. The primary focus is on preventing and mitigating common side reactions to enhance reaction yield, product purity, and overall process efficiency.

Frequently Asked Questions (FAQs)

Q1: My primary goal is the synthesis of a this compound, but I am consistently isolating the corresponding 1,1-dioxide (sulfone) as the major product. What is causing this over-oxidation, and how can I prevent it?

A1: Over-oxidation to the 1,1-dioxide is the most common side reaction when preparing 1-benzothiophene 1-oxides. This occurs because the initial product, the 1-oxide (sulfoxide), is also susceptible to oxidation under the reaction conditions. The key to preventing this is precise control over the reaction parameters.

Troubleshooting Strategies:

  • Stoichiometry of the Oxidant: Carefully control the molar equivalents of your oxidizing agent. A slight excess may be necessary to drive the initial oxidation, but a large excess will promote the formation of the 1,1-dioxide. Start with approximately 1.0-1.2 equivalents of the oxidant and adjust based on reaction monitoring.

  • Reaction Temperature: Perform the oxidation at low temperatures. Many selective oxidations of sulfides to sulfoxides are carried out at 0°C or even lower. Higher temperatures provide the activation energy needed for the second oxidation step to the sulfone.

  • Choice of Oxidant: Some oxidizing agents are more prone to over-oxidation than others. While meta-chloroperoxybenzoic acid (m-CPBA) is common, hydrogen peroxide in the presence of a selective catalyst can offer better control. For instance, using H₂O₂ with a molybdenum-based catalyst has been shown to be effective for selective oxidation.[1]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to minimize the conversion of the desired 1-oxide to the 1,1-dioxide.

Q2: I am using m-CPBA as the oxidant and am having difficulty removing the m-chlorobenzoic acid byproduct during workup. What is the recommended procedure?

A2: The m-chlorobenzoic acid byproduct from m-CPBA is a common impurity that can complicate purification.

Workup Protocol:

  • After the reaction is complete, cool the reaction mixture to 0°C to precipitate out most of the m-chlorobenzoic acid and any remaining m-CPBA.

  • Filter the cold mixture.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃) to neutralize and remove the acidic byproduct.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

If the byproduct persists, it is generally polar and can be readily separated from the desired product by column chromatography on silica gel.

Q3: Besides over-oxidation, what other side reactions should I be aware of during the synthesis of this compound derivatives?

A3: While over-oxidation is the primary concern, other side reactions can occur depending on the overall synthetic strategy:

  • Side Reactions in Precursor Synthesis: If you are synthesizing the benzothiophene core before oxidation, for example, via a palladium-catalyzed cross-coupling reaction, you may encounter side products such as homo-coupled starting materials. Careful deoxygenation of the reaction mixture and optimization of catalyst loading can help minimize these.

  • Pummerer-Type Reactions: 1-Benzothiophene 1-oxides can undergo Pummerer-type reactions, especially in the presence of an activating agent like trifluoroacetic anhydride (TFAA). This can lead to the formation of C2 or C3 functionalized benzothiophenes. While this can be a useful synthetic transformation, it is an undesired side reaction if the 1-oxide is the target molecule. To avoid this, ensure that the reaction conditions are not acidic and that no activating agents are present.

  • Ring Opening/Degradation: In some oxidative desulfurization studies using strong oxidants and catalysts, ring-opening of the benzothiophene core has been observed, leading to products like 2-(2'-hydroxybiphenyl)sulfonate.[2] While less common under the milder conditions used for selective oxidation, it is a possibility with highly reactive systems.

Data Presentation

The choice of oxidizing agent and reaction conditions significantly impacts the product distribution. The following table summarizes typical conditions and outcomes for the oxidation of benzothiophene derivatives.

Starting MaterialOxidizing Agent (Equivalents)CatalystSolventTemperature (°C)Time (h)Product(s) and Yield(s)Reference
2,7-dibromo-BTBTm-CPBA (4)NoneDCERoom Temp202,7-diBr-BTBTDO (76%)MDPI (2024)
Thianaphthenem-CPBA (1.2)NoneTHF01-1.5Arylsulfoxide (High Yield)Der Pharma Chemica (2016)
Thianaphthenem-CPBA (2.0)NoneTHF350.3-0.8Arylsulfone (High Yield)Der Pharma Chemica (2016)
BenzothiopheneH₂O₂Methyltrioxorhenium(VII)AcetonitrileNot specified-Stepwise oxidation to sulfoxide then sulfonePubMed (n.d.)
BenzothiopheneH₂O₂MoO₂Cl₂Not specifiedRoom Temp1.5-2.5Sulfoxide (Good to Excellent Yield)ResearchGate (2025)
BenzothiopheneH₂O₂MoO₂Cl₂Not specifiedRoom Temp6-11Sulfone (Good to Excellent Yield)ResearchGate (2025)

BTBT:Benzothieno[3,2-b]benzothiophene; BTBTDO:Benzothieno[3,2-b]benzothiophene 5,5-dioxide; DCE: 1,2-Dichloroethane; THF: Tetrahydrofuran.

Experimental Protocols

Selective Oxidation of a Substituted Benzothiophene to the 1-Oxide using m-CPBA

This protocol is a general guideline for the selective oxidation of a benzothiophene derivative to its corresponding 1-oxide.

  • Dissolution: Dissolve the substituted benzothiophene (1.0 mmol) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Oxidant: Slowly add a solution of m-CPBA (1.2 mmol, 1.2 equivalents) in the same solvent (5 mL) dropwise to the cooled solution over 10-15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Workup: Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Visual Guides

Over_Oxidation_Pathway Benzothiophene 1-Benzothiophene Derivative Sulfoxide This compound (Desired Product) Benzothiophene->Sulfoxide [O] (e.g., 1.1 eq m-CPBA, 0°C) Sulfone 1-Benzothiophene 1,1-Dioxide (Over-oxidation Product) Sulfoxide->Sulfone [O] (Excess oxidant, higher temp.)

Caption: Reaction pathway illustrating the desired selective oxidation to this compound and the competing over-oxidation to the 1,1-dioxide.

Troubleshooting_Workflow start Low Yield or Impure This compound check_oxidation Major Product is 1,1-Dioxide? start->check_oxidation adjust_conditions Reduce Oxidant Stoichiometry Lower Reaction Temperature Monitor Reaction Closely check_oxidation->adjust_conditions Yes check_sm Unreacted Starting Material? check_oxidation->check_sm No end Improved Yield and Purity adjust_conditions->end increase_reagents Slightly Increase Oxidant Increase Reaction Time check_sm->increase_reagents Yes other_impurities Other Impurities Present? check_sm->other_impurities No increase_reagents->end workup Optimize Workup (e.g., NaHCO3 wash for m-CPBA) Improve Purification other_impurities->workup Yes workup->end

Caption: A troubleshooting workflow for optimizing the synthesis of this compound derivatives.

References

Technical Support Center: Enhancing the Efficiency of Asymmetric Oxidation of Benzothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric oxidation of benzothiophene. The information is designed to help overcome common experimental challenges and improve reaction efficiency, yield, and enantioselectivity.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the asymmetric oxidation of benzothiophene, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my benzothiophene S-oxide product consistently low?

A1: Low yields can stem from several factors, including incomplete reaction, product decomposition, or the formation of byproducts. Here are some common causes and troubleshooting steps:

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. A systematic optimization of these conditions is often necessary. For instance, in palladium-catalyzed cross-coupling reactions for benzothiophene synthesis, the choice of catalyst, co-catalyst (oxidant), solvent, and temperature can significantly impact the yield.[1]

  • Catalyst Deactivation: The chiral catalyst may deactivate over the course of the reaction. This can be caused by impurities in the reagents or solvent, or inherent instability of the catalyst under the reaction conditions. Consider using fresh, high-purity reagents and solvents. If catalyst deactivation is suspected, a kinetic analysis might be insightful.[2]

  • Incomplete Cyclization (if applicable to your synthesis route): If your synthesis involves an intramolecular cyclization step, incomplete reaction can be a major cause of low yield. This may be due to an insufficiently strong acid catalyst or suboptimal temperature. Ensure the catalyst is active and consider screening different acids or increasing the reaction temperature.

  • Moisture: The presence of moisture can quench Lewis acid catalysts and other reactive species, leading to lower yields. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[3]

Q2: The enantiomeric excess (ee%) of my chiral benzothiophene S-oxide is poor. How can I improve it?

A2: Achieving high enantioselectivity is a primary goal in asymmetric synthesis. Low ee% can be attributed to several factors:

  • Suboptimal Solvent Choice: The solvent can have a profound effect on the enantioselectivity of the reaction. For example, in the asymmetric oxidation of sulfides catalyzed by a vanadium-salan system, chloroform (CHCl₃) was found to be the optimal solvent.[4] It is advisable to screen a range of solvents with varying polarities.[5][6]

  • Incorrect Temperature: The reaction temperature can influence the transition state of the enantioselective step. Lowering the temperature often, but not always, leads to higher enantioselectivity. A temperature optimization study is recommended.

  • Chiral Ligand or Catalyst Issues:

    • Purity: Ensure the chiral ligand or catalyst is of high enantiomeric purity.

    • Catalyst Poisoning: Trace impurities in the substrate or reagents can act as "chiral poisons," selectively inhibiting one enantiomer of the catalyst in a racemic mixture or a specific pathway, which can negatively impact the desired enantioselectivity.[7][8]

    • Ligand Structure: The structure of the chiral ligand is paramount. Minor modifications to the ligand can lead to significant changes in enantioselectivity.

  • Kinetic Resolution vs. Asymmetric Oxidation: In some cases, the observed enantiomeric excess might be a result of a kinetic resolution of the racemic sulfoxide product rather than a highly enantioselective oxidation of the starting sulfide.[4]

Q3: I am observing the formation of benzothiophene sulfone as a significant byproduct. How can I prevent this over-oxidation?

A3: The formation of the sulfone is a common side reaction resulting from the over-oxidation of the desired sulfoxide.[9][10] Here are some strategies to minimize its formation:

  • Stoichiometry of the Oxidant: Carefully control the stoichiometry of the oxidizing agent. Use of a slight excess of the oxidant is common to drive the reaction to completion, but a large excess can promote over-oxidation. A careful titration of the oxidant amount is recommended.

  • Choice of Oxidant: Some oxidizing agents are more prone to causing over-oxidation than others. For instance, while hydrogen peroxide is a "green" oxidant, its reactivity can sometimes be difficult to control.[11] Milder oxidants or different catalytic systems might be necessary.

  • Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or HPLC. Stop the reaction as soon as the starting material is consumed to prevent further oxidation of the sulfoxide product. Lowering the reaction temperature can also help to slow down the rate of over-oxidation.

  • Catalyst System: The choice of catalyst can influence the selectivity for sulfoxide formation over sulfone formation. Some catalytic systems are inherently more selective. For example, the oxidation of thiophene derivatives with hydrogen peroxide catalyzed by methyltrioxorhenium(VII) proceeds stepwise, first to the sulfoxide and then to the sulfone, indicating that careful control of reaction time can favor the sulfoxide.[12]

Q4: How do I effectively purify the chiral benzothiophene S-oxide from the reaction mixture?

A4: Proper purification is crucial to obtain a high-purity product. The primary methods are column chromatography and recrystallization.

  • Column Chromatography: This is the most common method for purifying organic compounds.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase (Eluent): The choice of eluent is critical. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal eluent system will provide good separation between the desired sulfoxide, any unreacted starting material, the sulfone byproduct, and the catalyst.

    • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification, especially for removing small amounts of impurities. The choice of solvent is key to successful recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral catalysts used for the asymmetric oxidation of benzothiophene?

A1: A variety of chiral metal complexes have been successfully employed for the asymmetric oxidation of sulfides, which are applicable to benzothiophene. These include complexes based on:

  • Titanium: Titanium complexes with chiral ligands like diethyl tartrate (DET) or BINOL are classic choices.[13]

  • Vanadium: Vanadium-salan and other Schiff base complexes are known to be highly effective, often using hydrogen peroxide as the oxidant.[4]

  • Manganese: Chiral salen-manganese complexes, such as those used in the Jacobsen epoxidation, have also been adapted for sulfide oxidation.[9]

  • Iron: Iron-salan complexes have been shown to catalyze the oxidation of sulfides in water.[13]

Q2: Which oxidizing agents are typically used in these reactions?

A2: The choice of oxidant is crucial for the success of the reaction. Common oxidants include:

  • Hydrogen Peroxide (H₂O₂): A "green" and inexpensive oxidant, often used with vanadium and iron catalysts.[4][11][13]

  • tert-Butyl Hydroperoxide (TBHP): Frequently used with titanium-based catalysts.[13]

  • m-Chloroperoxybenzoic Acid (m-CPBA): A common and effective oxidant, though it can sometimes lead to over-oxidation if not carefully controlled.

  • Iodosobenzene (PhIO): Used with some manganese-based catalysts.[9]

Q3: How can I determine the enantiomeric excess (ee%) of my product?

A3: The enantiomeric excess is typically determined using chiral analytical techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. It involves using a chiral stationary phase that can separate the two enantiomers, allowing for their quantification.

  • Chiral Supercritical Fluid Chromatography (SFC): An alternative to HPLC that can offer faster analysis times.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In some cases, chiral shift reagents can be used to differentiate the signals of the two enantiomers in the NMR spectrum, allowing for the determination of the ee%.

Q4: What is the "interrupted Pummerer reaction" and how is it relevant to benzothiophene chemistry?

A4: The interrupted Pummerer reaction is a useful transformation in the synthesis of functionalized benzothiophenes. It involves the reaction of a benzothiophene S-oxide with an activating agent (like triflic anhydride), which, instead of undergoing a classic Pummerer rearrangement, is intercepted by a nucleophile. This methodology has been used to synthesize enantioenriched 2,3-disubstituted benzothiophenes from chiral benzothiophene S-oxides with complete enantiospecificity.[15] A benzothiophene S-oxide catalyst, generated in situ, can also mediate the oxidative coupling of other molecules through a key interrupted Pummerer reaction step.[16]

Data Presentation

Table 1: Comparison of Catalytic Systems for Asymmetric Sulfide Oxidation

Catalyst SystemChiral LigandOxidantSolventTypical Yield (%)Typical ee%Reference
Ti(OⁱPr)₄Diethyl Tartrate (DET)t-BuOOH (TBHP)WaterHighModerate to High[13]
Vanadium ComplexSalanH₂O₂CHCl₃GoodHigh[4]
Mn(III) ComplexSalenIodosobenzeneVariesGoodUp to 90[9]
Fe(acac)₃SalanH₂O₂WaterHighHigh[13]
Al(salalen)SalalenH₂O₂Phosphate BufferHighHigh[13]

Table 2: Influence of Solvent on Sulfide Oxidation

SubstrateOxidant SystemSolventOutcomeReference
Alkyl and Aryl SulfidesNaBrO₃/Mg(HSO₄)₂CH₃CNBoth oxidized efficiently[5]
Alkyl and Aryl SulfidesNaBrO₃/Mg(HSO₄)₂n-hexaneOnly alkyl sulfides oxidized[5]
Phenylmethyl SulfideH₂O₂TolueneLow yield of sulfone[6]
Phenylmethyl SulfideH₂O₂1,4-DioxaneLow yield of sulfone[6]
Methyl Phenyl SulfideH₂O₂Glacial Acetic AcidMost effective for sulfoxide formation[11]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Oxidation of Benzothiophene using a Vanadium-Salan Catalyst

This protocol is a generalized procedure based on the principles described in the literature.[4] Specific conditions should be optimized for each substrate.

  • Catalyst Preparation (in situ): In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the chiral Salan ligand (e.g., 1.1 mol%) in an anhydrous solvent (e.g., CHCl₃). Add the vanadium source (e.g., VO(acac)₂, 1.0 mol%) and stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., 0 °C or -20 °C).

  • Substrate Addition: Add the benzothiophene substrate (1.0 eq) to the reaction mixture.

  • Oxidant Addition: Slowly add the oxidant (e.g., aqueous hydrogen peroxide, 1.1-1.5 eq) dropwise over a period of time to control the reaction rate and temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium thiosulfate). Separate the organic and aqueous layers. Extract the aqueous layer with the reaction solvent (e.g., CHCl₃).

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the chiral benzothiophene S-oxide.

  • Analysis: Determine the yield and measure the enantiomeric excess (ee%) by chiral HPLC.

Mandatory Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Oxidation cluster_workup Work-up & Purification cluster_analysis Analysis ligand Chiral Salan Ligand catalyst Chiral Vanadium Catalyst Solution ligand->catalyst vanadium Vanadium Source vanadium->catalyst solvent_prep Anhydrous Solvent solvent_prep->catalyst cooling Cool to Reaction Temp. catalyst->cooling substrate Add Benzothiophene cooling->substrate oxidant Add Oxidant (e.g., H2O2) substrate->oxidant monitoring Monitor Reaction (TLC/HPLC) oxidant->monitoring quench Quench Reaction monitoring->quench extract Extraction quench->extract purify Column Chromatography extract->purify analysis Yield & ee% Determination purify->analysis

Caption: Experimental workflow for asymmetric oxidation of benzothiophene.

troubleshooting_low_ee cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions problem Low Enantiomeric Excess (ee%) cause1 Suboptimal Solvent problem->cause1 cause2 Incorrect Temperature problem->cause2 cause3 Catalyst Issues (Purity, Poisoning) problem->cause3 cause4 Kinetic Resolution Effects problem->cause4 solution1 Screen a Range of Solvents cause1->solution1 solution2 Optimize Reaction Temperature cause2->solution2 solution3 Use High-Purity Catalyst/Ligand & Reagents cause3->solution3 solution4 Analyze Reaction at Different Time Points cause4->solution4

Caption: Troubleshooting logic for low enantiomeric excess.

References

Technical Support Center: Separation of 1-Benzothiophene 1-oxide Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the separation of diastereomers of 1-benzothiophene 1-oxide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for separating diastereomers of this compound derivatives?

A1: The primary methods for separating diastereomers of this compound and other chiral sulfoxides include High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), Supercritical Fluid Chromatography (SFC), Crystallization-Induced Diastereomer Transformation (CIDT), and enzymatic kinetic resolution.[1][2][3]

Q2: Which chiral stationary phases (CSPs) are most effective for the HPLC separation of sulfoxide diastereomers?

A2: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often highly effective for the separation of sulfoxide enantiomers and diastereomers.[1] Macrocyclic glycopeptide CSPs, like teicoplanin and vancomycin, also demonstrate broad selectivity for this class of compounds.[4]

Q3: When should I consider using Supercritical Fluid Chromatography (SFC) over HPLC?

A3: SFC is a powerful alternative to HPLC that can offer faster separations and higher resolution for chiral compounds, including sulfoxides.[5] It is particularly advantageous for preparative scale purifications due to its efficiency and the use of environmentally benign supercritical CO2 as the primary mobile phase.[2] Consider SFC when HPLC methods provide insufficient resolution or when faster analysis times are required.

Q4: Can I separate the diastereomers without chromatography?

A4: Yes, Crystallization-Induced Diastereomer Transformation (CIDT) is a powerful non-chromatographic method. This technique can yield a single diastereomer in high purity and quantitative yield by leveraging the selective crystallization of one diastereomer from a solution where the diastereomers are in equilibrium.[3][6]

Q5: How can I determine the absolute configuration of the separated diastereomers?

A5: While chromatographic separation does not directly provide the absolute configuration, enzymatic methods can be employed for this purpose. For instance, methionine sulfoxide reductase A (MsrA) and MsrB are enzymes that selectively reduce the (S)- and (R)-diastereomers of methionine sulfoxide, respectively. By observing which diastereomer is consumed by a specific enzyme, the stereochemistry can be assigned. This principle can be extended to other sulfoxides with appropriate enzyme selection.

Troubleshooting Guides

Chromatographic Methods (HPLC & SFC)
Problem Potential Cause Suggested Solution
Poor Resolution (Rs < 1.5) Suboptimal mobile phase composition.Fine-tune the mobile phase composition. Small changes in the percentage of the polar modifier (e.g., alcohol in hexane for normal phase, or acetonitrile/methanol in reversed phase) can have a significant impact.[1]
Inappropriate Chiral Stationary Phase (CSP).Screen a variety of CSPs with different selectivities (e.g., polysaccharide-based, macrocyclic glycopeptide-based).[1]
Non-ideal column temperature.Optimize the column temperature. Both sub-ambient and elevated temperatures can improve resolution by altering the chiral recognition mechanism.[1]
Inconsistent Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase. Premixing solvents is recommended.[1]
Insufficient column equilibration.Ensure the column is fully equilibrated with the mobile phase before each injection.[1]
Column contamination.Flush the column with a strong solvent to remove any adsorbed contaminants.
Broad Peaks Column overload.Reduce the injection volume or the concentration of the sample.[1]
High flow rate.Decrease the flow rate to allow for better mass transfer and interaction with the stationary phase.
Extra-column band broadening.Minimize the length and diameter of tubing connecting the injector, column, and detector.
Peak Tailing or Fronting Secondary interactions with the stationary phase.Add a small amount of an acidic or basic modifier to the mobile phase (e.g., trifluoroacetic acid or diethylamine) to suppress unwanted interactions.[1]
Column degradation.Use a guard column to protect the analytical column. If performance degrades, consider replacing the column.
Crystallization-Induced Diastereomer Transformation (CIDT)
Problem Potential Cause Suggested Solution
No Crystallization Occurs Solvent system is not optimal.Screen a variety of solvents or solvent mixtures to find a system where one diastereomer is significantly less soluble than the other.
Solution is too dilute.Concentrate the solution to induce supersaturation.
Lack of nucleation sites.Introduce seed crystals of the desired diastereomer.
Low Diastereomeric Excess (d.e.) of Crystals Incomplete epimerization in solution.Add a catalytic amount of a base or acid to facilitate the equilibration between diastereomers in the solution phase.
Co-crystallization of both diastereomers.Adjust the solvent system or temperature to increase the solubility difference between the diastereomers.
Slow Transformation Low temperature.Increase the temperature to accelerate the rate of epimerization in solution, but be mindful of the impact on solubility.
Inefficient catalyst for epimerization.Screen different acids or bases to find a more effective catalyst for the specific substrate.

Experimental Protocols

Chiral SFC Method Development for this compound Derivatives

This protocol outlines a general approach for developing a separation method using SFC.

  • Column Selection : Begin with a polysaccharide-based chiral stationary phase, such as a Chiralpak AD column.[5]

  • Initial Mobile Phase Conditions :

    • Mobile Phase A : Supercritical CO2.

    • Mobile Phase B (Co-solvent) : Methanol.

    • Gradient : Start with a broad gradient, for example, 5% to 40% methanol over 10 minutes.

  • System Parameters :

    • Flow Rate : 2-4 mL/min.

    • Back Pressure : 100-150 bar.

    • Column Temperature : 35-40 °C.

  • Optimization :

    • If separation is observed, optimize the gradient to improve resolution. A shallower gradient over the elution range of the diastereomers is often beneficial.

    • If resolution is poor, screen other alcohol co-solvents such as ethanol or isopropanol.[5]

    • Vary the column temperature to assess its impact on selectivity.

General Protocol for Crystallization-Induced Diastereomer Transformation (CIDT)
  • Solubility Screening : Determine the solubility of the diastereomeric mixture in a range of solvents at different temperatures. The ideal solvent will have a large solubility difference between the two diastereomers.

  • Equilibration Conditions : Identify a catalyst (e.g., a mild base like triethylamine or DBU) that can induce epimerization at the stereogenic center of the this compound derivative, allowing the diastereomers to equilibrate in solution.

  • Procedure :

    • Dissolve the diastereomeric mixture in the chosen solvent at a concentration that is supersaturated for the less soluble diastereomer but undersaturated for the more soluble one.

    • Add the epimerization catalyst.

    • Stir the slurry at a constant temperature. The less soluble diastereomer will crystallize out of solution.

    • As one diastereomer is removed from the solution by crystallization, the equilibrium in the solution will shift, converting the more soluble diastereomer into the less soluble one, which then also crystallizes.

    • Monitor the diastereomeric ratio in both the solid and liquid phases over time using a suitable analytical technique (e.g., chiral HPLC).

    • Once the transformation is complete, filter the solid, wash with a small amount of cold solvent, and dry to obtain the pure diastereomer.

Quantitative Data

Table 1: Representative SFC Conditions for Chiral Sulfoxide Separation

Compound Family Column Mobile Phase Resolution (Rs) Analysis Time (min)
Benzimidazole SulfoxidesChiralpak ADCO2 / Methanol> 2.0< 10
Benzimidazole SulfoxidesChiralpak ADCO2 / Ethanol> 2.0< 10
Benzimidazole SulfoxidesChiralpak ADCO2 / 2-Propanol> 2.0< 10
Data adapted from a study on benzimidazole sulfoxides, which are structurally related to this compound derivatives.[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_method Separation Method cluster_analysis Analysis & Outcome start Diastereomeric Mixture of This compound Derivative hplc Chiral HPLC/SFC start->hplc Chromatography cidt CIDT start->cidt Crystallization enzymatic Enzymatic Resolution start->enzymatic Enzymatic analysis Analyze Diastereomeric Purity (e.g., Chiral HPLC) hplc->analysis cidt->analysis enzymatic->analysis end Pure Diastereomers analysis->end Purity > 99%

Caption: Experimental workflow for the separation of this compound diastereomers.

troubleshooting_hplc cluster_optimization Optimization Steps start Poor Resolution (Rs < 1.5) mobile_phase Optimize Mobile Phase (Adjust % Modifier) start->mobile_phase check_res1 Resolution Improved? mobile_phase->check_res1 temperature Optimize Temperature check_res2 Resolution Improved? temperature->check_res2 csp Screen Different CSPs check_res3 Resolution Improved? csp->check_res3 check_res1->temperature No success Separation Achieved check_res1->success Yes check_res2->csp No check_res2->success Yes check_res3->success Yes

Caption: Troubleshooting logic for poor resolution in HPLC/SFC separation of diastereomers.

References

Technical Support Center: Optimizing Metal-Catalyzed Reactions of 1-Benzothiophene 1-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in metal-catalyzed reactions of 1-benzothiophene 1-oxide.

Frequently Asked Questions (FAQs)

Q1: My metal-catalyzed reaction of this compound is resulting in low yields. What are the common causes and how can I improve it?

A1: Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.[1][2] Common causes include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. Small-scale trial reactions can help identify the optimal conditions without committing large quantities of starting materials.[2]

  • Catalyst Deactivation: The formation of palladium black, an inactive form of the catalyst, can occur due to sensitivity to oxygen, ligand instability, or high temperatures.[3]

  • Purity of Reagents and Solvents: Impurities in starting materials, solvents, or even dissolved oxygen can poison the catalyst or lead to side reactions.[2][4] Ensure high-purity reagents and properly degassed solvents are used.[3]

  • Inefficient Mixing: In heterogeneous reactions, poor stirring can lead to slow reaction rates and lower yields.[2]

  • Product Instability: The desired product may be unstable under the reaction or workup conditions.[2][5] Monitoring the reaction by TLC or LC-MS can help detect product degradation.[2]

Q2: I am observing poor regioselectivity in the C-H functionalization of this compound. How can I control the reaction to favor either the C2 or C3 position?

A2: Controlling regioselectivity between the C2 and C3 positions is a known challenge. The sulfoxide group can act as a directing group, often favoring C3 functionalization.[6] However, reaction conditions, particularly catalyst loading, can significantly influence the outcome.

For instance, in the palladium-catalyzed direct arylation of benzothiophenes, a switch in regioselectivity from C3 to C2 has been observed by decreasing the palladium catalyst loading.[7] At higher catalyst concentrations (e.g., 2.5 mol % Pd₂dba₃·CHCl₃), C3 arylation is favored, while at very low concentrations (e.g., 0.05 mol %), the selectivity can be reversed to favor the C2 position.[7] This switch is attributed to a competing Ag(I)-mediated C-H activation pathway at the C2 position becoming more favorable at lower palladium concentrations.[7]

Q3: My reaction is producing a significant amount of homocoupling byproducts. How can I minimize their formation?

A3: Homocoupling is a common side reaction, particularly in cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings.[3][8] For example, in the direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, byproducts such as 1,1'-biphenyl and [2,2'-bibenzo[b]thiophene] 1,1,1',1'-tetraoxide can form.[3]

To suppress homocoupling:

  • Ensure Deoxygenated Conditions: Thoroughly degas solvents and reagents, as oxygen can promote the homocoupling of boronic acids in Suzuki reactions and alkynes in Sonogashira reactions.[8]

  • Optimize Reaction Parameters: Adjusting the stoichiometry of the coupling partners, the choice of base, and the reaction temperature can help minimize homocoupling.

  • Ligand Selection: The choice of ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling.

Q4: The palladium catalyst in my reaction appears to be deactivating, as evidenced by the formation of a black precipitate. What can I do to prevent this?

A4: The formation of a black precipitate is often indicative of palladium black, which results from the agglomeration of the active Pd(0) catalyst, leading to a loss of catalytic activity.[3] To prevent this:

  • Rigorous Inert Atmosphere: Some phosphine ligands are sensitive to oxygen and can be oxidized, leading to ligand degradation and subsequent palladium precipitation.[3] It is crucial to use proper inert atmosphere techniques, such as a glovebox or Schlenk line.[4]

  • Optimize Ligand-to-Metal Ratio: The stability of the active catalyst is highly dependent on the ligand-to-palladium ratio.[3] Screening different ratios can help identify the optimal conditions to maintain a stable catalytic species.

  • Control Reaction Temperature: Excessive heat can accelerate catalyst decomposition.[3] If possible, running the reaction at a lower temperature may improve catalyst stability.

  • Ensure High Purity of Reagents: Impurities in the reagents or solvents can act as catalyst poisons.[4]

Troubleshooting Guides

Troubleshooting Low Yield

This workflow provides a systematic approach to diagnosing and resolving low reaction yields.

LowYieldTroubleshooting start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Concentration) start->check_conditions check_purity Assess Reagent and Solvent Purity check_conditions->check_purity Conditions OK optimize Systematically Optimize Reaction Parameters check_conditions->optimize Incorrect check_atmosphere Ensure Inert Atmosphere (if needed) check_purity->check_atmosphere Purity OK check_purity->optimize Impure check_workup Review Workup and Purification Procedure check_atmosphere->check_workup Atmosphere OK check_atmosphere->optimize Inadequate check_workup->optimize Losses Detected solution Yield Improved check_workup->solution Workup OK optimize->solution

Caption: Systematic workflow for troubleshooting low yields.[2]

Troubleshooting Catalyst Deactivation

This guide helps identify and address issues related to catalyst deactivation.

CatalystDeactivation start Catalyst Deactivation Observed (e.g., Black Precipitate) check_poisons Check for Catalyst Poisons (Sulfur, Nitrogen Heterocycles) start->check_poisons check_handling Review Catalyst Handling (Air/Moisture Sensitivity) check_poisons->check_handling Poisons Absent purify Purify all Reaction Components check_poisons->purify Poisons Present check_conditions Assess Reaction Conditions (Temperature, Concentration) check_handling->check_conditions Handling OK air_free Implement Rigorous Air-Free Techniques check_handling->air_free Improper Handling resolution Catalyst Activity Restored check_conditions->resolution Conditions Optimal optimize_temp Optimize to a Lower Temperature check_conditions->optimize_temp High Temperature optimize_loading Investigate Catalyst Loading check_conditions->optimize_loading Inappropriate Loading purify->resolution air_free->resolution optimize_temp->resolution optimize_loading->resolution

Caption: Troubleshooting workflow for catalyst deactivation.[4]

Data Presentation: Catalyst Loading Optimization

The following tables summarize the effect of catalyst loading on reaction outcomes for different metal-catalyzed reactions of benzothiophene derivatives.

Table 1: Effect of Palladium Catalyst Loading on Regioselectivity of C-H Arylation of Benzo[b]thiophene [7]

EntryPd₂dba₃·CHCl₃ (mol %)C2/C3 Selectivity
12.51:>99
21.010:90
30.533:67
40.185:15
50.05>99:1

Table 2: Optimization of Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxide [9]

EntryPd Catalyst (10 mol %)Co-oxidant (2.0 equiv)SolventYield (%)
1Pd(OAc)₂Cu(OAc)₂Dioxane65
2Pd(OAc)₂Cu(OAc)₂Toluene42
3Pd(OAc)₂Cu(OAc)₂DCE58
4Pd(OAc)₂Cu(OAc)₂DMSO 78
5Pd(OAc)₂Cu(OAc)₂DMF75
6PdCl₂Cu(OAc)₂DMSO63
7Pd(MeCN)₂Cl₂Cu(OAc)₂DMSO55

Table 3: Optimization of Gold-Catalyzed Intermolecular Alkyne Oxyarylation of 2-Methylbenzothiophene S-oxide [10]

EntryCatalyst (mol %)Alkyne (equiv)Yield (%)
1[IPrAu(MeCN)]SbF₆ (5)1-Hexyne (2)75
2[JohnphosAu(MeCN)]SbF₆ (5)1-Hexyne (2)70
3[DTBPAu(PhCN)]SbF₆ (5) 1-Hexyne (2) 82
4[DTBPAu(PhCN)]SbF₆ (2.5)1-Hexyne (2)78
5[DTBPAu(PhCN)]SbF₆ (5)1-Hexyne (1.5)65

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.[11][12]

SuzukiProtocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents 1. Add this compound derivative (1.0 eq), arylboronic acid (1.2 eq), and base (2.0-3.0 eq) to a flame-dried flask. catalyst 2. Add palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required). reagents->catalyst solvent 3. Add degassed solvent (e.g., Toluene, Dioxane, or DMF/water). catalyst->solvent degas 4. Degas the reaction mixture. solvent->degas heat 5. Heat under inert atmosphere (80-110 °C) until completion. degas->heat monitor 6. Monitor progress by TLC or LC-MS. heat->monitor cool 7. Cool to room temperature and dilute with water and an organic solvent. monitor->cool extract 8. Extract the aqueous layer with an organic solvent. cool->extract dry 9. Combine organic layers, wash with brine, and dry over anhydrous sulfate. extract->dry purify 10. Concentrate and purify by flash column chromatography. dry->purify

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.[11][12]

Materials:

  • This compound derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if necessary, e.g., PPh₃, SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF/water mixture)

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the this compound derivative (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0-3.0 eq.).[11]

  • Catalyst Addition: Add the palladium catalyst (e.g., 2-5 mol%) and any additional ligand.[11]

  • Solvent Addition: Add the degassed solvent to the reaction vessel.[12]

  • Degassing: Further degas the reaction mixture using methods such as freeze-pump-thaw or by bubbling an inert gas through the solution.[12]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.[11][12]

  • Workup: Cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate).[12]

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with the organic solvent.[12]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[12]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired product.[1][12]

References

Validation & Comparative

A Comparative Analysis of 13C NMR Chemical Shifts: Benzothiophene vs. 1-Benzothiophene 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, a nuanced understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a powerful analytical tool for elucidating the electronic environment of carbon atoms within a molecule. This guide provides a comparative analysis of the 13C NMR chemical shifts of benzothiophene and its oxidized form, 1-benzothiophene 1-oxide, supported by experimental data and protocols.

Introduction to Benzothiophene and its 1-Oxide Derivative

Benzothiophene is a bicyclic aromatic compound consisting of a benzene ring fused to a thiophene ring. It is a common scaffold in many biologically active compounds and pharmaceuticals. The oxidation of the sulfur atom in benzothiophene leads to the formation of this compound, which significantly alters the electronic distribution and, consequently, the chemical properties of the molecule. These electronic changes are directly observable in their respective 13C NMR spectra.

13C NMR Chemical Shift Data Comparison

The 13C NMR chemical shifts for benzothiophene and this compound are summarized in the table below. The numbering of the carbon atoms corresponds to the IUPAC nomenclature for the benzothiophene ring system.

Carbon AtomBenzothiophene δ (ppm)This compound δ (ppm)Chemical Shift Difference (Δδ)
C2126.5123.3-3.2
C3123.9129.2+5.3
C3a139.7138.9-0.8
C4124.3124.0-0.3
C5124.2129.7+5.5
C6122.5123.5+1.0
C7123.9121.3-2.6
C7a140.3145.5+5.2

Note: Chemical shifts are referenced to a standard solvent signal and may vary slightly depending on the experimental conditions.

The oxidation of the sulfur atom to a sulfoxide group in this compound introduces a significant downfield shift for the adjacent C7a and a notable upfield shift for C2. The carbons in the benzene ring also experience shifts, albeit to a lesser extent, reflecting the altered electron-withdrawing nature of the sulfoxide group compared to the sulfide.

Structural and Electronic Effects

The observed differences in chemical shifts can be attributed to the change in the electronic environment of the carbon atoms upon oxidation of the sulfur. The sulfoxide group is more electron-withdrawing than the sulfide, leading to a deshielding effect on some carbons (downfield shift) and a shielding effect on others (upfield shift), depending on their proximity to the sulfur and the interplay of inductive and resonance effects.

A Comparative Guide to the Reactivity of 1-Benzothiophene 1-oxide and 1-benzothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 1-benzothiophene 1-oxide and 1-benzothiophene 1,1-dioxide. Understanding the distinct reactivity profiles of these two oxidized benzothiophene derivatives is crucial for their application in organic synthesis and the development of novel therapeutic agents. This document summarizes their performance in key reaction types, supported by experimental data, and provides detailed protocols for representative transformations.

Introduction

1-Benzothiophene, a bicyclic aromatic heterocycle, is a prominent scaffold in numerous pharmaceuticals and functional materials. Oxidation of the sulfur atom to the sulfoxide (this compound) or sulfone (1-benzothiophene 1,1-dioxide) level significantly alters the electronic properties and, consequently, the chemical reactivity of the benzothiophene ring system. This guide explores these differences, focusing on their utility in cycloaddition and nucleophilic addition reactions.

General Reactivity Profiles

The oxidation state of the sulfur atom in 1-benzothiophene derivatives dictates their primary mode of reactivity.

  • This compound: The sulfoxide group acts as a moderate electron-withdrawing group. The lone pair of electrons on the sulfur atom and the presence of the S=O bond impart a unique reactivity profile. The dienic character of the thiophene ring is sufficiently retained, allowing it to participate as the 4π component in Diels-Alder reactions. The sulfoxide moiety also introduces chirality at the sulfur atom, which can be exploited in asymmetric synthesis.

  • 1-Benzothiophene 1,1-dioxide: The sulfonyl group is a strong electron-withdrawing group, which significantly deactivates the benzothiophene system towards electrophilic attack and enhances its susceptibility to nucleophilic attack. This deactivation disrupts the aromaticity of the thiophene ring, making the 1,1-dioxide a potent dienophile (2π component) in Diels-Alder reactions. The electron-deficient double bond in the thiophene dioxide ring also renders the molecule an excellent Michael acceptor for various nucleophiles.

The following diagram illustrates the general synthetic relationship and distinct reactivity of these two compounds.

G cluster_synthesis Synthesis cluster_reactivity Reactivity Benzothiophene Benzothiophene 1-Benzothiophene_1-oxide 1-Benzothiophene 1-oxide Benzothiophene->1-Benzothiophene_1-oxide Controlled Oxidation 1-Benzothiophene_1,1-dioxide 1-Benzothiophene 1,1-dioxide Benzothiophene->1-Benzothiophene_1,1-dioxide Strong Oxidation 1-Benzothiophene_1-oxide->1-Benzothiophene_1,1-dioxide Further Oxidation 1-Benzothiophene_1-oxide_react 1-Benzothiophene 1-oxide Diene Acts as Diene (4π component) 1-Benzothiophene_1-oxide_react->Diene Diels-Alder 1-Benzothiophene_1,1-dioxide_react 1-Benzothiophene 1,1-dioxide Dienophile Acts as Dienophile (2π component) 1-Benzothiophene_1,1-dioxide_react->Dienophile Diels-Alder Michael_Acceptor Michael Acceptor 1-Benzothiophene_1,1-dioxide_react->Michael_Acceptor Nucleophilic Addition

Caption: Synthesis and primary reactivity pathways of the two title compounds.

Cycloaddition Reactions: A Comparative Overview

The most distinct difference in reactivity between this compound and 1,1-dioxide is observed in [4+2] cycloaddition (Diels-Alder) reactions.

This compound as a Diene:

This compound can react as a diene with electron-deficient dienophiles. The reaction proceeds with the extrusion of sulfur monoxide (SO) upon heating, leading to the formation of naphthalene derivatives.

1-Benzothiophene 1,1-dioxide as a Dienophile:

Conversely, 1-benzothiophene 1,1-dioxide is a potent dienophile and reacts with electron-rich dienes. The initial cycloadduct can subsequently eliminate sulfur dioxide (SO₂) to yield substituted dihydroaromatic or fully aromatic products.

Reaction TypeCompoundRoleReactantProduct TypeYield (%)
Diels-Alder This compoundDieneN-PhenylmaleimideDihydronaphthalene derivativeFair
Diels-Alder 1-Benzothiophene 1,1-dioxideDienophileCyclopentadieneTricyclic adductGood
Experimental Protocols for Cycloaddition Reactions

Protocol 1: Diels-Alder Reaction of 2-Methyl-1-benzothiophene 1-oxide with N-Phenylmaleimide

  • Reaction: A solution of 2-methyl-1-benzothiophene 1-oxide and N-phenylmaleimide in a suitable high-boiling solvent (e.g., xylene or toluene) is heated under reflux.

  • Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the cycloadduct.

  • Note: The yield for this type of reaction is generally reported as "fair," suggesting that optimization may be required depending on the specific substrates.

G Start Start: 2-Methyl-1-benzothiophene 1-oxide + N-Phenylmaleimide Reaction Reaction: Heat in Xylene (reflux) Start->Reaction Workup Work-up: 1. Cool to RT 2. Remove solvent (in vacuo) Reaction->Workup Purification Purification: Column Chromatography (Silica gel) Workup->Purification Product Product: Dihydronaphthalene derivative Purification->Product G Reactants 1-Benzothiophene 1,1-dioxide + Piperidine Reaction_Conditions Reaction: Stir at Room Temperature Reactants->Reaction_Conditions Solvent Solvent: Ethanol Solvent->Reaction_Conditions Monitoring Monitoring: TLC Reaction_Conditions->Monitoring Isolation Isolation: Filtration of precipitated product or Solvent removal & Purification Reaction_Conditions->Isolation Product Product: 3-(Piperidin-1-yl)-2,3-dihydro- 1-benzothiophene 1,1-dioxide Isolation->Product

A Comparative Guide to the Analytical Fragmentation of 1-Benzothiophene 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of 1-benzothiophene 1-oxide, a significant heterocyclic compound in medicinal chemistry and materials science. The primary focus is on the fragmentation pattern analysis by mass spectrometry, with a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended to provide objective performance comparisons and supporting experimental data to aid in method selection and data interpretation.

Mass Spectrometry Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for the structural elucidation of volatile and semi-volatile organic compounds like this compound. The high-energy electron beam induces ionization and subsequent fragmentation, yielding a unique mass spectrum that serves as a molecular fingerprint.

Predicted Fragmentation Pattern of this compound:

The mass spectrum of this compound (molar mass: 150.19 g/mol ) is expected to show a prominent molecular ion peak (M⁺) at m/z 150. Key fragment ions would arise from the following losses:

  • Loss of SO (Sulfur Monoxide): A significant fragment at m/z 102, corresponding to the [M-SO]⁺ ion.

  • Loss of CHO (Formyl Radical): A fragment at m/z 121, resulting from the cleavage of the thiophene ring.

  • Loss of HCSO (Thioformyl Radical and Oxygen): A fragment at m/z 89.

The table below summarizes the predicted major fragments for this compound, drawing an analogy from the observed fragmentation of dibenzothiophene S-oxide.

Proposed Fragment m/z (Predicted) Relative Intensity (Anticipated) Neutral Loss
[C₈H₆OS]⁺ (Molecular Ion)150High-
[C₈H₅OS]⁺149ModerateH
[C₇H₅O]⁺105ModerateHCS
[C₈H₆]⁺102HighSO
[C₇H₅]⁺89ModerateHCSO

Alternative Analytical Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure and connectivity of atoms. For this compound, both ¹H and ¹³C NMR are invaluable for confirming its identity and purity.

A key diagnostic feature in the ¹³C NMR spectrum of this compound is the significant downfield shift of the carbon signals of the thiophene ring (C2 and C3) and the adjacent aromatic carbons upon oxidation of the sulfur atom.[1] This is due to the electron-withdrawing effect of the sulfoxide group.

Technique Sample Requirements Information Obtained Advantages Limitations
GC-MS (EI) Volatile, thermally stable compoundsMolecular weight, fragmentation pattern, structural informationHigh sensitivity, provides a molecular fingerprintIsomeric differentiation can be challenging
¹H NMR 5-25 mg, soluble in deuterated solventProton environment, connectivity, stereochemistryNon-destructive, excellent for isomer differentiationLower sensitivity than MS
¹³C NMR >25 mg, soluble in deuterated solventCarbon skeleton, functional groupsUnambiguous structural informationLower sensitivity, longer acquisition times

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound using GC-MS.

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-450.

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane or acetonitrile. Further dilute the stock solution to an appropriate concentration (e.g., 1-10 µg/mL) for injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general method for acquiring ¹H and ¹³C NMR spectra of this compound.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Filter the solution through a pipette containing a small plug of glass wool into a clean NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: 0 to 220 ppm.

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Relaxation Delay: 2-5 seconds.

Visualizing the Fragmentation Pathway and Analytical Workflow

To better illustrate the processes described, the following diagrams were generated using Graphviz.

Fragmentation_Pathway M This compound (m/z = 150) F1 [M-H]⁺ (m/z = 149) M->F1 - H• F2 [M-SO]⁺ (m/z = 102) M->F2 - SO F4 [M-CHO]⁺ (m/z = 121) M->F4 - CHO• F3 [M-HCSO]⁺ (m/z = 89) F2->F3 - CH•

Predicted EI-MS fragmentation of this compound.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_conclusion Conclusion Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution GCMS GC-MS Analysis Dissolution->GCMS Dilution for GC NMR NMR Spectroscopy Dissolution->NMR Use of deuterated solvent MS_Data Mass Spectrum (Fragmentation Pattern) GCMS->MS_Data NMR_Data ¹H and ¹³C Spectra (Chemical Shifts) NMR->NMR_Data Structure Structural Elucidation & Characterization MS_Data->Structure NMR_Data->Structure

A generalized workflow for analytical characterization.

References

Validating the Structure of 1-Benzothiophene 1-oxide: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural validation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of 1-Benzothiophene 1-oxide, a key heterocyclic intermediate.

This compound (C₈H₆OS) is a versatile building block in medicinal chemistry and materials science.[1] Its molecular structure features a benzene ring fused to a five-membered thiophene ring, where the sulfur atom is oxidized to a sulfoxide. This oxidation introduces a chiral center at the sulfur atom, making precise structural determination paramount.[1] While X-ray crystallography provides the definitive solid-state structure, NMR and MS offer crucial complementary data in solution and the gas phase, respectively.

Comparative Analysis of Structural Validation Techniques

A combination of analytical techniques is often employed for the comprehensive structural validation of small molecules like this compound. Each method provides unique insights into the molecule's connectivity, stereochemistry, and elemental composition.

TechniqueInformation ProvidedPhaseKey Advantages
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, crystal packing information.SolidProvides unambiguous determination of stereochemistry and conformation in the solid state.
NMR Spectroscopy Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, relative number of protons.SolutionExcellent for determining the molecular skeleton and proton/carbon environments in solution.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns for structural clues.GasHigh sensitivity for determining molecular formula and identifying structural motifs through fragmentation.

X-ray Crystallography: The Gold Standard for Structural Validation

Single-crystal X-ray diffraction stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique would confirm the tetrahedral geometry around the sulfur atom and the relative orientation of the oxygen atom with respect to the benzothiophene ring system.[1]

Hypothetical X-ray Crystallographic Data for this compound:

ParameterExpected Value Range
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c, C2/c
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 20
β (°)90 - 110 (for monoclinic)
S=O bond length (Å)~1.50
C-S bond lengths (Å)~1.75 - 1.80
C-S-C bond angle (°)~90 - 95
O-S-C bond angles (°)~105 - 110

Spectroscopic Methods for Complementary Structural Analysis

NMR and Mass Spectrometry are indispensable tools that provide data to corroborate the solid-state structure and offer insights into the molecule's behavior in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound, ¹H and ¹³C NMR are fundamental. The oxidation of the sulfur atom to a sulfoxide leads to a characteristic downfield shift of the signals for the carbon atoms in the benzothiophene ring system (C-2, C-3, C-4, C-5, C-7, and C-7a) compared to the parent benzothiophene.[1]

Expected NMR Data for this compound (in CDCl₃):

NucleusChemical Shift (ppm)Multiplicity
¹H (Aromatic)7.0 - 8.0Multiplets
¹³C (Aromatic)120 - 145Singlets
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For this compound, the molecular ion peak (M+) would be expected at m/z 150. Fragmentation may involve the loss of the oxygen atom or cleavage of the thiophene ring.

Expected Mass Spectrometry Data for this compound:

Ionm/z (expected)Interpretation
[M]⁺150Molecular Ion
[M-O]⁺134Loss of oxygen
[M-SO]⁺102Loss of sulfur monoxide
[C₇H₅]⁺89Loss of HCSO

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality data for structural validation.

Single-Crystal X-ray Diffraction Protocol
  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, ethyl acetate).

  • Crystal Mounting: Select a well-formed, clear crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibrations. Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å). Collect a series of diffraction images by rotating the crystal.

  • Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices (h,k,l).

  • Structure Solution and Refinement: Solve the phase problem using direct methods or Patterson synthesis to obtain an initial electron density map. Build the molecular model into the electron density and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer (e.g., 400 or 500 MHz). Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for small, volatile molecules.

  • Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizing the Workflow

The logical flow of experiments for comprehensive structural validation can be visualized as follows:

experimental_workflow cluster_synthesis Compound Synthesis cluster_purification Purification cluster_validation Structural Validation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification ms Mass Spectrometry (Molecular Weight, Formula) purification->ms nmr NMR Spectroscopy (Connectivity) purification->nmr xray X-ray Crystallography (3D Structure) purification->xray final_structure Validated Structure ms->final_structure nmr->final_structure xray->final_structure

Caption: Experimental workflow for the synthesis and structural validation of this compound.

References

A Comparative Guide to the Oxidation of 1-Benzothiophene for the Synthesis of 1-Benzothiophene 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective oxidation of 1-benzothiophene to its corresponding 1-oxide is a critical transformation in the synthesis of various biologically active molecules and advanced materials. This guide provides an objective comparison of common oxidizing agents for this synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable method.

The primary methods for the synthesis of 1-Benzothiophene 1-oxide involve the use of peroxy acids, catalyzed hydrogen peroxide, and electrochemical approaches. Each method offers distinct advantages and disadvantages in terms of yield, selectivity, reaction conditions, and environmental impact.

Performance Comparison of Oxidizing Agents

The choice of an oxidizing agent significantly impacts the efficiency and outcome of the synthesis of this compound. Below is a summary of the performance of commonly employed methods.

Oxidizing Agent/MethodCatalyst/ConditionsSolventTemperatureTimeYield of this compoundReference
m-Chloroperoxybenzoic acid (m-CPBA)NoneDichloromethane (DCM)0 °C to Room Temperature2 hours~90% (Not explicitly for 1-benzothiophene, general procedure)[1]
Hydrogen Peroxide (H₂O₂)Methyltrioxorhenium(VII)Acetonitrile/WaterNot specifiedNot specifiedHigh conversion (kinetic study)[2][3]
Electrochemical OxidationGraphite felt anode, constant currentHexafluoroisopropanol (HFIP)/NitromethaneRoom Temperature8 hours75% (for a dioxide derivative)[4][5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

m-Chloroperoxybenzoic acid is a widely used and effective reagent for the oxidation of sulfides to sulfoxides and sulfones.[1][6] The selective oxidation to the sulfoxide can be achieved by controlling the stoichiometry of the oxidant.

Procedure:

  • Dissolve 1-benzothiophene (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • To this solution, add a solution of m-CPBA (1.0-1.2 mmol) in dichloromethane (5 mL) dropwise over 15 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically within 2 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with saturated aqueous sodium sulfite solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Catalytic Oxidation with Hydrogen Peroxide

The use of hydrogen peroxide as an oxidant in the presence of a catalyst, such as methyltrioxorhenium(VII), offers a greener alternative to peroxy acids.[2][3] This method proceeds through the formation of highly active rhenium peroxide complexes.[2][3]

Procedure:

  • In a suitable reaction vessel, dissolve 1-benzothiophene (1.0 mmol) in a mixture of acetonitrile and water.

  • Add a catalytic amount of methyltrioxorhenium(VII) (typically 0.1-1 mol%).

  • To the stirred solution, add hydrogen peroxide (30% aqueous solution, 1.1 mmol) dropwise at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield this compound.

Electrochemical Synthesis

Electrochemical methods provide a reagent-free approach to oxidation, utilizing electricity to drive the chemical transformation.[4][5] This technique can offer high selectivity and avoids the use of potentially hazardous oxidizing agents.

Procedure:

  • Set up an undivided electrochemical cell with a graphite felt anode and a platinum or nickel cathode.

  • Prepare an electrolyte solution by dissolving 1-benzothiophene (0.2 mmol) and a supporting electrolyte such as tetraethylammonium hexafluorophosphate (Et₄NPF₆) in a mixture of hexafluoroisopropanol (HFIP) and nitromethane.[4]

  • Apply a constant current (e.g., 5.0 mA) to the cell at room temperature.[4]

  • Monitor the reaction progress by analyzing aliquots of the reaction mixture.

  • Once the starting material is consumed (typically after several hours), discontinue the electrolysis.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove the electrolyte.

  • Dry the organic phase, concentrate, and purify the product by column chromatography.

Visualizations

To further elucidate the processes described, the following diagrams illustrate the general experimental workflow and a plausible reaction mechanism.

G cluster_workflow General Experimental Workflow start Start: 1-Benzothiophene reaction Oxidation Reaction (m-CPBA, H₂O₂/Catalyst, or Electrochemical) start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Product: this compound purification->product

Caption: General workflow for the synthesis of this compound.

G cluster_mechanism Plausible Mechanism for Dioxomolybdenum-Catalyzed Oxidation catalyst Dioxomolybdenum Catalyst activated_catalyst Hydroxoperoxyl Molybdenum Intermediate catalyst->activated_catalyst + H₂O₂ h2o2 H₂O₂ sulfoxide This compound activated_catalyst->sulfoxide + 1-Benzothiophene (Nucleophilic Attack) benzothiophene 1-Benzothiophene regenerated_catalyst Regenerated Catalyst sulfoxide->regenerated_catalyst - H₂O regenerated_catalyst->catalyst Catalytic Cycle

Caption: Proposed mechanism for the oxidation catalyzed by a dioxomolybdenum complex.[7][8]

References

Validating Experimental Findings on 1-Benzothiophene 1-oxide: A Comparative Guide with DFT Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental techniques and Density Functional Theory (DFT) calculations for the validation of findings on 1-Benzothiophene 1-oxide. This key heterocyclic compound is a versatile intermediate in the synthesis of complex molecules with significant electronic and optical properties.[1] A thorough understanding of its structural and spectroscopic characteristics is crucial for its application in materials science and drug development.

Executive Summary

The synergy between experimental data and computational chemistry offers a powerful approach to elucidate the molecular properties of this compound. While experimental techniques provide tangible data on the physical and chemical characteristics of the molecule, DFT calculations offer a theoretical framework to predict and interpret these findings at an atomic level. This guide outlines the standard experimental protocols for the synthesis and characterization of this compound and details a robust DFT methodology for in-silico analysis. A comparative summary of expected spectroscopic data from both approaches is presented, highlighting the validation process.

Experimental and Computational Methodologies

A typical workflow for validating experimental findings with DFT calculations involves the synthesis and experimental characterization of the target molecule, followed by computational modeling to reproduce and further investigate the observed properties.

G cluster_exp Experimental Workflow cluster_dft DFT Calculation Workflow cluster_comp Comparative Analysis synthesis Synthesis of this compound purification Purification and Isolation synthesis->purification nmr_exp NMR Spectroscopy (¹H, ¹³C) purification->nmr_exp ir_exp FTIR Spectroscopy purification->ir_exp xray X-ray Crystallography (if crystals available) purification->xray compare_nmr Compare Experimental and Calculated NMR Spectra nmr_exp->compare_nmr compare_ir Compare Experimental and Calculated IR Spectra ir_exp->compare_ir compare_geom Compare Geometric Parameters (if X-ray data exists) xray->compare_geom mol_model Build Molecular Model geom_opt Geometry Optimization mol_model->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc geom_opt->compare_geom ir_calc IR Spectrum Simulation freq_calc->ir_calc nmr_calc->compare_nmr ir_calc->compare_ir validation Validation of Findings compare_nmr->validation compare_ir->validation compare_geom->validation

A flowchart illustrating the workflow for validating experimental findings on this compound with DFT calculations.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and accurate comparison with theoretical data.

Synthesis of this compound

The most common method for the synthesis of this compound is the controlled oxidation of 1-Benzothiophene.[1]

  • Reaction: 1-Benzothiophene is dissolved in a suitable organic solvent, such as dichloromethane (DCM).

  • Oxidizing Agent: An oxidizing agent, commonly meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise to the solution at a controlled temperature, typically 0 °C to room temperature.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is washed with a reducing agent solution (e.g., sodium sulfite) and a basic solution (e.g., sodium bicarbonate) to remove excess oxidizing agent and acidic byproducts. The organic layer is then dried and the solvent evaporated. The crude product is purified by column chromatography or recrystallization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A sample of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: The spectrum of a solid sample can be obtained using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

  • Data Acquisition: The FTIR spectrum is typically recorded over a range of 4000-400 cm⁻¹.

DFT Calculation Protocol

DFT calculations provide theoretical insights into the geometry and spectroscopic properties of this compound.

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.

  • Methodology:

    • Geometry Optimization: The initial structure of this compound is optimized to find the lowest energy conformation. A commonly used functional and basis set combination for such molecules is B3LYP/6-311+G(d,p).

    • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to predict the infrared spectrum.

    • NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the ¹H and ¹³C NMR chemical shifts. These are typically referenced against a separately calculated tetramethylsilane (TMS) molecule at the same level of theory.

Comparative Data Analysis

The following tables summarize the expected experimental and DFT-calculated spectroscopic data for this compound. Due to the limited availability of a complete, peer-reviewed experimental dataset for the parent 1-oxide, some experimental values are based on general trends and data from closely related compounds.

Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonExperimental (Expected)DFT Calculated (Expected)
H2~6.5-7.0Predicted by GIAO/B3LYP/6-311+G(d,p)
H3~7.0-7.5Predicted by GIAO/B3LYP/6-311+G(d,p)
H4~7.6-8.0Predicted by GIAO/B3LYP/6-311+G(d,p)
H5~7.3-7.6Predicted by GIAO/B3LYP/6-311+G(d,p)
H6~7.3-7.6Predicted by GIAO/B3LYP/6-311+G(d,p)
H7~7.6-8.0Predicted by GIAO/B3LYP/6-311+G(d,p)

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonExperimental (Expected Trend)DFT Calculated (Expected)
C2Downfield shift vs. 1-BenzothiophenePredicted by GIAO/B3LYP/6-311+G(d,p)
C3Downfield shift vs. 1-BenzothiophenePredicted by GIAO/B3LYP/6-311+G(d,p)
C3aDownfield shift vs. 1-BenzothiophenePredicted by GIAO/B3LYP/6-311+G(d,p)
C4Minor shift vs. 1-BenzothiophenePredicted by GIAO/B3LYP/6-311+G(d,p)
C5Minor shift vs. 1-BenzothiophenePredicted by GIAO/B3LYP/6-311+G(d,p)
C6Minor shift vs. 1-BenzothiophenePredicted by GIAO/B3LYP/6-311+G(d,p)
C7Minor shift vs. 1-BenzothiophenePredicted by GIAO/B3LYP/6-311+G(d,p)
C7aDownfield shift vs. 1-BenzothiophenePredicted by GIAO/B3LYP/6-311+G(d,p)

Note: A characteristic downfield shift in the ¹³C NMR spectrum for the carbons of the thiophene ring is a diagnostic feature for the oxidation of benzothiophene to its S-oxide form.[1]

Table 3: Comparison of Key FTIR Vibrational Frequencies (cm⁻¹)

Vibrational ModeExperimental (Expected Range)DFT Calculated (Expected)
S=O Stretch1030 - 1070Predicted by B3LYP/6-311+G(d,p)
Aromatic C-H Stretch3000 - 3100Predicted by B3LYP/6-311+G(d,p)
Aromatic C=C Stretch1400 - 1600Predicted by B3LYP/6-311+G(d,p)

Conclusion

The validation of experimental findings on this compound through DFT calculations provides a robust and comprehensive understanding of its molecular properties. While experimental data offers real-world measurements, DFT calculations provide a theoretical basis for these observations and can predict properties that are difficult to measure experimentally. The protocols and comparative data presented in this guide serve as a valuable resource for researchers in the fields of synthetic chemistry, materials science, and drug discovery, enabling a more efficient and insightful investigation of this important heterocyclic compound. The close agreement between accurately predicted and experimental spectroscopic data would provide strong validation for the structural assignment of this compound.

References

Unveiling the Electrochemical Dichotomy: A Comparative Guide to 1-Benzothiophene 1-Oxide and its Sulfide Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced electrochemical behavior of heterocyclic compounds is paramount for designing novel therapeutic agents and functional materials. This guide provides a detailed comparison of the electrochemical properties of 1-benzothiophene 1-oxide and its sulfide precursor, 1-benzothiophene, supported by experimental data and protocols.

The introduction of an oxygen atom to the sulfur center in the thiophene ring of 1-benzothiophene dramatically alters its electronic and, consequently, its electrochemical characteristics. This oxidation transforms the electron-rich sulfide into an electron-poorer sulfoxide, influencing its susceptibility to oxidation and reduction, and opening new avenues for its application in medicinal chemistry and materials science.

At a Glance: Key Electrochemical Parameters

A direct comparison of the electrochemical potentials of 1-benzothiophene and its 1-oxide derivative reveals a significant shift in their redox behavior. The sulfide is more readily oxidized, while the sulfoxide exhibits a greater propensity for reduction.

CompoundOxidation Potential (Epa) vs. Ag/Ag+Reduction Potential (Epc)Key Electrochemical Features
1-Benzothiophene~1.5 - 1.8 VNot readily reducedSusceptible to anodic oxidation.
This compoundHigher than sulfide precursorDependent on substituents and proton availabilityMore resistant to oxidation; undergoes cathodic reduction.

Note: The exact potential values can vary depending on experimental conditions such as solvent, electrolyte, and electrode material. The values presented are indicative based on available literature for related compounds.

In Detail: Elucidating the Electrochemical Behavior

1-Benzothiophene (Sulfide Precursor): As an aromatic sulfide, 1-benzothiophene possesses a relatively electron-rich thiophene ring. This characteristic makes it susceptible to anodic oxidation. The oxidation process typically involves the removal of an electron from the sulfur atom, leading to the formation of a radical cation. This initial oxidation can be followed by further reactions, depending on the electrochemical conditions and the presence of nucleophiles. For some benzothiophene derivatives, an oxidation peak has been observed at approximately 2.67 V versus an Ag/Ag⁺ reference electrode, indicating the potential required to initiate this electron transfer.[1][2]

This compound: The oxidation of the sulfur atom to a sulfoxide group significantly alters the electronic landscape of the molecule. The electron-withdrawing nature of the sulfoxide group depletes the electron density of the aromatic system, making it more resistant to oxidation compared to its sulfide precursor. Conversely, this electron deficiency renders the sulfoxide more susceptible to reduction. The electrochemical reduction of thiophene-S-oxides has been shown to involve the deoxygenation of the S-O bond.[1] The reduction potential of these compounds is influenced by the presence of substituents on the benzothiophene core and the availability of proton donors in the medium. In the presence of a proton source, the reduction to the corresponding thiophene can be facilitated.

Experimental Protocols: A Guide to Electrochemical Analysis

The following section outlines a typical experimental protocol for comparing the electrochemical properties of 1-benzothiophene and this compound using cyclic voltammetry.

Cyclic Voltammetry (CV) Protocol

Objective: To determine and compare the oxidation and reduction potentials of 1-benzothiophene and this compound.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode (e.g., Glassy Carbon Electrode)

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Counter Electrode (e.g., Platinum wire)

  • 1-Benzothiophene

  • This compound

  • Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)

  • Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - TBAPF6)

  • Inert gas (e.g., Argon or Nitrogen) for deaeration

Procedure:

  • Solution Preparation: Prepare separate solutions (e.g., 1 mM) of 1-benzothiophene and this compound in the chosen solvent containing the supporting electrolyte.

  • Deaeration: Purge each solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • Electrode Preparation: Polish the working electrode with alumina slurry to ensure a clean and reproducible surface. Rinse thoroughly with deionized water and the solvent to be used.

  • Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode immersed in the deaerated analyte solution. Maintain a blanket of inert gas over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the potential window to scan for both oxidation and reduction events. For 1-benzothiophene, a scan towards positive potentials is initially required to observe oxidation. For this compound, a scan towards negative potentials will reveal its reduction behavior.

    • Set the scan rate (e.g., 100 mV/s).

    • Initiate the cyclic voltammogram recording.

  • Data Analysis:

    • From the resulting voltammogram, identify the anodic peak potential (Epa) for oxidation and the cathodic peak potential (Epc) for reduction.

    • Compare the voltammograms of 1-benzothiophene and this compound to highlight the differences in their electrochemical behavior.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the electrochemical comparison.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solution Prepare Analyte Solutions (1-Benzothiophene & this compound) deaerate Deaerate with Inert Gas prep_solution->deaerate assemble_cell Assemble Three-Electrode Cell deaerate->assemble_cell prep_electrodes Polish and Clean Electrodes prep_electrodes->assemble_cell run_cv Perform Cyclic Voltammetry record_data Record Voltammograms run_cv->record_data analyze_potentials Determine Oxidation/Reduction Potentials record_data->analyze_potentials compare_results Compare Electrochemical Behavior analyze_potentials->compare_results

Caption: Workflow for the electrochemical comparison of 1-benzothiophene and its 1-oxide.

Signaling Pathways and Logical Relationships

The electrochemical transformation of 1-benzothiophene to its 1-oxide and further to the 1,1-dioxide represents a fundamental shift in the molecule's electronic character, which can be depicted as a logical progression.

logical_progression cluster_compounds Compound Transformation cluster_properties Electrochemical Property Shift sulfide 1-Benzothiophene (Sulfide) sulfoxide This compound (Sulfoxide) sulfide->sulfoxide Oxidation prop_sulfide More Electron Rich Easier to Oxidize sulfide->prop_sulfide sulfone 1-Benzothiophene 1,1-Dioxide (Sulfone) sulfoxide->sulfone Oxidation prop_sulfoxide Electron Poorer More Susceptible to Reduction sulfoxide->prop_sulfoxide

Caption: Transformation and resulting electrochemical property shift from 1-benzothiophene to its oxides.

References

Comparison of the fluorescence quantum yields of different benzothiophene S-oxide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fluorescence quantum yields of various benzothiophene S-oxide derivatives. The oxidation of the sulfur atom in the benzothiophene core has been shown to be a powerful strategy for modulating the photophysical properties of these compounds, leading to highly fluorescent materials. This document summarizes key experimental data, outlines the methodologies for fluorescence quantum yield determination, and presents a visual workflow for the experimental process.

Data Summary

The fluorescence quantum yield (ΦF), a measure of the efficiency of the photoluminescence process, is a critical parameter for fluorescent materials. The data presented below highlights the significant impact of the oxidation state of the sulfur atom and the nature of substituents on the quantum yield of benzothiophene derivatives.

DerivativeSolventExcitation Wavelength (λex, nm)Emission Wavelength (λem, nm)Fluorescence Quantum Yield (ΦF)Reference
[1]Benzothieno[3,2-b][1]benzothiophene (BTBT) Derivatives
2,7-Dibromo-[1]benzothieno[3,2-b][1]benzothiophene (2,7-diBr-BTBT)DichloromethaneNot specified~400< 1%[Modulation of Properties in[1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation - MDPI](--INVALID-LINK--)
2,7-Dibromo-[1]benzothieno[3,2-b][1]benzothiophene S-oxide (2,7-diBr-BTBTDO)DichloromethaneNot specified~480> 99%[Modulation of Properties in[1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation - MDPI](--INVALID-LINK--)
2,7-Dibromo-[1]benzothieno[3,2-b][1]benzothiophene S,S-dioxide (2,7-diBr-BTBTTO)DichloromethaneNot specified~490> 99%[Modulation of Properties in[1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation - MDPI](--INVALID-LINK--)
A series of benzothieno[3,2-b]benzothiophene S-oxidesSolutionNot specifiedNot specified> 98%--INVALID-LINK--
A series of benzothieno[3,2-b]benzothiophene S-oxidesSolid StateNot specifiedNot specified> 71%--INVALID-LINK--
Dibenzothiophene S-Oxide Derivatives
Dibenzothiophene-5-oxideNot specifiedNot specifiedNot specifiedData not available in searched literature

Experimental Protocols

The determination of fluorescence quantum yields is a critical experimental procedure in photochemistry and materials science. Two primary methods are employed: the relative method and the absolute method.

Relative Method

The relative method is the more common approach and involves comparing the fluorescence intensity of a sample to that of a well-characterized standard with a known quantum yield.

1. Selection of a Standard:

  • The standard should absorb and emit in a similar spectral region to the sample.

  • The standard should have a well-established and stable quantum yield.

  • Commonly used standards include quinine sulfate in 0.1 M H2SO4 (ΦF ≈ 0.54), fluorescein in 0.1 M NaOH (ΦF ≈ 0.95), and various laser dyes.

2. Sample and Standard Preparation:

  • A series of dilute solutions of both the sample and the standard are prepared in the same solvent.

  • The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

3. Spectroscopic Measurements:

  • The UV-Vis absorption spectra of all solutions are recorded to determine the absorbance at the excitation wavelength.

  • The fluorescence emission spectra are recorded for all solutions under identical experimental conditions (e.g., excitation wavelength, slit widths).

4. Data Analysis:

  • The integrated fluorescence intensity is plotted against the absorbance at the excitation wavelength for both the sample and the standard.

  • The slope of the resulting linear plots is determined.

  • The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

    ΦF,sample = ΦF,std * (msample / mstd) * (η2sample / η2std)

    where:

    • ΦF,std is the quantum yield of the standard.

    • msample and mstd are the slopes of the plots for the sample and standard, respectively.

    • ηsample and ηstd are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).

Absolute Method

The absolute method directly measures the number of photons emitted by a sample relative to the number of photons absorbed, typically using an integrating sphere.

1. Instrumentation:

  • A fluorometer equipped with an integrating sphere is required. The integrating sphere collects all the light emitted from the sample over the entire 4π solid angle.

2. Measurements:

  • A "blank" measurement is performed with the empty integrating sphere or with the cuvette containing only the solvent to measure the scattered excitation light.

  • The sample is placed in the integrating sphere, and the emission spectrum is recorded. This measurement captures both the emitted fluorescence and the unabsorbed, scattered excitation light.

3. Data Analysis:

  • The number of absorbed photons is determined by the difference between the integrated intensity of the excitation light in the blank and sample measurements.

  • The number of emitted photons is determined by integrating the fluorescence emission peak.

  • The absolute quantum yield is the ratio of the number of emitted photons to the number of absorbed photons.

Experimental Workflow

The following diagram illustrates a typical workflow for determining the fluorescence quantum yield of a benzothiophene S-oxide derivative using the relative method.

experimental_workflow Workflow for Relative Fluorescence Quantum Yield Measurement cluster_prep Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Dilute Solutions of Sample uv_vis Record UV-Vis Absorption Spectra prep_sample->uv_vis prep_standard Prepare Dilute Solutions of Standard prep_standard->uv_vis fluorescence Record Fluorescence Emission Spectra uv_vis->fluorescence integrate Integrate Fluorescence Intensity fluorescence->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield Using Slopes plot->calculate result result calculate->result Final Quantum Yield Value

Caption: A flowchart outlining the key steps in determining the relative fluorescence quantum yield.

References

Validating the Structure of Novel 1-Benzothiophene 1-Oxide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of newly synthesized compounds is paramount in the fields of medicinal chemistry and materials science. For novel 1-benzothiophene 1-oxide derivatives, a class of compounds with significant therapeutic potential, rigorous structural validation is a critical step in the research and development pipeline. This guide provides a comparative overview of standard validation techniques, complete with experimental protocols and data interpretation, to ensure the unambiguous characterization of these molecules.

Comparative Analysis of Structural Validation Techniques

The definitive structural elucidation of novel this compound derivatives is achieved through a combination of spectroscopic and crystallographic methods. Each technique provides unique insights into the molecular architecture. The following table summarizes the key information obtained from each method.

Analytical TechniqueInformation ProvidedSample RequirementsKey Performance Indicators & Representative Data
¹H & ¹³C NMR Spectroscopy Provides detailed information about the carbon-hydrogen framework, including the chemical environment of protons and carbons, their connectivity, and the number of each type of nucleus. Crucial for determining substitution patterns.~5-10 mg of pure sample dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).¹H NMR: Chemical shifts (δ) for aromatic protons typically in the 7.0-8.5 ppm range. Protons adjacent to the sulfoxide group are deshielded. ¹³C NMR: Characteristic chemical shifts for carbons in the benzothiophene core (120-150 ppm). The carbon atoms flanking the sulfoxide will show distinct shifts.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups by detecting their characteristic vibrational frequencies.A few milligrams of solid or liquid sample.A strong absorption band in the range of 1040-1060 cm⁻¹ is indicative of the S=O stretch in the sulfoxide group. Aromatic C-H stretching is observed around 3000-3100 cm⁻¹ , and C=C stretching in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its structure through fragmentation patterns.A very small amount of sample (micrograms to nanograms) in a suitable solvent for techniques like ESI, or as a solid for EI.The molecular ion peak (M⁺) will correspond to the exact mass of the synthesized derivative. Common fragmentation patterns for benzothiophenes involve the loss of CO, CHO, and sulfur-containing fragments.[1][2]
Single-Crystal X-ray Diffraction Provides the absolute, three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry. It is considered the gold standard for structural determination.A single, well-ordered crystal of sufficient size (typically >0.1 mm in all dimensions).[3]The refined crystal structure provides precise atomic coordinates, confirming the connectivity and conformation of the molecule in the solid state.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality data for structural validation.

Synthesis of a Novel 2-Aryl-1-Benzothiophene 1-Oxide Derivative

This protocol describes a common method for the synthesis of a this compound derivative, followed by purification.

  • Reaction Setup: To a solution of 2-aryl-1-benzothiophene (1.0 mmol) in dichloromethane (20 mL) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 mmol) portion-wise over 10 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (15 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-aryl-1-benzothiophene 1-oxide.

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve approximately 5 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

Infrared (IR) Spectroscopy:

  • Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer.

  • Record the spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography.

  • Acquire the mass spectrum in the appropriate mass range.

Single-Crystal X-ray Diffraction:

  • Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent system (e.g., dichloromethane/hexane).[4]

  • Mount a suitable crystal on a goniometer head.[3]

  • Collect diffraction data at a low temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

  • Solve and refine the crystal structure using appropriate software.

Visualizing Workflows and Relationships

To clarify the process of synthesis and validation, the following diagrams illustrate the key workflows and logical connections.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_validation Structural Validation start Starting Materials (2-Aryl-1-benzothiophene, m-CPBA) reaction Oxidation Reaction start->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Pure 1-Benzothiophene 1-Oxide Derivative purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms xray X-ray Crystallography product->xray

A general workflow for the synthesis and structural validation of a novel this compound derivative.

logical_relationships cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis compound Novel 1-Benzothiophene 1-Oxide Derivative nmr NMR (Connectivity) compound->nmr ir IR (Functional Groups) compound->ir ms MS (Molecular Weight) compound->ms xray X-ray Diffraction (3D Structure) compound->xray final_structure Validated Structure nmr->final_structure Combined Data Interpretation ir->final_structure Combined Data Interpretation ms->final_structure Combined Data Interpretation xray->final_structure Combined Data Interpretation

Logical relationships in the structural elucidation process, leading to a validated structure.

signaling_pathway compound Novel this compound C-H Framework S=O Group Molecular Formula 3D Arrangement nmr ¹H & ¹³C NMR compound:f0->nmr ir IR Spectroscopy compound:f1->ir ms Mass Spectrometry compound:f2->ms xray X-ray Crystallography compound:f3->xray

Diagram illustrating which analytical technique validates specific structural features of the molecule.

References

Benchmarking the performance of 1-Benzothiophene 1-oxide-based materials in organic electronics

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Benchmarking Guide to 1-Benzothiophene 1-oxide-Based Materials in Organic Electronics

For researchers, scientists, and professionals in drug development venturing into organic electronics, the selection of high-performance materials is paramount. This guide provides an objective comparison of this compound-based materials against other common alternatives in organic electronics, supported by experimental data.

Performance Benchmarking in Organic Field-Effect Transistors (OFETs)

This compound and its derivatives, particularly those based on the[1]benzothieno[3,2-b][1]benzothiophene (BTBT) core, have demonstrated significant promise for OFET applications due to their high charge carrier mobility and environmental stability.[2][3] The oxidation of the sulfur atoms in the BTBT core can modulate the material's electronic properties, often leading to increased thermal stability and enhanced emission properties.[3][4]

Below is a comparison of the performance of various BTBT derivatives with a standard high-performing organic semiconductor, pentacene.

MaterialMobility (μ) (cm²/Vs)On/Off RatioDeposition MethodRef.
This compound Derivatives
2,7-diphenyl-BTBT (DPh-BTBT)up to 2.0-Vapor-processed[2]
Dialkyl-BTBTs (Cn-BTBTs)> 1.0-Solution-processed[2]
2,7-dioctyl-BTBT (C8-BTBT)1.143-Spin-coating[5][6]
2-decyl-7-phenyl-BTBT (Ph-BTBT-10)up to 14.7-Spin-coating[7]
OEG-BTBTlowlowPhysical vapor deposition[8]
Alternative Material
Pentacene~1.0> 10⁶Vacuum thermal evaporation-

Performance in Organic Light-Emitting Diodes (OLEDs)

The unique electronic structure of this compound derivatives makes them suitable for use in OLEDs, particularly in the development of materials for Thermally Activated Delayed Fluorescence (TADF).[1][9] These materials can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.

MaterialMax. External Quantum Efficiency (EQE) (%)Emission ColorDevice RoleRef.
This compound Derivatives
POCz₂-BTBTOx₄--Neat emissive layer[1][9]
12BTAc-PM25.6Sky-blueDopant[10]
12BFAc-PM12.9Sky-blueDopant[10]
Alternative Materials
Ir(ppy)₃ (Phosphorescent)~20-30GreenEmitter-
4CzIPN (TADF)>20Green-YellowEmitter-

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines for key experimental procedures cited in the context of characterizing these materials.

OFET Fabrication and Characterization

A standard procedure for fabricating and testing OFETs involves the following steps:

  • Substrate Preparation: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is typically used as the gate electrode and gate dielectric, respectively. The substrate is cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.

  • Semiconductor Deposition: The organic semiconductor, such as a BTBT derivative, is deposited onto the SiO₂ surface. This can be achieved through various methods:

    • Spin-coating: The material is dissolved in a suitable organic solvent (e.g., chloroform, toluene) and spin-coated onto the substrate.[5][6]

    • Vapor Deposition: The material is thermally evaporated under high vacuum and deposited onto the substrate.[2]

  • Source-Drain Electrode Deposition: Gold source and drain electrodes are then deposited on top of the organic semiconductor layer through a shadow mask using thermal evaporation.

  • Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a controlled environment (e.g., in air or under an inert atmosphere). Key parameters extracted from the transfer and output characteristics include charge carrier mobility (μ) and the on/off current ratio.

OLED Fabrication and Characterization

The fabrication of a multi-layer OLED device follows this general process:

  • Substrate Cleaning: An indium tin oxide (ITO)-coated glass substrate is patterned and cleaned.

  • Layer Deposition: Multiple organic layers are deposited sequentially onto the ITO anode. A typical structure includes:

    • Hole Injection Layer (HIL)

    • Hole Transport Layer (HTL)

    • Emissive Layer (EML): This layer consists of a host material doped with the emissive material, such as a this compound derivative.[10][11]

    • Electron Transport Layer (ETL)

    • Electron Injection Layer (EIL) These layers are typically deposited via thermal evaporation in a high-vacuum chamber.

  • Cathode Deposition: A metal cathode (e.g., LiF/Al) is deposited on top of the organic stack.

  • Encapsulation: The device is encapsulated to protect the organic layers from oxygen and moisture.

  • Characterization: The current density-voltage-luminance (J-V-L) characteristics and the electroluminescence (EL) spectra are measured. The external quantum efficiency (EQE) is calculated from these measurements.

Workflow and Structural Diagrams

The following diagrams illustrate key processes and structures relevant to the use of this compound-based materials in organic electronics.

OFET Fabrication Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization sub_clean Substrate Cleaning (Si/SiO₂) sem_dep Semiconductor Deposition (e.g., Spin-coating C8-BTBT) sub_clean->sem_dep elec_dep Source/Drain Electrode Deposition (Au) sem_dep->elec_dep elec_meas Electrical Measurement elec_dep->elec_meas param_ext Parameter Extraction (Mobility, On/Off Ratio) elec_meas->param_ext

Caption: Workflow for the fabrication and characterization of an Organic Field-Effect Transistor (OFET).

Typical OLED Device Structure cluster_device Cathode Cathode (e.g., Al) EIL Electron Injection Layer EIL->Cathode ETL Electron Transport Layer ETL->EIL EML Emissive Layer (Host + Dopant) EML->ETL HTL Hole Transport Layer HTL->EML HIL Hole Injection Layer HIL->HTL Anode Anode (e.g., ITO) Anode->HIL Substrate Substrate (Glass) Substrate->Anode

Caption: Layered structure of a typical Organic Light-Emitting Diode (OLED).

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Benzothiophene 1-oxide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical compounds are fundamental to maintaining laboratory safety and environmental integrity. This guide delineates essential, step-by-step procedures for the proper disposal of 1-Benzothiophene 1-oxide, a sulfoxide derivative of benzothiophene. In the absence of a specific Safety Data Sheet (SDS) for this compound, this disposal plan has been formulated based on its anticipated hazards and established best practices for laboratory chemical waste management.

Immediate Safety and Hazard Information

Table 1: Personal Protective Equipment (PPE) and First Aid

Protection TypeSpecificationFirst Aid Procedures
Eye/Face Protection Chemical safety goggles or a face shield.IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes.IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice/attention.[1]
Respiratory Protection Use in a well-ventilated area or a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.IF INHALED: Move the person into fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

Burning of benzothiophene derivatives may produce hazardous combustion products such as carbon oxides and sulfur oxides.[2]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility.[3] This typically involves high-temperature incineration to ensure the complete destruction of the compound.[3] Do not dispose of this chemical down the drain or in the general waste stream.[3][4]

  • Waste Segregation and Collection :

    • Collect all waste materials containing this compound, including contaminated items like weighing boats, filter paper, and disposable gloves, in a dedicated and clearly labeled hazardous waste container.[3]

    • Ensure the container is made of a compatible material and has a secure, sealable lid.

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard warnings.

    • Note the accumulation start date on the label.[1]

  • Storage :

    • Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[1][5]

    • The storage area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[2]

    • Keep the container closed except when adding waste.[1][6]

  • Arranging for Disposal :

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][3]

    • Provide them with the full chemical name and any available safety information.

  • Documentation :

    • Maintain a detailed log of all hazardous waste generated, including the chemical name, quantity, and date of disposal, as this is often a regulatory requirement.[3]

Spill Management

In the event of a spill, the primary goal is to ensure personnel safety and contain the spill to prevent environmental contamination.

  • For Small Spills (manageable by trained laboratory personnel):

    • Alert personnel in the immediate area.[1]

    • Ensure the area is well-ventilated or work within a fume hood.[1]

    • Wear the appropriate PPE as outlined in Table 1.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[7]

    • Clean the spill area with an appropriate solvent followed by soap and water.

    • Seal and label the waste container and arrange for its disposal as described above.[1]

  • For Large Spills (not manageable by laboratory personnel):

    • Immediately evacuate the area.[1]

    • Isolate the area by closing doors and preventing entry.[1]

    • Notify your institution's EHS department or emergency response team.

    • Provide information about the spilled chemical to emergency responders.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start cluster_assessment cluster_spill cluster_routine cluster_storage_disposal start This compound Waste Generated assess_spill Spill or Routine Waste? start->assess_spill spill_size Spill Size? assess_spill->spill_size Spill collect_waste Collect in Dedicated, Labeled Hazardous Waste Container assess_spill->collect_waste Routine Waste small_spill Contain & Clean Up with PPE spill_size->small_spill Small large_spill Evacuate & Notify EHS spill_size->large_spill Large collect_spill_waste Collect in Labeled Hazardous Waste Container small_spill->collect_spill_waste store_waste Store in Satellite Accumulation Area collect_spill_waste->store_waste collect_waste->store_waste disposal_request Arrange Pickup with EHS/Contractor store_waste->disposal_request end Proper Disposal Complete disposal_request->end

Caption: Decision-making workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1-Benzothiophene 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 1-Benzothiophene 1-oxide in a laboratory setting. The following procedures are based on established best practices for handling similar chemical compounds and are intended to ensure a safe working environment for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Precautions

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentSpecifications & Use Case
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn.Inspect gloves for integrity before use. Use proper glove removal technique to avoid skin contact. Wear protective clothing to prevent skin exposure.[1][4]
Respiratory Protection Generally not required in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is necessary.Use a respirator that is in compliance with OSHA 29 CFR 1910.134 or European Standard EN 149.[3][5]
Footwear Closed-toe shoes.Provides protection against spills and falling objects.[6]

Operational Plan: Handling and Storage

Adherence to a strict operational plan is vital for the safe handling of this compound.

Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling powders or volatile substances.[3][4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][7]

Safe Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[4][7]

  • Avoid the formation of dust and aerosols.[2][3]

  • Wash hands and any exposed skin thoroughly after handling.[2]

  • Do not eat, drink, or smoke in areas where chemicals are handled.[5]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[1][2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification: Based on the hazards of similar compounds, it is recommended to manage this compound as hazardous waste.[8]

  • Collection: Collect waste in a designated, properly labeled, and sealed container that is compatible with the chemical. The label should clearly state "Hazardous Waste" and identify the contents.[8]

  • Disposal: Dispose of the chemical and its container in accordance with all applicable federal, state, and local regulations.[1] This should be done through an approved waste disposal plant.[2] Do not allow the product to enter drains.[6]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in a designated, labeled container.[6]

Spill Management Protocol

In the event of a spill, a clear and immediate response is critical to ensure safety.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_spill_cleanup Spill Cleanup cluster_post_cleanup Post-Cleanup Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Verbally Assess Assess Spill Severity Alert->Assess PPE Don Appropriate PPE Assess->PPE If manageable Evacuate_Lab Evacuate Laboratory & Call Emergency Response Assess->Evacuate_Lab If major spill Contain Contain the Spill PPE->Contain Absorb Absorb with Inert Material Contain->Absorb e.g., vermiculite, sand Collect Collect into Labeled Container Absorb->Collect Clean Clean Spill Area Collect->Clean Soap & water Dispose Dispose of Waste Clean->Dispose Decontaminate Decontaminate PPE & Equipment Dispose->Decontaminate Report Report the Incident Decontaminate->Report Follow institutional protocol

Workflow for responding to a chemical spill.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.